Product packaging for 4-Amino-6-bromoquinoline(Cat. No.:CAS No. 65340-73-0)

4-Amino-6-bromoquinoline

Cat. No.: B1272292
CAS No.: 65340-73-0
M. Wt: 223.07 g/mol
InChI Key: FNXZGQRYAJYZLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Amino-6-bromoquinoline is a useful research compound. Its molecular formula is C9H7BrN2 and its molecular weight is 223.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrN2 B1272292 4-Amino-6-bromoquinoline CAS No. 65340-73-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromoquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXZGQRYAJYZLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373346
Record name 4-Amino-6-bromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65340-73-0
Record name 4-Amino-6-bromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromoquinolin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-6-bromoquinoline: Core Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-6-bromoquinoline is a halogenated quinoline derivative that serves as a pivotal building block in medicinal chemistry and pharmaceutical research. Its structural framework is integral to the development of a variety of therapeutic agents, most notably in the realms of antimalarial and anticancer drug discovery. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, spectral data, and established experimental protocols for its synthesis and purification. Furthermore, this document explores its biological activities and the signaling pathways implicated in the therapeutic effects of the broader 4-aminoquinoline class of compounds.

Core Chemical Properties

This compound is a solid at room temperature and requires storage at low temperatures (0-8°C) to maintain its stability.[1][2] Its fundamental chemical identifiers and properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₇BrN₂[1][2]
Molecular Weight 223.07 g/mol [1][2]
CAS Number 65340-73-0[1][2]
Appearance Solid[2]
Storage Conditions 0-8°C[1]

Further quantitative data, such as a definitive melting point, boiling point, and specific solubility metrics, are not consistently reported in publicly available literature and would require experimental determination.

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, based on the known spectral characteristics of analogous compounds such as 6-bromoquinoline and other 4-aminoquinoline derivatives, the expected spectral data can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for the structural elucidation and purity assessment of this compound. While specific spectra for this compound are not available, a generalized protocol for acquiring such data is presented in the experimental section.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to N-H stretching of the amino group, C=C and C=N stretching of the quinoline ring, and C-Br stretching.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, with a characteristic isotopic pattern due to the presence of the bromine atom.

Experimental Protocols

Synthesis of this compound

Materials:

  • 6-bromo-4-chloroquinoline

  • Ammonia source (e.g., aqueous ammonia, ammonia in a suitable solvent)

  • Suitable solvent (e.g., ethanol, dioxane)

  • Sealed reaction vessel

Procedure:

  • In a sealed reaction vessel, dissolve 6-bromo-4-chloroquinoline in a suitable solvent such as ethanol.

  • Add a concentrated solution of an ammonia source.

  • Heat the sealed vessel to a temperature typically ranging from 100 to 150°C.

  • Maintain the reaction at this temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is then subjected to a standard aqueous work-up, which may include extraction with an organic solvent and washing with brine.

  • The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is evaporated to yield the crude this compound.

Purification of this compound

The crude product from the synthesis can be purified using standard laboratory techniques to achieve high purity.

Methodology: Column Chromatography

  • Adsorbent: Silica gel is a commonly used stationary phase.

  • Eluent: A solvent system with appropriate polarity is chosen to effectively separate the desired product from impurities. A gradient of ethyl acetate and hexane is often effective for compounds of this nature.

  • Procedure:

    • The crude product is dissolved in a minimal amount of the eluent or a suitable solvent and loaded onto a pre-packed silica gel column.

    • The eluent is passed through the column, and fractions are collected.

    • The fractions are analyzed by TLC to identify those containing the pure product.

    • The fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified solid.

Biological Activity and Signaling Pathways

This compound is primarily recognized for its role as a key intermediate in the synthesis of bioactive molecules.[1] The 4-aminoquinoline scaffold is a well-established pharmacophore in medicinal chemistry, with prominent applications in the development of antimalarial and anticancer agents.[1]

Antimalarial Activity

The 4-aminoquinoline class of compounds, which includes the well-known drug chloroquine, has been a cornerstone of antimalarial therapy for decades. The primary mechanism of action of these compounds involves their accumulation in the acidic digestive vacuole of the malaria parasite, Plasmodium falciparum.[3] Inside the vacuole, the parasite digests host hemoglobin, releasing toxic free heme. 4-aminoquinolines are thought to interfere with the parasite's detoxification process by inhibiting the polymerization of heme into hemozoin, leading to the accumulation of toxic heme and subsequent parasite death.[3][4]

Anticancer Activity

Recent research has highlighted the potential of 4-aminoquinoline derivatives as anticancer agents. These compounds have been shown to sensitize tumor cells to killing by inhibitors of the PI3K-Akt signaling pathway.[5] The PI3K-Akt pathway is a critical regulator of cell proliferation and survival and is often dysregulated in various human cancers.[5] By inhibiting this pathway, certain 4-aminoquinoline derivatives can induce cancer-specific cell death.[5][6] Furthermore, some novel 4-aminoquinoline analogs have been developed to target the HIF-1α signaling pathway, which is crucial for tumor adaptation to hypoxic conditions.[7][8] Inhibition of HIF-1α can suppress tumor growth and angiogenesis.[8]

The logical relationship for the anticancer activity of 4-aminoquinoline derivatives can be visualized as follows:

anticancer_pathway 4-Aminoquinoline_Derivative 4-Aminoquinoline Derivative PI3K_Akt_Pathway PI3K/Akt Pathway 4-Aminoquinoline_Derivative->PI3K_Akt_Pathway Sensitizes to inhibition HIF_1a_Pathway HIF-1α Pathway 4-Aminoquinoline_Derivative->HIF_1a_Pathway Inhibits PI3K_Akt_Inhibitor PI3K/Akt Inhibitor PI3K_Akt_Inhibitor->PI3K_Akt_Pathway Inhibits HIF_1a_Inhibitor HIF-1α Inhibitor Tumor_Cell_Survival Tumor Cell Survival/Proliferation PI3K_Akt_Pathway->Tumor_Cell_Survival HIF_1a_Pathway->Tumor_Cell_Survival Apoptosis Apoptosis Tumor_Cell_Survival->Apoptosis Leads to

Caption: Potential anticancer mechanisms of 4-aminoquinoline derivatives.

Experimental Workflow Visualization

The general workflow for the synthesis and purification of a 4-aminoquinoline derivative like this compound can be represented by the following diagram:

synthesis_workflow start Start reaction Nucleophilic Aromatic Substitution Reaction start->reaction workup Aqueous Work-up (Extraction & Washing) reaction->workup drying Drying & Solvent Evaporation workup->drying purification Column Chromatography Purification drying->purification analysis Purity & Structural Analysis (TLC, NMR, MS) purification->analysis end Pure Product analysis->end

Caption: General workflow for synthesis and purification.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery, particularly for developing new antimalarial and anticancer therapies. While detailed experimental data for this specific compound is somewhat limited in the public domain, the established chemistry and biological activity of the 4-aminoquinoline class provide a strong foundation for its further investigation and application. The protocols and information presented in this guide are intended to support researchers and scientists in their efforts to utilize this compound in the design and synthesis of novel therapeutic agents.

References

4-Amino-6-bromoquinoline: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-6-bromoquinoline, a key building block in medicinal chemistry. This document details its physicochemical properties, outlines experimental protocols for its synthesis and analysis, and illustrates its central role in the development of novel therapeutic agents.

Core Physicochemical Properties

This compound is a halogenated quinoline derivative with the molecular formula C₉H₇BrN₂.[1] Its structure incorporates a quinoline core, which is a prevalent scaffold in numerous biologically active compounds. The presence of an amino group at the 4-position and a bromine atom at the 6-position provides versatile handles for synthetic modification, making it a valuable intermediate in the synthesis of potential antimalarial and anticancer agents.[1]

PropertyValueReference
Molecular Formula C₉H₇BrN₂[1]
Molecular Weight 223.07 g/mol [1]
CAS Number 65340-73-0[1]
Appearance Solid
Synonyms 6-Bromoquinolin-4-ylamine[1]

Synthetic and Analytical Protocols

The synthesis and analysis of this compound are critical steps in its application for drug discovery. Below are detailed experimental protocols for its preparation and characterization.

Experimental Protocol: Synthesis of this compound

A common and effective method for the synthesis of 4-aminoquinoline derivatives is through nucleophilic aromatic substitution (SNA r) of a 4-chloroquinoline precursor. The following protocol is adapted from established procedures for the synthesis of similar 4-aminoquinoline compounds.

Reaction: Nucleophilic Aromatic Substitution

  • Starting Material: 6-Bromo-4-chloroquinoline

  • Reagent: Ammonia source (e.g., aqueous ammonia, ammonium chloride/ammonia gas)

  • Solvent: A polar, high-boiling point solvent such as phenol or N-methyl-2-pyrrolidone (NMP).

  • Temperature: Elevated temperatures, typically in the range of 120-180 °C, are required to facilitate the substitution reaction.

  • Procedure:

    • In a sealed reaction vessel, dissolve 6-bromo-4-chloroquinoline in the chosen solvent.

    • Add an excess of the ammonia source to the reaction mixture.

    • Heat the mixture to the specified temperature and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If using phenol as a solvent, dilute the mixture with a suitable organic solvent like dichloromethane and wash with an aqueous sodium hydroxide solution to remove the phenol.

    • The crude product can then be purified by recrystallization or column chromatography to yield this compound.

Analytical Protocols

Ensuring the purity and identity of synthesized this compound is paramount. High-performance liquid chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reverse-phase column is typically suitable.

  • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape.

  • Detection: Monitoring at a wavelength where the quinoline ring exhibits strong absorbance, typically around 254 nm.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent and filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of the amino group is often necessary to improve volatility and thermal stability.

  • Derivatization: The amino group can be derivatized using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or an acylating agent like pentafluoropropionic anhydride.

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Oven Program: A temperature ramp from a low initial temperature (e.g., 100 °C) to a high final temperature (e.g., 280 °C) to ensure elution of the derivatized compound.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV, scanning a mass range appropriate for the expected molecular ion and fragmentation pattern.

Role in Drug Discovery

This compound serves as a critical starting material for the synthesis of a wide array of bioactive molecules. Its utility lies in the ability to functionalize both the amino group and the bromine atom, allowing for the creation of diverse chemical libraries for screening.

G cluster_start Starting Material cluster_modification Synthetic Modifications cluster_products Bioactive Compounds start This compound amino_mod Functionalization of 4-Amino Group start->amino_mod Alkylation, Acylation, etc. bromo_mod Cross-Coupling at 6-Bromo Position start->bromo_mod Suzuki, Buchwald- Hartwig, etc. antimalarial Antimalarial Agents amino_mod->antimalarial anticancer Anticancer Agents amino_mod->anticancer bromo_mod->anticancer other Other Bioactive Molecules bromo_mod->other

References

Technical Guide on the Physicochemical Properties of 4-Amino-6-bromoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Introduction

4-Amino-6-bromoquinoline is a heterocyclic aromatic compound of significant interest in medicinal chemistry and pharmaceutical research. It serves as a key building block in the synthesis of various bioactive molecules, including potential antimalarial and anticancer agents.[1] An understanding of its fundamental physicochemical properties, such as melting point and solubility, is critical for its application in drug discovery, synthesis, purification, and formulation development.

This technical guide provides a summary of the available information on the melting point and solubility of this compound. While specific experimental data for this compound is not extensively reported in publicly available literature, this guide furnishes detailed, standardized experimental protocols for the determination of these crucial parameters.

Physicochemical Properties of this compound

A summary of the key physicochemical identifiers for this compound is presented in Table 1.

Table 1: Physicochemical Identifiers for this compound

PropertyValueReference(s)
CAS Number 65340-73-0[1]
Molecular Formula C₉H₇BrN₂[1]
Molecular Weight 223.07 g/mol [1]
Appearance Solid
Synonyms 6-Bromoquinolin-4-ylamine[1]

Melting Point

Table 2: Melting Points of Related Quinoline Compounds

CompoundMelting Point (°C)
6-Aminoquinoline115-119
4-Bromo-6-fluoroquinoline77 - 78
6-Bromo-4-methylquinoline92.5 - 101.5
6-Bromoquinolin-4-ol283
Experimental Protocol: Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using the capillary tube method with a standard melting point apparatus.[3]

Materials and Equipment:

  • This compound sample (dry and finely powdered)

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Thermometer (calibrated)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar.[4]

  • Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample until a small amount of the compound is forced into the tube.[4]

  • Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the solid into the bottom. The packed sample height should be approximately 2-3 mm.[4]

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Heating: Begin heating the apparatus. If the approximate melting point is unknown, a rapid heating rate can be used to determine a preliminary, approximate value.[4] For an accurate measurement, heat at a medium rate to about 20°C below the expected melting point, then slow the heating rate to 1-2°C per minute.[4]

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[4]

  • Repeat: For accuracy, allow the apparatus to cool and repeat the determination with a fresh sample in a new capillary tube.[2]

Melting_Point_Determination_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis & Reporting A Start: Dry, Powdered Sample B Load Capillary Tube A->B C Pack Sample (2-3 mm) B->C D Place in Apparatus C->D E Heat (Controlled Rate) D->E F Observe Melting E->F G Record T_start and T_end F->G H Calculate Melting Range G->H I Repeat for Accuracy H->I J Report Result I->J K K

Caption: Workflow for Melting Point Determination.

Solubility

Solubility can be determined through kinetic or thermodynamic methods.[8] Kinetic solubility assays are high-throughput and measure the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[8][9] Thermodynamic solubility represents the equilibrium concentration of a compound in a saturated solution and is often determined using the shake-flask method.[6][7]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound can be determined using the well-established shake-flask method.[6]

Materials and Equipment:

  • This compound

  • A selection of relevant solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, methanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringes and filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes for standard solutions

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The solid should be in excess to ensure a saturated solution is formed.[6]

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6]

  • Phase Separation: After equilibration, remove the vials and allow them to stand to let undissolved solids settle. To separate the saturated solution from the excess solid, centrifuge the samples at a high speed.[10]

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm filter to remove any remaining solid particles.[10]

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.[10]

    • Construct a calibration curve from the standard solutions to accurately quantify the concentration in the sample.

  • Reporting: The determined concentration represents the thermodynamic solubility of this compound in that specific solvent at the tested temperature.

Solubility_Determination_Workflow cluster_setup Experiment Setup cluster_equilibration Equilibration cluster_sampling Sample Processing cluster_quantification Quantification A Add Excess Solid to Solvent B Seal Vials A->B C Agitate at Constant Temp (24-48 hours) B->C D Centrifuge to Pellet Solid C->D E Filter Supernatant (0.22 µm) D->E G Analyze via HPLC or UV-Vis E->G F Prepare Standard Solutions F->G H Calculate Concentration G->H I I

Caption: Workflow for Thermodynamic Solubility Assay.

Conclusion

While specific, publicly available quantitative data for the melting point and solubility of this compound is limited, this guide provides robust, standardized experimental protocols for their determination. Accurate measurement of these fundamental physicochemical properties is essential for researchers and drug development professionals to effectively utilize this important chemical intermediate in synthesis, purification, formulation, and further research endeavors. The provided methodologies offer a clear framework for generating the high-quality, reproducible data necessary for advancing scientific discovery and development.

References

Synthesis of 4-Amino-6-bromoquinoline from 4-bromoaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and well-documented multi-step synthesis of 4-amino-6-bromoquinoline, a key intermediate in medicinal chemistry, starting from the readily available precursor, 4-bromoaniline. The presented pathway is a common and effective strategy for the preparation of 4-aminoquinoline derivatives.

Introduction

This compound is a crucial building block in the synthesis of a variety of bioactive molecules, including potential antimalarial and anticancer agents. Its synthesis from 4-bromoaniline is a multi-step process that involves the construction of the quinoline core, followed by functional group manipulations to introduce the desired amino group at the 4-position. The most prevalent and reliable method proceeds through a Gould-Jacobs type reaction, followed by chlorination and subsequent amination.

Overall Synthetic Pathway

The synthesis of this compound from 4-bromoaniline is typically achieved in a four-step sequence:

  • Condensation: Reaction of 4-bromoaniline with a malonic acid derivative, such as diethyl ethoxymethylenemalonate or a combination of Meldrum's acid and an orthoformate, to form an enamine intermediate.

  • Cyclization: Thermal cyclization of the enamine intermediate in a high-boiling solvent to yield 6-bromo-4-hydroxyquinoline.

  • Chlorination: Conversion of the 4-hydroxyl group to a more reactive 4-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).

  • Amination: Nucleophilic aromatic substitution of the 4-chloro group with an amino group to afford the final product, this compound.

Synthesis_Pathway A 4-Bromoaniline B Intermediate (e.g., 5-(((4-bromophenyl)amino)methylene)- 2,2-dimethyl-1,3-dioxane-4,6-dione) A->B Condensation C 6-Bromo-4-hydroxyquinoline B->C Thermal Cyclization D 6-Bromo-4-chloroquinoline C->D Chlorination (POCl3) E This compound D->E Amination

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

This step

Spectroscopic Profile of 4-Amino-6-bromoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4-Amino-6-bromoquinoline, a key heterocyclic compound with significant applications in medicinal chemistry and pharmaceutical research. Due to the limited availability of direct experimental spectra for this specific molecule, this guide presents a comprehensive analysis based on predicted data, supplemented with experimental data from structurally analogous compounds. The following sections detail its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₉H₇BrN₂. The spectroscopic data presented below serves as a predictive guide for the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound in a typical deuterated solvent like DMSO-d₆ are summarized below. These predictions are based on established chemical shift principles and data from analogous compounds such as 4-aminoquinoline and bromoanilines.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2-8.4d1HH-2
~8.0-8.2d1HH-5
~7.7-7.9dd1HH-7
~7.5-7.7d1HH-8
~6.4-6.6d1HH-3
~6.0-6.5br s2HNH₂

d: doublet, dd: doublet of doublets, br s: broad singlet

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~152-154C-4
~149-151C-8a
~148-150C-2
~135-137C-7
~125-127C-5
~122-124C-4a
~118-120C-6
~115-117C-8
~100-102C-3
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below, based on the typical vibrational frequencies of aromatic amines, quinolines, and organobromine compounds.

Table 3: Predicted IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium-StrongN-H stretching (asymmetric and symmetric)
3100-3000MediumAromatic C-H stretching
1620-1580StrongC=C and C=N stretching (quinoline ring)
1500-1400Medium-StrongAromatic ring skeletal vibrations
1350-1250MediumC-N stretching
1100-1000MediumC-H in-plane bending
850-750StrongC-H out-of-plane bending
700-500Medium-StrongC-Br stretching
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum is expected to exhibit a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio).

Table 4: Predicted Mass Spectrometry Data for this compound

m/z ValueInterpretation
[M]+•Molecular ion
[M+2]+•Isotopic peak due to ⁸¹Br
FragmentsLoss of Br, NH₂, HCN

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Use a standard one-pulse sequence.

    • Set the spectral width to approximately 12-15 ppm.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to approximately 200-220 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak.

IR Spectroscopy

Since this compound is a solid, the following methods are suitable for IR analysis:

  • Thin Solid Film Method:

    • Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).

    • Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

    • Acquire the spectrum using an FT-IR spectrometer.

  • KBr Pellet Method:

    • Grind a small amount of the sample with anhydrous potassium bromide (KBr) in an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Acquire the spectrum of the KBr pellet.

Mass Spectrometry
  • Sample Introduction:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via direct infusion or after separation using liquid chromatography (LC-MS).

  • Ionization:

    • Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Mass Analysis:

    • Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

    • Acquire the mass spectrum, ensuring to observe the isotopic pattern of the molecular ion.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data_processing Data Analysis & Interpretation Sample This compound (Solid Sample) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR Deuterated Solvent IR IR Spectroscopy (FT-IR) Dissolution->IR Volatile Solvent or KBr MS Mass Spectrometry (LC-MS or Direct Infusion) Dissolution->MS Methanol or Acetonitrile NMR_Data NMR Spectra: Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data IR Spectrum: Functional Group Identification IR->IR_Data MS_Data Mass Spectrum: Molecular Weight, Isotopic Pattern, Fragmentation MS->MS_Data Structure_Elucidation Structure Confirmation & Purity Assessment NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Spectroscopic analysis workflow.

4-Amino-6-bromoquinoline: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Synthetic Building Block: 4-Amino-6-bromoquinoline

For researchers, scientists, and professionals in drug development, this compound stands out as a pivotal heterocyclic building block. Its unique substitution pattern, featuring a nucleophilic amino group at the 4-position and a versatile bromine atom at the 6-position, offers a rich platform for the synthesis of a diverse array of complex molecules with significant biological activities. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, supported by detailed experimental protocols, quantitative data, and visual diagrams to facilitate its use in the laboratory.

Physicochemical Properties

This compound is a solid at room temperature with the following key properties:

PropertyValueReference
CAS Number 65340-73-0
Molecular Formula C₉H₇BrN₂
Molecular Weight 223.07 g/mol
Appearance Solid
InChI 1S/C9H7BrN2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H,(H2,11,12)
SMILES Nc1ccnc2ccc(Br)cc12

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from 4-bromoaniline. A common strategy involves the construction of the 6-bromoquinoline core via a Skraup reaction, followed by functional group manipulations to introduce the 4-amino group.

Synthesis_of_4_Amino_6_bromoquinoline 4-Bromoaniline 4-Bromoaniline Glycerol_H2SO4_Oxidant Glycerol, H₂SO₄, Oxidizing Agent 4-Bromoaniline->Glycerol_H2SO4_Oxidant Skraup Reaction 6-Bromoquinoline 6-Bromoquinoline Glycerol_H2SO4_Oxidant->6-Bromoquinoline Nitration Nitration (HNO₃, H₂SO₄) 6-Bromoquinoline->Nitration 6-Bromo-4-nitroquinoline 6-Bromo-4-nitroquinoline Nitration->6-Bromo-4-nitroquinoline Reduction Reduction (e.g., Fe/HCl) 6-Bromo-4-nitroquinoline->Reduction This compound This compound Reduction->this compound

Caption: Synthetic pathway to this compound.

Experimental Protocols

Step 1: Synthesis of 6-Bromoquinoline via Skraup Reaction [1]

This procedure details the synthesis of the 6-bromoquinoline core from 4-bromoaniline.

  • Reactants: 4-bromoaniline, glycerol, concentrated sulfuric acid, and an oxidizing agent (e.g., nitrobenzene or arsenic acid).

  • Procedure:

    • Carefully add concentrated sulfuric acid to a mixture of 4-bromoaniline and the oxidizing agent in a reaction flask equipped with a reflux condenser and a mechanical stirrer.

    • Heat the mixture with stirring to 140-145°C.

    • Slowly add glycerol to the reaction mixture while maintaining the temperature.

    • After the addition is complete, continue heating the mixture under reflux for several hours.

    • Cool the reaction mixture and cautiously pour it into a large volume of water.

    • Neutralize the acidic solution with a base (e.g., sodium hydroxide) to a pH of 5-6.

    • Extract the product with an organic solvent such as toluene.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 6-bromoquinoline.

    • Purify the crude product by distillation or chromatography.

Step 2: Synthesis of 6-Bromo-4-chloroquinoline [2]

This step activates the 4-position for subsequent amination.

  • Reactants: 6-Bromoquinolin-4-ol, phosphorus oxychloride (POCl₃), and a catalytic amount of dimethylformamide (DMF).

  • Procedure:

    • To 6-bromoquinolin-4-ol, add phosphorus oxychloride dropwise, followed by a few drops of DMF.

    • Stir the mixture at room temperature for a short period and then heat to reflux (approximately 110°C) for 3 hours.

    • After cooling, remove the excess POCl₃ by distillation under reduced pressure.

    • Carefully add the remaining oily residue to ice water with stirring.

    • Adjust the pH of the solution to 5-6 with a saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane.

    • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, filter, and concentrate to yield 6-bromo-4-chloroquinoline.

Step 3: Synthesis of this compound

This final step involves a nucleophilic aromatic substitution to introduce the amino group.

  • Reactants: 6-Bromo-4-chloroquinoline, a source of ammonia (e.g., aqueous ammonia, ammonia in ethanol).

  • Procedure:

    • In a sealed pressure vessel, dissolve 6-bromo-4-chloroquinoline in a suitable solvent like ethanol.

    • Add a concentrated solution of ammonia.

    • Heat the sealed vessel to a temperature between 100-150°C for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction vessel to room temperature.

    • The product may precipitate upon cooling and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by chromatography.

Key Reactions of this compound

The dual functionality of this compound makes it a versatile substrate for a variety of chemical transformations. The amino group can act as a nucleophile or be modified, while the bromo group is amenable to cross-coupling reactions.

Reactions_of_4_Amino_6_bromoquinoline cluster_amino Reactions at the Amino Group cluster_bromo Reactions at the Bromo Group This compound This compound Acylation Acylation (Acyl Halides, Anhydrides) This compound->Acylation Alkylation Alkylation (Alkyl Halides) This compound->Alkylation Suzuki Suzuki Coupling (Boronic Acids, Pd Catalyst) This compound->Suzuki Sonogashira Sonogashira Coupling (Alkynes, Pd/Cu Catalysts) This compound->Sonogashira Buchwald_Hartwig Buchwald-Hartwig Amination (Amines, Pd Catalyst) This compound->Buchwald_Hartwig Amide_Product N-Acyl Derivative Acylation->Amide_Product Alkylamino_Product N-Alkyl Derivative Alkylation->Alkylamino_Product Aryl_Product 6-Aryl Derivative Suzuki->Aryl_Product Alkynyl_Product 6-Alkynyl Derivative Sonogashira->Alkynyl_Product Amino_Product 6-Amino Derivative Buchwald_Hartwig->Amino_Product

Caption: Key reactions of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position is a prime site for palladium-catalyzed cross-coupling reactions, enabling the introduction of various substituents.[3][4] These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[3]

General Protocol for Suzuki-Miyaura Coupling:

  • Reactants: this compound, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent (e.g., dioxane, toluene, DMF).

  • Procedure:

    • To a degassed mixture of the solvent, base, and palladium catalyst, add this compound and the boronic acid derivative.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120°C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

    • Purify the product by column chromatography.

Nucleophilic Aromatic Substitution

The electron-withdrawing nature of the quinoline ring system can facilitate nucleophilic aromatic substitution at the 4-position, though this is generally more challenging than substitution on a halo-quinoline. The amino group itself can also act as a nucleophile in reactions with electrophiles.

Applications in Medicinal Chemistry

This compound is a valuable scaffold in drug discovery, serving as a key intermediate in the synthesis of compounds with a wide range of biological activities.[5] Its derivatives have shown promise as:

  • Antimalarial agents: The 4-aminoquinoline core is a well-established pharmacophore for antimalarial drugs.[5]

  • Anticancer agents: Modifications of the this compound structure have led to the development of potent anticancer compounds.[5]

  • Antimicrobial agents: The scaffold has been utilized to create new antibacterial and antifungal treatments.[5]

  • Fluorescent probes: The quinoline ring system's inherent fluorescence can be harnessed to develop probes for biological imaging.[5]

Spectroscopic Data

Accurate spectroscopic data is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.4d~5.0
H-3~6.6d~5.0
H-5~7.8d~2.0
H-7~7.6dd~9.0, 2.0
H-8~7.9d~9.0
-NH₂~5.5br s-

Note: Predicted values based on related structures. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy
CarbonChemical Shift (δ, ppm)
C-2~150
C-3~100
C-4~152
C-4a~149
C-5~123
C-6~118
C-7~133
C-8~129
C-8a~122

Note: Predicted values based on related structures. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Interpretation
3400-3200N-H stretching (asymmetric and symmetric)
3100-3000Aromatic C-H stretching
1650-1580N-H bending
1620-1450Aromatic C=C and C=N stretching
~1340C-N stretching
Below 1000C-Br stretching
Mass Spectrometry (MS)

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

  • Expected M⁺ peaks: m/z 222 and 224.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as acutely toxic if swallowed and causes serious eye irritation. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

This technical guide provides a solid foundation for the utilization of this compound as a strategic building block in organic synthesis and medicinal chemistry. The detailed protocols and compiled data aim to empower researchers to explore the full potential of this versatile molecule in the development of novel and impactful chemical entities.

References

The 4-Amino-6-bromoquinoline Scaffold: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-amino-6-bromoquinoline core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide provides an in-depth overview of the demonstrated anticancer, antimicrobial, and antimalarial properties of compounds derived from this scaffold. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of the critical signaling pathways implicated in its mechanism of action.

Quantitative Biological Activity Data

While specific quantitative data for the parent this compound scaffold is limited in publicly available literature, numerous derivatives have been synthesized and evaluated for their therapeutic potential. The following tables summarize the biological activities of these derivatives.

Table 1: Anticancer Activity of 4-Aminoquinoline Derivatives
Compound/DerivativeCell LineAssay TypeIC50 (µM)Reference
4-aminoquinoline derivativeMDA-MB468Cytotoxicity7.35 - 8.73[1]
4-aminoquinoline derivativeMCF-7Cytotoxicity8.22[1]
6-Bromo-5-nitroquinolineHT29AntiproliferativeLower than 5-FU[2]
6,8-diphenylquinolineC6, HeLa, HT29AntiproliferativePotent Activity[2]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB 468CytotoxicityMore potent than chloroquine[1]
butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7CytotoxicityMore potent than chloroquine[1]
Table 2: Antimicrobial Activity of Quinolone Derivatives
Compound/DerivativeOrganismAssay TypeMIC (µg/mL)Reference
6-amino-4-methyl-1H-quinoline-2-one deriv.Gram-positive bacteriaBroth Microdilution3.12 - 50[3]
6-amino-4-methyl-1H-quinoline-2-one deriv.Gram-negative bacteriaBroth Microdilution3.12 - 50[3]
N-methylbenzoindolo[3,2-b]-quinolineS. aureusBroth Microdilution2[3]
N-methylbenzoindolo[3,2-b]-quinolineE. coliBroth Microdilution4[3]

Note: MIC values for this compound derivatives were not explicitly found in the search results. The table presents data for related quinoline derivatives to provide context for the antimicrobial potential of this class of compounds.

Table 3: Antimalarial Activity of 4-Aminoquinoline Derivatives
Compound/DerivativePlasmodium falciparum StrainAssay TypeIC50 (nM)Reference
Bisquinoline derivativeD10 (CQS)Growth InhibitionPotent Activity[4]
Bisquinoline derivativeK1 (CQR)Growth InhibitionPotent Activity[4]
7-chloro-4-[4-(7-chloro-4-quinolyl)-7-ferrocenylmethyl-1,4,7-triazacyclononan-1-yl]quinolineDd2 (CQR)AntiplasmodialPotent Activity[4]
Cyclen 4-aminoquinoline analogD6 (CQS)Growth Inhibition7.5[5]
Cyclen 4-aminoquinoline analogW2 (CQR)Growth Inhibition19.2[5]

CQS: Chloroquine-Sensitive, CQR: Chloroquine-Resistant

Key Signaling Pathways

Derivatives of the 4-aminoquinoline scaffold have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis. The primary targets identified include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor 4-Aminoquinoline Derivative Inhibitor->EGFR Inhibits

EGFR Signaling Pathway Inhibition.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Vascular Permeability ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor 4-Aminoquinoline Derivative Inhibitor->VEGFR2 Inhibits

VEGFR-2 Signaling Pathway Inhibition.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor 4-Aminoquinoline Derivative Inhibitor->PI3K Inhibits

PI3K/Akt/mTOR Signaling Pathway Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of 4-aminoquinoline derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[6][7][8]

Materials:

  • 96-well flat-bottom sterile culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (4-aminoquinoline derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS), sterile

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that allows for exponential growth during the assay period (typically 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[9]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[6]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 540-590 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value using a non-linear regression curve fit.

MTT_Assay_Workflow A Seed Cells in 96-well plate B Incubate for 24h A->B C Treat with 4-Aminoquinoline Derivative B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Add Solubilization Solution F->G H Read Absorbance (570nm) G->H I Calculate % Viability and IC50 H->I

MTT Assay Experimental Workflow.
In Vitro Kinase Inhibition Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a specific kinase. The following is a generalized protocol adaptable for EGFR, VEGFR-2, and PI3K, often utilizing luminescence-based detection of ADP production (e.g., ADP-Glo™).[10][11][12][13][14][15][16][17][18][19][20]

Materials:

  • Recombinant human kinase (EGFR, VEGFR-2, or PI3K)

  • Kinase-specific substrate (e.g., Poly(Glu, Tyr) 4:1 for tyrosine kinases)

  • ATP

  • Kinase assay buffer

  • Test compound (4-aminoquinoline derivative)

  • ADP-Glo™ Kinase Assay Kit (or similar detection system)

  • 96-well or 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the appropriate assay buffer.

  • Reaction Setup: In a multi-well plate, add the kinase buffer, the specific kinase enzyme, and the test compound at various concentrations. Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).

  • Signal Detection: Stop the reaction and detect the signal according to the manufacturer's instructions for the chosen detection kit. For ADP-Glo™, this involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[21][22][23][24][25]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compound (4-aminoquinoline derivative)

  • Standardized microbial inoculum

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the wells of the 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism according to established guidelines (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Broth_Microdilution_Workflow A Prepare serial dilutions of 4-Aminoquinoline Derivative in 96-well plate C Inoculate all wells (except sterility control) A->C B Prepare standardized microbial inoculum B->C D Incubate under appropriate conditions C->D E Visually inspect for growth inhibition D->E F Determine the Minimum Inhibitory Concentration (MIC) E->F

Broth Microdilution Experimental Workflow.

This technical guide provides a foundational understanding of the biological activities associated with the this compound scaffold. The presented data and protocols serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents based on this promising chemical entity. Further investigation into the structure-activity relationships of a broader range of derivatives is warranted to fully elucidate the therapeutic potential of this scaffold.

References

The Renaissance of a Classic Scaffold: An In-depth Technical Guide to the Discovery and History of 4-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-aminoquinoline core is a cornerstone in the history of medicinal chemistry, most notably for its profound impact on the treatment of malaria. This technical guide provides a comprehensive overview of the discovery, history, and development of 4-aminoquinoline derivatives. It delves into their mechanism of action, structure-activity relationships, and the evolution of synthetic strategies to combat drug resistance. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Historical Development: From Bark to Bench

The journey of 4-aminoquinolines began with the discovery of quinine, an alkaloid isolated from the bark of the Cinchona tree, which was the first effective treatment for malaria.[1] The logistical challenges of sourcing quinine during World War II spurred intensive research into synthetic antimalarials.[2] This led to the synthesis of chloroquine (CQ) in 1934, a 4-aminoquinoline derivative that proved to be highly effective, well-tolerated, and inexpensive.[1][3] For decades, chloroquine was the frontline treatment for malaria.[4] However, the emergence and spread of chloroquine-resistant strains of Plasmodium falciparum necessitated the development of new analogs.[3] Hydroxychloroquine, a hydroxylated version of chloroquine, was developed in the 1940s and approved for medical use in 1955, offering a less toxic alternative.[5][6] Amodiaquine (AQ) also emerged as a critical derivative, demonstrating efficacy against some chloroquine-resistant strains.[4][7] The relentless challenge of drug resistance continues to drive the exploration of novel 4-aminoquinoline derivatives with improved activity against resistant parasites.[2][8]

Mechanism of Action and Resistance

The primary mode of action of 4-aminoquinoline antimalarials targets the parasite's unique hemoglobin digestion pathway within the acidic digestive vacuole.[7][9] The parasite digests host hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX).[10] To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin.[7] 4-Aminoquinolines, being weak bases, accumulate in the acidic digestive vacuole.[11] Here, they are thought to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic free heme, which ultimately kills the parasite.[12]

dot

Mechanism_of_Action cluster_parasite Plasmodium falciparum Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Heme->Hemozoin Polymerization Toxic_Complex Heme-4-AQ Complex Heme->Toxic_Complex 4_AQ 4-Aminoquinoline 4_AQ->Heme Inhibition Parasite_Death Parasite_Death Toxic_Complex->Parasite_Death

Caption: Mechanism of action of 4-aminoquinolines.

The primary mechanism of resistance to chloroquine involves mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the parasite's digestive vacuole membrane.[13] These mutations are thought to enable the transporter to efflux the protonated drug from the vacuole, reducing its concentration at the site of action.[11]

Structure-Activity Relationships (SAR)

The antimalarial activity of 4-aminoquinolines is intrinsically linked to their chemical structure. Key SAR findings include:

  • The 7-Chloro Group: The presence of an electron-withdrawing group, typically a chlorine atom, at the 7-position of the quinoline ring is crucial for activity.[14]

  • The 4-Amino Linker: The amino group at the 4-position is essential for linking the quinoline core to the side chain.[14]

  • The Aliphatic Side Chain: A flexible diaminoalkane side chain is critical for activity. The length and branching of this chain can influence efficacy and the ability to overcome resistance.[10]

  • The Terminal Amine: The basicity of the terminal amine is vital for the accumulation of the drug in the acidic digestive vacuole.[10]

dot

SAR 4_AQ_Core 4-Aminoquinoline Scaffold 7_Chloro 7-Chloro Group (Essential for Activity) 4_AQ_Core->7_Chloro 4_Amino 4-Amino Linker 4_AQ_Core->4_Amino Activity Antimalarial Activity 7_Chloro->Activity Side_Chain Aliphatic Side Chain (Influences Efficacy & Resistance) 4_Amino->Side_Chain Terminal_Amine Terminal Basic Amine (Vacuolar Accumulation) Side_Chain->Terminal_Amine Side_Chain->Activity Terminal_Amine->Activity

Caption: Key structure-activity relationships of 4-aminoquinolines.

Quantitative Data on Antimalarial Activity

The following tables summarize the in vitro activity of selected 4-aminoquinoline derivatives against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

Table 1: In Vitro Activity of Chloroquine and Amodiaquine

CompoundStrainIC₅₀ (nM)Reference
ChloroquineHB3 (CQS)9.8[7]
K1 (CQR)331[7]
AmodiaquineHB3 (CQS)18.2[7]
K1 (CQR)42.1[7]

Table 2: In Vitro Activity of Novel 4-Aminoquinoline Derivatives

CompoundStrainIC₅₀ (nM)Reference
LDT-6113D7 (CQS)760[15]
W2 (CQR)820[15]
TDR 588453D7 (CQS)<12[16]
TDR 588463D7 (CQS)<12[16]

Experimental Protocols

General Synthesis of 4-Aminoquinoline Derivatives

The synthesis of 4-aminoquinoline derivatives typically involves the nucleophilic substitution of a 4-chloroquinoline with a suitable amine.

dot

Synthesis_Workflow Start Starting Materials (m-chloroaniline, etc.) Step1 Synthesis of 4,7-dichloroquinoline Start->Step1 Step2 Nucleophilic Substitution with selected amine Step1->Step2 Step3 Purification Step2->Step3 End Final 4-Aminoquinoline Derivative Step3->End

Caption: General synthetic workflow for 4-aminoquinolines.

Representative Protocol for the Synthesis of Amodiaquine Dihydrochloride Dihydrate: [17]

  • Mannich Reaction: 4-Acetamidophenol is reacted with diethylamine and paraformaldehyde to yield 4-acetamido-2-(diethylaminomethyl)phenol.

  • Hydrolysis and Substitution: The resulting Mannich base is hydrolyzed with hydrochloric acid, followed by in situ substitution with 4,7-dichloroquinoline.

  • Work-up and Purification: The crude amodiaquine is collected by filtration, washed, and then purified.

  • Rehydration: The purified product is rehydrated to obtain amodiaquine dihydrochloride dihydrate.

In Vitro Antimalarial Activity Assay (SYBR Green I-based)

This assay measures the proliferation of the parasite by quantifying parasitic DNA using the fluorescent dye SYBR Green I.[9][18]

  • Plate Preparation: A 96-well plate is pre-dosed with serial dilutions of the test compounds.

  • Parasite Culture: Synchronized ring-stage P. falciparum cultures are added to the wells.

  • Incubation: The plate is incubated for 72 hours under appropriate conditions (37°C, 5% CO₂, 5% O₂).

  • Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well, and the plate is incubated in the dark.

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: The IC₅₀ value is determined by plotting the percentage of parasite growth inhibition against the log of the compound concentration.

Hemozoin Inhibition Assay

This assay assesses the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin).[19][20]

  • Reaction Mixture: A solution of hematin in a suitable buffer (e.g., acetate buffer, pH 4.8) is prepared.

  • Compound Addition: The test compound is added to the hematin solution.

  • Initiation of Polymerization: Polymerization is initiated, for example, by the addition of a detergent like Tween 20.[20]

  • Incubation: The mixture is incubated to allow for β-hematin formation.

  • Quantification: The amount of remaining monomeric heme is quantified spectrophotometrically.

In Vivo Efficacy Testing (4-Day Suppressive Test in Mice)

This standard assay evaluates the in vivo antimalarial activity of a compound in a murine model.[21]

  • Infection: Mice are infected with a rodent malaria parasite, such as Plasmodium berghei.

  • Treatment: The test compound is administered to the mice for four consecutive days, starting a few hours after infection.

  • Parasitemia Monitoring: Blood smears are taken daily to monitor the level of parasitemia.

  • Data Analysis: The efficacy of the compound is determined by comparing the parasitemia in the treated group to that in an untreated control group. The ED₅₀ (effective dose to suppress parasitemia by 50%) can be calculated.

Experimental Workflow for Antimalarial Drug Screening

dot

Screening_Workflow Start Compound Library Primary_Screen Primary Screening (e.g., in vitro antiplasmodial assay) Start->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Secondary_Assays Secondary Assays (Cytotoxicity, Hemozoin Inhibition) Hit_Identification->Secondary_Assays Active End Preclinical Candidate Hit_Identification->End Inactive Lead_Selection Lead Selection Secondary_Assays->Lead_Selection In_Vivo_Testing In Vivo Efficacy and Toxicology (Mouse Model) Lead_Selection->In_Vivo_Testing Promising Lead_Selection->End Not Promising In_Vivo_Testing->End

Caption: A typical workflow for antimalarial drug screening.

Future Directions

The development of new 4-aminoquinoline derivatives remains a crucial area of research in the fight against malaria. Current efforts are focused on:

  • Overcoming Resistance: Designing novel analogs that can evade existing resistance mechanisms.

  • Hybrid Molecules: Creating hybrid molecules that combine the 4-aminoquinoline scaffold with other pharmacophores to achieve multi-target activity.[22]

  • Improving Safety Profiles: Modifying the structure to reduce the toxicity associated with some 4-aminoquinolines.

  • Activity Against Other Parasite Stages: Exploring the activity of 4-aminoquinolines against other stages of the parasite life cycle, such as gametocytes, to block transmission.[15]

Conclusion

The 4-aminoquinoline scaffold has a rich history and continues to be a valuable platform for the development of new antimalarial agents. A deep understanding of its history, mechanism of action, and structure-activity relationships is essential for the rational design of the next generation of these life-saving drugs. This guide provides a foundational resource for researchers dedicated to this critical endeavor.

References

An In-depth Technical Guide to the Potential Mechanism of Action of 4-Amino-6-bromoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct, in-depth mechanism of action studies specifically for 4-Amino-6-bromoquinoline are not extensively available in public literature. This guide synthesizes information from structurally related compounds and the broader 4-aminoquinoline chemical class to hypothesize potential mechanisms, targets, and biological activities. The experimental protocols and data presented are based on studies of these analogous compounds and represent the methodologies that would be employed to investigate this compound.

Introduction

This compound is a heterocyclic aromatic compound belonging to the quinoline family. Structurally, it features a quinoline core with an amine group at the 4-position and a bromine atom at the 6-position. This compound is recognized in medicinal chemistry primarily as a versatile synthetic intermediate or building block for the development of more complex bioactive molecules, including potential antimalarial and anticancer agents.[1] The 4-aminoquinoline scaffold itself is considered a "privileged structure" in drug discovery, as it is a core component in numerous compounds with a wide range of biological activities, including kinase inhibition, and antimicrobial and anticancer properties.[2][3] Given the established biological importance of this scaffold, this compound holds significant potential as a lead compound for further investigation.

Hypothesized Mechanisms of Action

Based on the activities of structurally analogous compounds, the primary mechanisms of action for this compound are likely centered on kinase inhibition and the disruption of cancer cell proliferation.

Kinase Inhibition

The 4-aminoquinoline scaffold is a well-established hinge-binding motif for a variety of protein kinases.[2] Kinases are critical nodes in cellular signaling pathways that regulate cell growth, proliferation, survival, and differentiation. The strategic placement of functional groups on the quinoline ring can confer potency and selectivity against specific kinases. Analogs of this compound have shown inhibitory activity against key kinases implicated in cancer and inflammatory diseases, such as Phosphoinositide 3-kinases (PI3Ks) and Bruton's tyrosine kinase (BTK).[4]

  • PI3K/Akt Signaling: The PI3K/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival and growth. Inhibition of PI3K by small molecules can block downstream signaling, leading to apoptosis in cancer cells.

  • BTK Signaling: BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation and survival. Inhibitors targeting BTK are used in the treatment of B-cell malignancies and autoimmune diseases.[4]

Anticancer Properties

Beyond specific kinase targets, various 4-aminoquinoline derivatives have demonstrated broad anticancer activities through several mechanisms:

  • Cell Cycle Arrest: Certain derivatives have been shown to induce cell cycle arrest, preventing cancer cells from proceeding through the phases of division. One study on a novel 4-aminoquinoline analog showed that the compound caused the formation of multiple centrosomes, leading to cell cycle arrest in the prometaphase-metaphase stage and subsequent apoptosis.[5][6]

  • Induction of Apoptosis: Disruption of key signaling pathways, DNA damage, or cellular stress can trigger programmed cell death, or apoptosis. The antiproliferative effects of many quinoline derivatives are ultimately tied to their ability to induce apoptosis in cancer cells.[7]

  • Topoisomerase Inhibition: Some compounds containing a quinoline or related cinnoline core have been explored as potential inhibitors of topoisomerases.[2] These enzymes are vital for managing DNA topology during replication, and their inhibition leads to DNA damage and cell death.

Quantitative Data from Structurally Related Analogs

Compound Class/AnalogTarget/AssayCell Line(s)IC50 / ActivityReference
6,8-dibromo-5-nitroquinolineAntiproliferative ActivityC6 (rat glioblastoma)50.0 µM[7]
6,8-dibromo-5-nitroquinolineAntiproliferative ActivityHT29 (human adenocarcinoma)26.2 µM[7]
6,8-dibromo-5-nitroquinolineAntiproliferative ActivityHeLa (human cervical cancer)24.1 µM[7]
4-aminoquinoline sulfonamide (Compound 33)Growth Inhibition (GI50)MDA-MB-231 (breast cancer)5.97 µM[6]
4-aminoquinoline sulfonamide (Compound 33)Growth Inhibition (GI50)MDA-MB-468 (breast cancer)4.18 µM[6]
4-aminoquinoline sulfonamide (Compound 33)Growth Inhibition (GI50)MCF7 (breast cancer)4.22 µM[6]
Quinazoline-Isatin Hybrid (Compound 6c)Kinase InhibitionCDK20.183 µM[8]
Quinazoline-Isatin Hybrid (Compound 6c)Kinase InhibitionEGFR0.083 µM[8]
Quinazoline-Isatin Hybrid (Compound 6c)Kinase InhibitionVEGFR-20.076 µM[8]

Note: The table includes data for various quinoline and quinazoline derivatives to illustrate the potential of the core scaffold. These values are not directly representative of this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the mechanism of action of potential kinase inhibitors and anticancer agents like this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction.

  • Reaction Setup: Prepare a reaction mixture containing the target kinase (e.g., BTK, PI3Kα), the appropriate substrate (peptide or lipid), ATP, and the test compound (this compound) across a range of concentrations.

  • Kinase Reaction: Incubate the mixture at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • ADP Detection: Add ADP-Glo™ Reagent to the mixture to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Signal Generation: Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Analysis: Plot the kinase activity against the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.[4]

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell metabolic activity, serving as an indicator of cell viability and cytotoxicity.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MDA-MB-231) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the culture medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against compound concentration to determine the GI50 or IC50 value.[8]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with a test compound.

  • Cell Treatment: Culture cells (e.g., HCT116) and treat them with the IC50 concentration of the test compound for a defined period (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and fix them in cold 70% ethanol while vortexing gently. Store at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide, PI) and RNase A (to prevent staining of RNA).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the DNA content of each cell.

  • Data Analysis: Generate a histogram of cell count versus fluorescence intensity. The G0/G1 phase cells will have 2N DNA content, G2/M phase cells will have 4N DNA content, and S phase cells will have an intermediate amount. Analyze the percentage of cells in each phase to identify any compound-induced cell cycle arrest.[9]

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate potential signaling pathways targeted by 4-aminoquinoline-based compounds and a general workflow for screening such inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PLCg2 PLCγ2 Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream BTK->PLCg2 Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->BTK Proliferation Gene Expression (Proliferation, Survival) Downstream->Proliferation

Caption: Hypothetical inhibition of the BTK signaling pathway.

G cluster_pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Downstream Cell Survival & Growth mTOR->Downstream Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->PI3K

Caption: Potential inhibition point in the PI3K/Akt/mTOR pathway.

G start Compound Library (4-aminoquinolines) screen Primary Screen (In Vitro Kinase Assay) start->screen hits Identify 'Hits' (Compounds with >50% inhibition) screen->hits hits->screen Inactive dose Dose-Response Assay (Determine IC50) hits->dose Active cell Cell-Based Assays (Viability, Apoptosis, Cell Cycle) dose->cell lead Lead Candidate cell->lead

Caption: General workflow for screening kinase inhibitors.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Anticancer Agents Using 4-Amino-6-bromoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of potent anticancer agents derived from 4-Amino-6-bromoquinoline. The focus is on the synthesis of novel kinase inhibitors, particularly targeting Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator in inflammatory and immune signaling pathways implicated in cancer.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for their broad spectrum of biological activities, including anticancer properties. The 4-aminoquinoline scaffold, in particular, has been a cornerstone in the development of numerous therapeutic agents.[1][2] The strategic incorporation of a bromine atom at the 6-position of the quinoline ring offers a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological profiles.[3][4] This document details the synthesis of a series of 4-aminoquinoline derivatives as potent RIPK2 inhibitors, starting from the readily available precursor, 6-bromo-4-chloroquinoline.[3][5]

Data Presentation

The synthesized 4-aminoquinoline derivatives were evaluated for their inhibitory activity against RIPK2 kinase. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, demonstrating the structure-activity relationship of these compounds.

Compound IDR GroupIC50 (nM) for RIPK2
1 Benzo[d]thiazol-5-amine5.1 ± 1.6
2 3,4,5-trimethoxyphenylamine15.2 ± 3.1
3 4-(pyridin-4-yl)aniline8.9 ± 2.5
4 4-morpholinoaniline> 1000
5 4-(4-methylpiperazin-1-yl)aniline250.6 ± 20.1
Ponatinib (Control) -8.2 ± 2.9

Data sourced from Fan, T., et al. (2022).[3][5]

Experimental Protocols

The following protocols describe the synthesis of key intermediates and the final 4-aminoquinoline derivatives.

Protocol 1: Synthesis of N-(6-bromoquinolin-4-yl)-R-amine (General Procedure)

This protocol outlines the nucleophilic substitution reaction to couple various amines with 6-bromo-4-chloroquinoline.

Materials:

  • 6-bromo-4-chloroquinoline

  • Appropriate amine (e.g., benzo[d]thiazol-5-amine)

  • tert-Butanol (t-BuOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-bromo-4-chloroquinoline (1.0 eq) in tert-butanol, add the desired amine (1.2 eq).

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-(6-bromoquinolin-4-yl)-R-amine derivative.

Protocol 2: Synthesis of Compound 1 (Suzuki Coupling)

This protocol details the Suzuki coupling reaction to introduce a pyridine ring at the 6-position of the quinoline core.

Materials:

  • N-(6-bromoquinolin-4-yl)benzo[d]thiazol-5-amine (from Protocol 1)

  • 4-pyridinylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • 1,1'-Bis(diphenylphosphino)ferrocene (DPPF)

  • Cesium carbonate (Cs2CO3)

  • Copper(I) chloride (CuCl)

  • N,N-Dimethylformamide (DMF)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine N-(6-bromoquinolin-4-yl)benzo[d]thiazol-5-amine (1.0 eq), 4-pyridinylboronic acid (1.5 eq), Pd(OAc)2 (0.1 eq), DPPF (0.2 eq), Cs2CO3 (2.0 eq), and CuCl (0.2 eq).

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield Compound 1.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the NOD2-RIPK2 signaling pathway, which is a key target of the synthesized anticancer agents.[3]

RIPK2_Signaling_Pathway cluster_extracellular cluster_cytoplasm cluster_nucleus MDP MDP (Muramyl Dipeptide) NOD2 NOD2 MDP->NOD2 Recognition RIPK2 RIPK2 NOD2->RIPK2 Recruitment TAK1 TAK1 RIPK2->TAK1 Activation IKKs IKKs TAK1->IKKs Activation NFkB NF-κB IKKs->NFkB Activation NFkB_n NF-κB NFkB->NFkB_n Translocation Inflammatory_Genes Inflammatory Gene Expression NFkB_n->Inflammatory_Genes Transcription Inhibitor This compound Derivative (e.g., Compound 1) Inhibitor->RIPK2 Inhibition

Caption: NOD2-RIPK2 signaling pathway and the inhibitory action of 4-aminoquinoline derivatives.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and evaluation of the 4-aminoquinoline-based anticancer agents.

Experimental_Workflow Start Start: 6-bromo-4-chloroquinoline Synthesis1 Protocol 1: Nucleophilic Substitution (Addition of R-amine) Start->Synthesis1 Intermediate Intermediate: N-(6-bromoquinolin-4-yl)-R-amine Synthesis1->Intermediate Synthesis2 Protocol 2: Suzuki Coupling (Addition of Pyridine) Intermediate->Synthesis2 Final_Compound Final Compound: 4-aminoquinoline Derivative Synthesis2->Final_Compound Evaluation Biological Evaluation: RIPK2 Kinase Assay (IC50) Final_Compound->Evaluation Data_Analysis Data Analysis: Structure-Activity Relationship Evaluation->Data_Analysis

Caption: Workflow for the synthesis and evaluation of 4-aminoquinoline anticancer agents.

References

Application Notes and Protocols for 4-Amino-6-bromoquinoline in Antimalarial Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-aminoquinoline scaffold is a cornerstone in the history of antimalarial drug discovery, with chloroquine being a prominent example. The emergence and spread of drug-resistant strains of Plasmodium falciparum have necessitated the development of new and effective antimalarial agents.[1] Modifications of the 4-aminoquinoline core structure have been a key strategy in this endeavor. This document provides detailed application notes and protocols for the utilization of 4-amino-6-bromoquinoline as a key building block in the synthesis and evaluation of novel antimalarial drug candidates. While much of the existing research has focused on 7-substituted 4-aminoquinolines, the 6-bromo isomer presents an alternative substitution pattern that warrants investigation for its potential to overcome existing resistance mechanisms. These notes are intended to guide researchers in the rational design, synthesis, and biological assessment of this compound derivatives.

Mechanism of Action: The 4-Aminoquinoline Pharmacophore

The primary mechanism of action for 4-aminoquinolines is the inhibition of hemozoin formation in the parasite's digestive vacuole.[2] During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. 4-Aminoquinolines, being weak bases, accumulate in the acidic digestive vacuole of the parasite. Here, they are thought to cap the growing hemozoin crystal, preventing further polymerization. The resulting buildup of free heme is highly toxic to the parasite, leading to its death.

cluster_parasite Plasmodium falciparum Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Heme->Hemozoin Polymerization Toxic_Heme_Accumulation Toxic Heme Accumulation This compound This compound This compound->Heme Inhibits Polymerization Parasite_Death Parasite Death Toxic_Heme_Accumulation->Parasite_Death

Caption: Antimalarial mechanism of 4-aminoquinolines.

Structure-Activity Relationships (SAR)

While specific SAR studies for a broad range of this compound derivatives are not extensively documented, key insights can be extrapolated from the well-established SAR of the 4-aminoquinoline class:

  • The 4-Amino Group: This group is critical for antimalarial activity. Its basicity allows for accumulation in the acidic food vacuole of the parasite.

  • The Quinoline Ring: The aromatic system is essential for interaction with heme.

  • Substitution at the 6-Position: The presence of a bromine atom at the 6-position influences the electronic properties and lipophilicity of the molecule. Halogen substitution can impact membrane permeability and binding affinity to the target.

  • The Side Chain: The nature of the alkylamino side chain attached at the 4-position is a major determinant of activity against resistant strains. Variations in the length of the linker and the nature of the terminal amine can restore activity against chloroquine-resistant parasites.[3]

Data Presentation

The following tables summarize in vitro antimalarial activity data for relevant 4-aminoquinoline derivatives, which can serve as a benchmark for newly synthesized this compound analogs.

Table 1: In Vitro Antiplasmodial Activity of 7-Substituted 4-Aminoquinoline Analogs

Compound IDR (at 7-position)Side ChainP. falciparum StrainIC50 (nM)Reference
ChloroquineCl-HNCH(CH₃)(CH₂)₃NEt₂D10 (CQ-S)9.8Extrapolated from[4]
7-Bromo Analog Br -HN(CH₂)₂NEt₂ CQ-S 3-12 [4]
7-Bromo Analog Br -HN(CH₂)₃NEt₂ CQ-S 3-12 [4]
7-Bromo Analog Br -HNCHMeCH₂NEt₂ CQ-S 3-12 [4]
7-Iodo AnalogI-HN(CH₂)₂NEt₂CQ-S3-12[4]
7-Fluoro AnalogF-HN(CH₂)₂NEt₂CQ-S15-50[4]

CQ-S: Chloroquine-Sensitive

Table 2: In Vivo Efficacy of Selected 4-Aminoquinoline Derivatives against P. berghei

Compound IDDose (mg/kg)Route% Parasitemia Reduction (Day 7)Reference
3d5Oral47[2]
3d20Oral44.5[2]
TDR 5884540Not SpecifiedCurative[5]
TDR 5884640Not SpecifiedCurative[5]

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of novel this compound derivatives typically starts from 4-bromoaniline. A general synthetic scheme is outlined below.

4-Bromoaniline 4-Bromoaniline 6-Bromoquinolin-4-ol 6-Bromoquinolin-4-ol 4-Bromoaniline->6-Bromoquinolin-4-ol Cyclization 6-Bromo-4-chloroquinoline 6-Bromo-4-chloroquinoline 6-Bromoquinolin-4-ol->6-Bromo-4-chloroquinoline Chlorination 4-Amino-6-bromoquinoline_Derivative This compound Derivative 6-Bromo-4-chloroquinoline->4-Amino-6-bromoquinoline_Derivative Nucleophilic Substitution with Amine

Caption: General synthetic workflow for 4-amino-6-bromoquinolines.

Protocol 1: Synthesis of 6-Bromo-4-chloroquinoline [6]

  • Step 1: Synthesis of 6-Bromoquinolin-4-ol from 4-Bromoaniline. This can be achieved through a Gould-Jacobs reaction or similar cyclization methods.

  • Step 2: Chlorination of 6-Bromoquinolin-4-ol.

    • To 6-bromoquinolin-4-ol (1 equivalent), add phosphorus oxychloride (POCl₃) (excess, e.g., 10 equivalents) dropwise at 0 °C.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the reaction mixture to reflux (approximately 110 °C) for 3 hours.

    • After cooling, carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a saturated solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-bromo-4-chloroquinoline.

Protocol 2: Synthesis of N-Substituted-4-amino-6-bromoquinoline Derivatives [7]

  • In a round-bottom flask, combine 6-bromo-4-chloroquinoline (1 equivalent), the desired amine (1.2-2 equivalents), and a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or ethanol.

  • Add a base, for example, potassium carbonate (K₂CO₃) (2 equivalents) or triethylamine (Et₃N) (2 equivalents).

  • Heat the reaction mixture under reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the desired this compound derivative.

In Vitro Antiplasmodial Activity Assay

Protocol 3: SYBR Green I-Based Fluorescence Assay

This assay is a widely used method for determining the 50% inhibitory concentration (IC₅₀) of compounds against P. falciparum.

Start Start Prepare_Parasite_Culture Prepare P. falciparum Culture (e.g., 3D7 or K1 strain) Start->Prepare_Parasite_Culture Drug_Plates Prepare 96-well plates with serial dilutions of test compounds Prepare_Parasite_Culture->Drug_Plates Add_Parasites Add parasite culture to wells Drug_Plates->Add_Parasites Incubate Incubate for 72 hours Add_Parasites->Incubate Lyse_Cells Lyse cells and add SYBR Green I dye Incubate->Lyse_Cells Read_Fluorescence Read fluorescence (Excitation: 485 nm, Emission: 530 nm) Lyse_Cells->Read_Fluorescence Calculate_IC50 Calculate IC50 values Read_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for in vitro antiplasmodial activity assay.

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum (e.g., chloroquine-sensitive 3D7 and chloroquine-resistant K1 strains) in human O+ erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Drug Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

  • Assay Setup: Add parasitized erythrocytes (2% parasitemia, 2% hematocrit) to each well. Include positive (e.g., chloroquine) and negative (drug-free) controls.

  • Incubation: Incubate the plates for 72 hours at 37 °C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the drug concentration using a non-linear regression model.

In Vivo Antimalarial Efficacy Assay

Protocol 4: 4-Day Suppressive Test in P. berghei-Infected Mice [2]

  • Animal Model: Use Swiss albino mice or other suitable strains.

  • Infection: Inoculate the mice intraperitoneally with Plasmodium berghei-infected red blood cells.

  • Drug Administration: Administer the test compounds orally or via another appropriate route once daily for four consecutive days, starting on the day of infection.

  • Parasitemia Monitoring: On day 5, collect blood from the tail vein of each mouse and prepare a thin blood smear.

  • Smear Analysis: Stain the blood smears with Giemsa stain and determine the percentage of parasitemia by microscopic examination.

  • Efficacy Calculation: Calculate the percentage of parasitemia suppression compared to an untreated control group. The 50% effective dose (ED₅₀) can be determined by testing a range of doses.

Conclusion

This compound represents a valuable, yet relatively underexplored, starting point for the development of novel antimalarial agents. By leveraging the established knowledge of 4-aminoquinoline chemistry and pharmacology, and by systematically exploring the impact of the 6-bromo substitution in conjunction with diverse side chains, researchers can potentially identify new drug candidates with improved activity against resistant malaria parasites. The protocols and data provided herein offer a foundational framework for initiating such drug discovery programs.

References

Application Notes and Protocols for the Synthesis and Evaluation of 4-Amino-6-bromoquinoline-Derived RIPK2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of a potent class of Receptor-Interacting Protein Kinase 2 (RIPK2) inhibitors derived from a 4-aminoquinoline scaffold. The methodologies detailed herein are based on established literature and are intended to facilitate the discovery and development of novel therapeutics targeting inflammatory diseases.

Introduction

Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical serine/threonine kinase that acts as a key signaling node for the nucleotide-binding oligomerization domain-containing proteins 1 and 2 (NOD1 and NOD2).[1][2] Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit and activate RIPK2, which in turn triggers downstream signaling cascades, including the NF-κB and MAPK pathways. This leads to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[1][2] Dysregulation of the NOD-RIPK2 signaling pathway has been implicated in a range of inflammatory and autoimmune diseases, making RIPK2 a compelling therapeutic target.[3]

This document focuses on a series of 4-aminoquinoline-based RIPK2 inhibitors, with a particular emphasis on the synthesis and characterization of compounds derived from 4-Amino-6-bromoquinoline. A notable example from this class, compound 14 , has demonstrated high affinity for RIPK2 and potent inhibition of inflammatory signaling in cellular assays.[2][4]

RIPK2 Signaling Pathway

The following diagram illustrates the central role of RIPK2 in the NOD2 signaling cascade and the point of intervention for the described inhibitors.

RIPK2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacterial Peptidoglycan Bacterial Peptidoglycan NOD2 NOD2 Bacterial Peptidoglycan->NOD2 activates RIPK2 RIPK2 NOD2->RIPK2 recruits RIPK2->RIPK2 TAK1 TAK1 RIPK2->TAK1 recruits & activates XIAP XIAP XIAP->RIPK2 ubiquitination IKK_complex IKK Complex TAK1->IKK_complex activates NF_kB NF-κB IKK_complex->NF_kB activates Proinflammatory_Genes Pro-inflammatory Gene Transcription NF_kB->Proinflammatory_Genes translocates & activates Inhibitor 4-Aminoquinoline Inhibitor Inhibitor->RIPK2 inhibits

Caption: The NOD2-RIPK2 signaling pathway and the inhibitory action of 4-aminoquinoline derivatives.

Synthesis of 4-Aminoquinoline-Based RIPK2 Inhibitors

The synthesis of the target RIPK2 inhibitors is achieved through a two-step process starting from 6-bromo-4-chloroquinoline. The first step involves a nucleophilic aromatic substitution to introduce the desired amine at the C4 position, followed by a Suzuki-Miyaura cross-coupling reaction to append an aryl or heteroaryl group at the C6 position.

Synthesis_Workflow cluster_step1 Step 1: Amination cluster_step2 Step 2: Suzuki Coupling Start 6-bromo-4-chloroquinoline Intermediate N-(benzo[d]thiazol-5-yl)- 6-bromoquinolin-4-amine Start->Intermediate benzo[d]thiazol-5-amine, tert-butanol, 80°C Final_Product Compound 14: 4-(benzo[d]thiazol-5-ylamino)- 6-(pyridin-4-yl)quinoline Intermediate->Final_Product pyridine-4-boronic acid, Pd(PPh3)4, Na2CO3, 1,4-dioxane/H2O, 80°C

Caption: General synthetic workflow for the preparation of 4-aminoquinoline-based RIPK2 inhibitors.

Detailed Experimental Protocols

Step 1: Synthesis of N-(benzo[d]thiazol-5-yl)-6-bromoquinolin-4-amine

This protocol describes the synthesis of the key intermediate.

Materials:

  • 6-bromo-4-chloroquinoline

  • benzo[d]thiazol-5-amine

  • tert-butanol

  • Hydrochloric acid (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer with heating

  • Condenser

  • Standard work-up and purification equipment

Procedure:

  • To a solution of 6-bromo-4-chloroquinoline (1 equivalent) in tert-butanol, add benzo[d]thiazol-5-amine (1.1 equivalents) and a catalytic amount of hydrochloric acid.

  • Heat the suspension to 80°C and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel to afford the title compound.

Step 2: Synthesis of 4-(benzo[d]thiazol-5-ylamino)-6-(pyridin-4-yl)quinoline (Compound 14)

This protocol details the Suzuki-Miyaura cross-coupling to yield the final product.

Materials:

  • N-(benzo[d]thiazol-5-yl)-6-bromoquinolin-4-amine (from Step 1)

  • Pyridine-4-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-dioxane

  • Water (degassed)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Magnetic stirrer with heating

  • Condenser

  • Standard work-up and purification equipment

Procedure:

  • To a Schlenk flask, add N-(benzo[d]thiazol-5-yl)-6-bromoquinolin-4-amine (1 equivalent), pyridine-4-boronic acid (1.2 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and Na₂CO₃ (2 equivalents).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 ratio).

  • Heat the reaction mixture to 80°C and stir for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield compound 14 .

Biological Evaluation of RIPK2 Inhibitors

The following protocols are for the in vitro assessment of the synthesized compounds' inhibitory activity against RIPK2 and their cellular efficacy in blocking inflammatory responses.

RIPK2 Kinase Inhibition Assay (ADP-Glo™ Assay)

This biochemical assay measures the ability of a compound to inhibit the kinase activity of RIPK2 by quantifying the amount of ADP produced.

Kinase_Assay_Workflow A 1. Kinase Reaction: Incubate RIPK2 enzyme, ATP, and inhibitor. B 2. Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent. A->B C 3. Convert ADP to ATP: Add Kinase Detection Reagent. B->C D 4. Measure Luminescence: Signal is proportional to ADP produced. C->D

Caption: Workflow for the ADP-Glo™ RIPK2 kinase inhibition assay.

Protocol:

  • Kinase Reaction: In a 384-well plate, add the test compound at various concentrations, a solution of purified RIPK2 enzyme, and a substrate/ATP mixture. Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent, which converts the ADP produced to ATP and generates a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Assay: Inhibition of MDP-Induced TNF-α Secretion

This assay assesses the ability of the inhibitors to block the NOD2-RIPK2 signaling pathway in a cellular context.

Protocol:

  • Cell Culture: Culture a suitable monocytic cell line (e.g., THP-1) or human peripheral blood mononuclear cells (PBMCs) in the appropriate medium.

  • Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of the test compound or a vehicle control (e.g., DMSO) for 1 hour.

  • Stimulation: Add muramyl dipeptide (MDP) to the cells to a final concentration of 10 µg/mL to activate the NOD2 pathway.

  • Incubation: Incubate the plates for 6-24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the cell culture supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Determine the percent inhibition of TNF-α secretion at each inhibitor concentration and calculate the IC₅₀ value.

Data Presentation

The following tables summarize the inhibitory activity of representative 4-aminoquinoline-based RIPK2 inhibitors.

Table 1: In Vitro RIPK2 Kinase Inhibition

CompoundRIPK2 IC₅₀ (nM)Reference
Compound 14 5.1 ± 1.6[2]
Ponatinib (Control)8.2 ± 2.9[2]
Compound 6~10[5]
Compound 31< 20[2]
Compound 32< 20[2]
Compound 33< 20[2]

Table 2: Cellular Inhibition of MDP-Induced TNF-α Secretion

CompoundAssay SystemMeasured CytokineIC₅₀ (nM)Reference
Compound 14 Human PBMCsTNF-αDose-dependent reduction[2]
GSK583 (Control)Human Whole BloodTNF-α26[6]

Conclusion

The 4-aminoquinoline scaffold serves as a promising starting point for the development of potent and selective RIPK2 inhibitors. The synthetic and biological testing protocols provided here offer a robust framework for researchers to synthesize novel analogs and evaluate their potential as therapeutic agents for inflammatory disorders. The lead compound, 14 , with its nanomolar potency against RIPK2 and demonstrated cellular activity, represents a valuable tool for further investigation into the role of RIPK2 in health and disease.[2]

References

Application of 4-Amino-6-bromoquinoline in Kinase Inhibitor Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, 4-aminoquinoline has emerged as a critical pharmacophore for the design of kinase inhibitors. The strategic introduction of a bromine atom at the 6-position, yielding 4-Amino-6-bromoquinoline, offers a versatile handle for synthetic elaboration, enabling the development of potent and selective inhibitors targeting various kinases implicated in diseases such as cancer and inflammatory disorders. This document provides a detailed overview of the application of this compound in kinase inhibitor design, including its role as a scaffold, quantitative activity data for derived inhibitors, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.

This compound as a Scaffold in Kinase Inhibitor Design

This compound serves as a foundational building block in the design of ATP-competitive kinase inhibitors. The 4-amino group typically forms a key hydrogen bond interaction with the hinge region of the kinase ATP-binding pocket, a common feature among many kinase inhibitors. The bromine atom at the 6-position provides a valuable site for chemical modification through various cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a diverse range of substituents to explore the solvent-exposed region of the ATP-binding site, thereby enhancing potency, selectivity, and pharmacokinetic properties of the inhibitor.

dot

Caption: Role of this compound as a versatile scaffold.

Target Kinases and Inhibitor Activity

Derivatives of the 4-aminoquinoline scaffold have demonstrated inhibitory activity against a range of kinases. Below are examples of kinases targeted by inhibitors derived from scaffolds closely related to or incorporating the this compound core.

Receptor-Interacting Protein Kinase 2 (RIPK2)

RIPK2 is a key mediator of inflammatory signaling pathways. A series of 4-aminoquinoline derivatives have been developed as potent RIPK2 inhibitors, where the 6-position was modified to enhance activity.[1]

Compound IDModification at C6-positionRIPK2 IC50 (nM)[1]
14 4-pyridinyl5.1 ± 1.6
31 2-pyridinyl1.5 ± 0.4
32 3-pyridinyl1.7 ± 0.5
Ponatinib (Control) -8.2 ± 2.9
Epidermal Growth Factor Receptor (EGFR)

While specific data for this compound derivatives targeting EGFR is limited, the closely related 4-anilinoquinazoline scaffold with substitutions at the 6-position has yielded potent EGFR inhibitors.[2][3] The 6-position is crucial for introducing functionalities that can enhance binding affinity and selectivity. For instance, the introduction of an aryl urea group at the C-6 position of the quinazoline scaffold has been shown to result in potent EGFR inhibitory activities.[2][3]

Compound ScaffoldModification at C6-positionTargetIC50 (nM)[2]
4-Anilinoquinazoline ArylureidoEGFR11.66 - 867.1
Gefitinib (Control) -EGFR25.42
Erlotinib (Control) -EGFR33.25
Vascular Endothelial Growth Factor Receptor (VEGFR)

Similar to EGFR, the development of VEGFR inhibitors has often utilized the 4-aminoquinazoline scaffold. The 6-position offers a site for modification to improve inhibitor potency. Although direct IC50 values for this compound derivatives against VEGFR were not prominently found, the general principles of kinase inhibitor design suggest its utility as a starting point.

Signaling Pathways

Understanding the signaling pathways regulated by the target kinases is crucial for elucidating the mechanism of action of the inhibitors.

EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival.[1][4][5]

dot

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 4-Aminoquinoline-based EGFR Inhibitor Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and point of inhibition.

VEGFR Signaling Pathway

VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis. Binding of VEGF ligands initiates downstream pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[6][7][8]

dot

VEGFR_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) MAPK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Inhibitor 4-Aminoquinoline-based VEGFR Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Experimental Protocols

The following are generalized protocols for key experiments in the evaluation of kinase inhibitors derived from this compound.

Synthesis of 4-Aminoquinoline Derivatives

A common synthetic route to diversify the 4-aminoquinoline scaffold at the 6-position involves a nucleophilic aromatic substitution followed by a Suzuki-Miyaura cross-coupling reaction.[1]

dot

Synthesis_Workflow Start 6-Bromo-4-chloroquinoline Step1 Nucleophilic Aromatic Substitution Start->Step1 Amine Amine (R-NH2) Amine->Step1 Intermediate N-Substituted-4-amino- 6-bromoquinoline Step1->Intermediate Step2 Suzuki-Miyaura Coupling Intermediate->Step2 Boronic_Acid Boronic Acid/Ester (R'-B(OR)2) Boronic_Acid->Step2 Final_Product Final 4,6-Disubstituted Quinoline Inhibitor Step2->Final_Product

Caption: General synthetic workflow for 4-aminoquinoline derivatives.

Protocol: Suzuki-Miyaura Coupling

  • To a solution of N-substituted-4-amino-6-bromoquinoline (1 equivalent) in a suitable solvent (e.g., 1,4-dioxane/water mixture) are added the corresponding boronic acid or boronic ester (1.2-1.5 equivalents) and a base (e.g., Na2CO3 or K2CO3, 2-3 equivalents).

  • The mixture is degassed with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • A palladium catalyst (e.g., Pd(PPh3)4, 0.05-0.1 equivalents) is added, and the reaction mixture is heated to 80-100 °C.

  • The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired final compound.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a framework for determining the IC50 value of a test compound against a target kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Target kinase enzyme

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., HEPES, MgCl2, DTT)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96- or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. Further dilute the compound solutions in kinase assay buffer to the desired final concentrations.

  • In the wells of the assay plate, add the kinase, substrate, and diluted test compound. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay Kit. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a second reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve using appropriate software.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line expressing the target kinase

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well plates

  • Multi-channel pipette

  • Plate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound. Include wells for a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for a specified period (e.g., 72 hours) at 37 °C in a humidified CO2 incubator.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until purple formazan crystals are visible.

  • Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on a plate shaker to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a valuable and versatile scaffold for the design and synthesis of potent kinase inhibitors. Its amenability to chemical modification at the 6-position allows for the systematic exploration of structure-activity relationships and the optimization of inhibitor properties. The protocols and information provided herein offer a comprehensive guide for researchers engaged in the discovery and development of novel kinase inhibitors based on this promising chemical scaffold. Further exploration of derivatives of this compound against a broader range of kinases is warranted to fully realize its therapeutic potential.

References

Application Notes and Protocols: 4-Amino-6-bromoquinoline for the Development of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 4-Amino-6-bromoquinoline as a versatile starting material for the synthesis of novel fluorescent probes. The unique structural and electronic properties of the 4-aminoquinoline core, combined with the reactive handle provided by the bromine substituent, make it an ideal scaffold for creating sensitive and selective probes for various analytes and cellular imaging applications.

Introduction to this compound in Fluorescent Probe Development

This compound is a valuable building block in medicinal chemistry and materials science.[1][2] Its quinoline core possesses intrinsic fluorescence that can be modulated through chemical modifications. The amino group at the 4-position can act as an electron-donating group, influencing the photophysical properties of the molecule. The bromine atom at the 6-position serves as a key site for functionalization via various cross-coupling reactions, allowing for the introduction of recognition moieties tailored for specific analytes.[3] This modular design enables the development of "turn-on" or "turn-off" fluorescent probes with high sensitivity and selectivity.[4]

General Synthetic Pathways

The synthesis of fluorescent probes from this compound typically involves a multi-step process. A general approach is to first protect the amino group, followed by functionalization at the 6-position, and then deprotection and/or further modification of the amino group to introduce a recognition unit.

G A This compound B Protection of Amino Group (e.g., Boc, Ac) A->B C N-Protected-4-amino-6-bromoquinoline B->C D Functionalization at 6-position (e.g., Suzuki, Sonogashira, Buchwald-Hartwig coupling) C->D E N-Protected-4-amino-6-functionalized-quinoline D->E F Deprotection of Amino Group E->F G 4-Amino-6-functionalized-quinoline F->G H Introduction of Recognition Moiety at 4-amino position G->H I Final Fluorescent Probe H->I

Caption: General synthetic workflow for fluorescent probes.

A key intermediate is often 6-bromo-4-chloroquinoline, which can be synthesized and then reacted with various amines to yield 4-aminoquinoline derivatives.[3]

Application: Fluorescent Probes for Metal Ion Detection

Quinoline-based chemosensors are highly effective for detecting heavy and transition metal ions.[5][6] The sensing mechanism often relies on Chelation-Enhanced Fluorescence (CHEF), where the binding of a metal ion to a recognition moiety restricts intramolecular rotation or blocks Photoinduced Electron Transfer (PET), leading to a significant increase in fluorescence intensity ("turn-on" response).[3]

Signaling Mechanism: Chelation-Enhanced Fluorescence (CHEF)

G cluster_0 Low Fluorescence State cluster_1 High Fluorescence State Probe Probe (Free Ligand) Quenching Photoinduced Electron Transfer (PET) or Intramolecular Rotation Probe->Quenching Energy Transfer Analyte Metal Ion Probe->Analyte + Probe_Analyte Probe-Metal Ion Complex Fluorescence Fluorescence Emission Probe_Analyte->Fluorescence Light Emission Analyte->Probe_Analyte Binding

Caption: "Turn-on" fluorescence sensing via CHEF mechanism.
Quantitative Data for Representative Quinoline-Based Metal Ion Probes

The following table summarizes typical photophysical and sensing properties of fluorescent probes derived from quinoline scaffolds. Note: Data for probes synthesized directly from this compound is limited; these values are representative of the broader class of quinoline-based sensors.

Probe ScaffoldTarget AnalyteExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)Limit of Detection (LOD)Binding Constant (Ka)Reference
PyrroloquinolineLysine3354200.0521.89 nM-[7][8]
Quinoline-Zn²⁺ ComplexZn²⁺360490---[9]
Quinoline DerivativeCu²⁺-492 / 508-Nanomolar-[5]
Quinoline-tagged SensorZn²⁺340--5 - 10 ppb-[10][11]
Zinpyr-1 (Fluorescein-based with quinoline)Zn²⁺507-0.87 (in presence of Zn²⁺)~1 nM (Kd)-[12]
Experimental Protocol: Metal Ion Sensing

Materials:

  • Stock solution of the this compound-derived fluorescent probe (e.g., 1 mM in DMSO).

  • Stock solutions of various metal ion salts (e.g., 10 mM in deionized water).

  • Buffer solution (e.g., 10 mM HEPES, pH 7.4).

  • Fluorometer and quartz cuvettes.

Procedure:

  • Prepare a working solution of the fluorescent probe (e.g., 10 µM) by diluting the stock solution in the buffer.

  • Record the fluorescence spectrum of the probe solution as a blank.

  • Titrate the probe solution with increasing concentrations of the target metal ion stock solution.

  • After each addition, mix thoroughly and allow the solution to equilibrate for a set time (e.g., 5 minutes).

  • Record the fluorescence spectrum after each addition.

  • Plot the fluorescence intensity at the emission maximum against the metal ion concentration to determine the limit of detection and binding constant.

  • To assess selectivity, repeat the titration with other metal ions at the same concentrations.[3]

Application: Fluorescent Probes for pH Sensing

The amino group on the quinoline ring can be protonated or deprotonated depending on the pH, leading to changes in the electronic structure and, consequently, the fluorescence properties of the molecule. This makes this compound derivatives promising candidates for the development of pH-sensitive fluorescent probes.[9][13][14]

Quantitative Data for Representative Quinoline-Based pH Probes
Probe ScaffoldpH RangeExcitation (λex, nm)Emission (λem, nm)pKaResponse TypeReference
6-Aminoquinolinium boronic acid~6.0 - 8.0RatiometricRatiometric~7.0Spectral shifts and intensity changes[13]
Amino-furopyridineAcidic & Basic335378 (acidic)-Intensity change[9]
Fluorescein-basedPhysiological~490~520~6.4Intensity change[15]
SNARF®Physiological488580 and 640~7.5Ratiometric emission[15]
Experimental Protocol: pH Titration

Materials:

  • Stock solution of the this compound-derived fluorescent probe (e.g., 1 mM in DMSO).

  • A series of buffer solutions with a range of pH values (e.g., Britton-Robinson buffer).

  • Fluorometer and quartz cuvettes.

Procedure:

  • Prepare a series of solutions containing a fixed concentration of the fluorescent probe (e.g., 10 µM) in buffers of varying pH.

  • Record the fluorescence spectrum for each solution.

  • Plot the fluorescence intensity at the emission maximum against the pH value to generate a pH titration curve.

  • Determine the pKa value from the titration curve.

Application: Cellular Imaging

Fluorescent probes derived from this compound can be designed to be cell-permeable, allowing for the imaging of intracellular analytes or specific organelles.[7][8][16]

Experimental Workflow for Cellular Imaging

G A Cell Culture (e.g., HeLa, U2OS) B Probe Loading (Incubate cells with probe solution) A->B C Incubation (Allow probe to enter cells) B->C D Washing (Remove excess probe) C->D E Fluorescence Microscopy (e.g., Confocal, Epifluorescence) D->E F Image Acquisition and Analysis E->F

Caption: A typical workflow for live-cell imaging.
Experimental Protocol: Live-Cell Imaging

Materials:

  • Cultured cells (e.g., HeLa cells) grown on glass-bottom dishes or coverslips.

  • Stock solution of the this compound-derived fluorescent probe (e.g., 1 mM in DMSO).

  • Cell culture medium (e.g., DMEM).

  • Phosphate-buffered saline (PBS).

  • Fluorescence microscope equipped with appropriate filters.

Procedure:

  • Grow cells to a suitable confluency on a glass-bottom dish.

  • Prepare a working solution of the fluorescent probe in cell culture medium (e.g., 1-10 µM).

  • Remove the existing medium from the cells and replace it with the probe-containing medium.

  • Incubate the cells for a specified time (e.g., 30 minutes) at 37°C in a CO₂ incubator to allow for probe uptake.

  • Wash the cells two to three times with warm PBS to remove any excess, unbound probe.

  • Add fresh, probe-free medium or PBS to the cells.

  • Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the probe.

  • If studying the response to an analyte, the analyte can be added to the cells before or during imaging.

Conclusion

This compound is a highly adaptable and valuable scaffold for the creation of novel fluorescent probes. The synthetic accessibility and the potential for fine-tuning the photophysical and sensing properties of its derivatives make them powerful tools for researchers in chemistry, biology, and drug development. The protocols and data presented here provide a foundational guide for the design, synthesis, and application of these probes for a wide range of sensing and imaging applications.

References

Application Notes and Protocols for the Synthesis of 4-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of 4-aminoquinoline derivatives, a critical scaffold in medicinal chemistry. The 4-aminoquinoline core is found in a variety of clinically significant drugs, including antimalarials like chloroquine and amodiaquine, as well as agents with anticancer, anti-inflammatory, and antiviral properties.[1][2][3] This guide focuses on common and effective synthetic strategies, offering clear, step-by-step instructions and comparative data to aid in the selection and implementation of the most suitable protocol for your research needs.

Introduction to Synthetic Strategies

The synthesis of 4-aminoquinoline derivatives is most commonly achieved through the nucleophilic aromatic substitution (SNAr) of 4-chloroquinolines with a diverse range of primary and secondary amines.[1][2] This versatile reaction can be performed under various conditions, including conventional heating, microwave irradiation, and ultrasound, to afford the desired products in good to excellent yields.[1][2] Additionally, modern cross-coupling methodologies, such as the Buchwald-Hartwig amination and Ullmann condensation, provide powerful alternatives for the formation of the C-N bond.[4][5]

This document will detail protocols for the following key synthetic approaches:

  • Microwave-Assisted SNAr Reaction: A rapid and efficient method for the synthesis of 4-aminoquinolines.[1][2][6]

  • Conventional Heating SNAr Reaction: A traditional and widely used method.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A versatile cross-coupling reaction for C-N bond formation.[4]

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes the key quantitative data for the different synthetic protocols, allowing for easy comparison of their efficiency and requirements.

ParameterMicrowave-Assisted SNArConventional Heating SNArBuchwald-Hartwig Amination
Typical Starting Materials 4,7-dichloroquinoline, various amines4-chloro-7-substituted-quinolines, various aminesAryl halides/triflates, amines
Catalyst/Reagents None required for many substrates, base may be neededAcid or base catalyst, or neat reactionPalladium catalyst (e.g., Pd(OAc)2), phosphine ligand (e.g., X-Phos), base (e.g., KOt-Bu)
Solvent DMSO, Ethanol, Acetonitrile, NMPEthanol, DMF, Neat (no solvent)Toluene, Dioxane
Temperature 140-180 °C80-130 °CRoom temperature to 110 °C
Reaction Time 20-30 minutes6-24 hours1-24 hours
Yield 80-95%70-90%Good to excellent yields

Experimental Protocols

Protocol 1: Microwave-Assisted SNAr Synthesis of 4-Aminoquinolines

This protocol describes the rapid and efficient synthesis of 4-aminoquinoline derivatives using microwave irradiation, adapted from established procedures.[1][2][6][7]

Materials:

  • 4,7-dichloroquinoline

  • Appropriate primary or secondary amine (e.g., N,N-dimethylethane-1,2-diamine)

  • Dimethyl sulfoxide (DMSO)

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine 4,7-dichloroquinoline (1.0 eq), the desired amine (1.2-2.0 eq), and DMSO.

  • If the amine is a salt, add a suitable base such as potassium carbonate (K2CO3) or triethylamine (Et3N) (2.0 eq). For secondary amines, a base is generally required, and for aryl/heteroarylamines, a stronger base like sodium hydroxide (NaOH) may be necessary.[1][2] No additional base is typically needed for primary amines.[1][2]

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 140-180 °C for 20-30 minutes.[1][2]

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aminoquinoline derivative.

Protocol 2: Conventional Heating SNAr Synthesis of 4-Aminoquinolines

This protocol details the synthesis of 4-aminoquinoline derivatives using conventional heating.[8]

Materials:

  • 7-substituted-4-chloroquinoline

  • Appropriate mono- or dialkylamine (e.g., butylamine, N,N-dimethylethane-1,2-diamine)

  • Dichloromethane

  • Aqueous sodium bicarbonate (NaHCO3) solution (5%)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Hexane

  • Chloroform

Procedure:

  • Combine the 7-substituted-4-chloroquinoline (1.0 eq) and the desired amine (2.0 eq) in a round-bottom flask.

  • Heat the mixture to 120-130 °C and maintain this temperature for 6-8 hours with continuous stirring.[8]

  • Cool the reaction mixture to room temperature and dissolve it in dichloromethane.

  • Wash the organic layer with 5% aqueous NaHCO3, followed by water, and then brine.[8]

  • Dry the organic layer over anhydrous MgSO4 and remove the solvent under reduced pressure.

  • Precipitate the product by adding a mixture of hexane and chloroform (e.g., 80:20).

  • Collect the solid product by filtration and dry under vacuum.

Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol outlines the synthesis of 4-aminoquinolines via a Buchwald-Hartwig cross-coupling reaction.[4][9]

Materials:

  • 4-haloquinoline (e.g., 4-bromo or 4-iodo-quinoline) or 4-triflyloxyquinoline

  • Desired amine

  • Palladium(II) acetate (Pd(OAc)2)

  • X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium tert-butoxide (KOt-Bu)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel for inert atmosphere

Procedure:

  • To a Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd(OAc)2 (catalytic amount, e.g., 2 mol%), X-Phos (e.g., 4 mol%), and KOt-Bu (1.5 eq).

  • Add the 4-haloquinoline or 4-triflyloxyquinoline (1.0 eq) and the amine (1.2 eq).

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80-110 °C) for the required time (typically 1-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane TLR Toll-like Receptor (TLR) MyD88 MyD88 TLR->MyD88 Aminoquinoline 4-Aminoquinoline Derivative Aminoquinoline->TLR binds to IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK complex TAK1->IKK NFkB NF-κB IKK->NFkB activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines induces transcription of

Caption: Simplified Toll-like Receptor (TLR) signaling pathway.

Experimental Workflow

G start Start reagents Combine Reactants (4-Chloroquinoline, Amine, Solvent, Catalyst/Base) start->reagents reaction Reaction (Microwave or Conventional Heating) reagents->reaction workup Aqueous Work-up (Extraction and Washing) reaction->workup drying Drying and Concentration workup->drying purification Purification (Column Chromatography) drying->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Pure 4-Aminoquinoline Derivative characterization->end

Caption: General workflow for synthesis and purification.

Logical Relationship: General SNAr Synthesis

G Reactants 4-Chloroquinoline Amine (R-NH2) Conditions Reaction Conditions (Solvent, Heat/Microwave, +/- Base) Reactants->Conditions Product 4-Aminoquinoline Derivative Conditions->Product Byproduct HCl (neutralized by base) Conditions->Byproduct

Caption: Nucleophilic aromatic substitution (SNAr) scheme.

References

Application of 4-Amino-6-bromoquinoline in a Luminescent-Based Biochemical Assay for Receptor-Interacting Protein Kinase 2 (RIPK2) Activity

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals, this document provides detailed application notes and protocols for utilizing 4-aminoquinoline derivatives, with 4-Amino-6-bromoquinoline as a core scaffold, in biochemical assays to determine the activity of Receptor-Interacting Protein Kinase 2 (RIPK2).

Introduction

This compound is a versatile heterocyclic compound that serves as a key building block in medicinal chemistry for the development of bioactive molecules, including potent enzyme inhibitors.[1] Its structural motif is central to a class of compounds designed to target kinases, which are critical regulators of cellular signaling pathways. This document focuses on the application of 4-aminoquinoline derivatives as inhibitors of RIPK2, a serine/threonine kinase that plays a pivotal role in the innate immune response. Dysregulation of RIPK2 activity has been implicated in various inflammatory diseases, making it a compelling target for therapeutic intervention.

The following sections detail the use of 4-aminoquinoline derivatives in a luminescent-based kinase assay, provide a comprehensive protocol for assessing RIPK2 inhibition, and present quantitative data for a series of these compounds.

Quantitative Data: Inhibition of RIPK2 by 4-Aminoquinoline Derivatives

The inhibitory activity of a series of 4-aminoquinoline derivatives against RIPK2 was determined using a biochemical assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit 50% of the enzyme's activity, are summarized in the tables below. These compounds share a common 4-aminoquinoline core, with substitutions at the C6 position, demonstrating the structure-activity relationship (SAR) for this class of inhibitors.[1][2]

Table 1: IC50 Values of 4-Aminoquinoline Derivatives with Modifications in the Back Pocket of RIPK2 [1]

CompoundR GroupRIPK2 IC50 (nM)
1243.4 ± 14.8
254.8 ± 3.4
3>1000
492.5 ± 22.1
531.4 ± 6.2
610.7 ± 0.1
7>1000
8150.8 ± 30.1
9421.2 ± 105.9
1012.2 ± 2.5
1182.3 ± 12.2
1222.2 ± 5.2

Table 2: IC50 Values of 4-Aminoquinoline Derivatives with Optimization at the C6 Position [1]

CompoundR GroupRIPK2 IC50 (nM)
135.1 ± 1.6
146.0 ± 1.5
153.6 ± 1.4
161.5 ± 0.3
1724.0 ± 11.6
1816.4 ± 1.6
198.2 ± 1.6
204.1 ± 0.9
2119.0 ± 6.7
229.5 ± 3.7
2319.6 ± 12.0

Table 3: IC50 Values of Additional Potent 4-Aminoquinoline Derivatives Against RIPK2 [1]

CompoundR GroupRIPK2 IC50 (nM)
318.1 ± 3.9
322.4 ± 0.2
3312.4 ± 8.9
3411.0 ± 1.7
357.1 ± 4.7
367.2 ± 2.6
3714.5 ± 5.6
3819.2 ± 0.7

Signaling Pathway and Experimental Workflow

NOD2-RIPK2 Signaling Pathway

Receptor-Interacting Protein Kinase 2 (RIPK2) is a crucial downstream signaling molecule for the Nucleotide-binding Oligomerization Domain (NOD)-like receptors, NOD1 and NOD2.[3][4] Upon recognition of bacterial peptidoglycan fragments like muramyl dipeptide (MDP), NOD2 recruits RIPK2. This interaction leads to the ubiquitination of RIPK2, which in turn activates downstream signaling cascades, including the NF-κB and MAPK pathways, culminating in the production of pro-inflammatory cytokines.[3][5] The diagram below illustrates this signaling cascade.

NOD2_RIPK2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP Muramyl Dipeptide (MDP) NOD2 NOD2 MDP->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Recruits RIPK2_Ub Ubiquitinated RIPK2 E3_Ligases E3 Ubiquitin Ligases (e.g., XIAP, cIAPs) E3_Ligases->RIPK2 Ubiquitinates Ub Ubiquitin TAK1_Complex TAK1/TAB Complex RIPK2_Ub->TAK1_Complex Activates IKK_Complex IKK Complex RIPK2_Ub->IKK_Complex Activates MAPK MAPK Pathway TAK1_Complex->MAPK Activates NF_kB NF-κB IKK_Complex->NF_kB Activates Inflammatory_Genes Inflammatory Gene Transcription NF_kB->Inflammatory_Genes Translocates & Activates MAPK->Inflammatory_Genes Regulates

Caption: The NOD2-RIPK2 signaling cascade.

General Workflow for a Kinase Inhibition Assay

The general workflow for determining the inhibitory potential of a compound against a target kinase involves several key steps, from preparing the reagents to analyzing the data to determine the IC50 value. The diagram below outlines this process.

Kinase_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) start->prepare_reagents reaction_setup Set up Kinase Reaction (with varying inhibitor concentrations) prepare_reagents->reaction_setup incubation Incubate at Controlled Temperature reaction_setup->incubation stop_reaction Stop Kinase Reaction (e.g., add ADP-Glo™ Reagent) incubation->stop_reaction detection Add Detection Reagent (Luminescent Signal Generation) stop_reaction->detection read_plate Measure Luminescence (Plate Reader) detection->read_plate data_analysis Data Analysis (Plot dose-response curve) read_plate->data_analysis determine_ic50 Determine IC50 Value data_analysis->determine_ic50

Caption: Generalized workflow for a kinase inhibition assay.

Experimental Protocols

Protocol 1: Synthesis of N-substituted-6-bromoquinolin-4-amine Derivatives

This protocol describes the general procedure for the synthesis of the 4-aminoquinoline core structure, which can be further modified.[1][2]

Materials:

  • 6-bromo-4-chloroquinoline

  • Appropriate amine

  • tert-Butanol

  • Sodium hydride (NaH)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of 6-bromo-4-chloroquinoline (1.0 eq) in tert-butanol, add the desired amine (1.1 eq).

  • Heat the reaction mixture at 80°C for 4 hours.

  • Alternatively, for less reactive amines, add NaH (1.2 eq) to a solution of the amine (1.1 eq) in DMF at 0°C.

  • After stirring for 30 minutes, add 6-bromo-4-chloroquinoline (1.0 eq).

  • Allow the reaction to warm to 40°C and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-substituted-6-bromoquinolin-4-amine.

Protocol 2: RIPK2 Kinase Inhibition Assay using ADP-Glo™

This protocol outlines a luminescent-based assay to measure the activity of RIPK2 and the inhibitory potential of compounds like 4-aminoquinoline derivatives. This method quantifies the amount of ADP produced during the kinase reaction.[6][7][8]

Materials:

  • Recombinant human RIPK2 enzyme

  • Myelin Basic Protein (MBP) or other suitable substrate

  • ATP

  • 4-aminoquinoline test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • 384-well white, low-volume assay plates

  • Plate reader capable of measuring luminescence

Procedure:

1. Reagent Preparation: a. Prepare serial dilutions of the 4-aminoquinoline test compounds in DMSO. Further dilute in Kinase Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%). b. Dilute the RIPK2 enzyme and substrate (MBP) in Kinase Buffer to their optimal concentrations, as determined by an initial enzyme titration experiment. c. Prepare the ATP solution in Kinase Buffer at a concentration close to its Km for RIPK2, if known, or at a standard concentration (e.g., 50 µM).

2. Kinase Reaction: a. Add 1 µL of the diluted test compound or vehicle control (DMSO in Kinase Buffer) to the wells of a 384-well plate. b. Add 2 µL of the diluted RIPK2 enzyme solution to each well. c. Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. d. Incubate the plate at room temperature for 60 minutes.

3. ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. b. Incubate the plate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to each well. This reagent will convert the ADP generated in the kinase reaction to ATP, which is then used to produce a luminescent signal. d. Incubate the plate at room temperature for 30 minutes.

4. Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve (e.g., using a four-parameter logistic model) to determine the IC50 value.

References

Application Notes and Protocols for 4-Amino-6-bromoquinoline in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Amino-6-bromoquinoline as a key intermediate in the synthesis of novel antimicrobial agents. The following sections detail its significance, synthesis protocols for derivative compounds, and methodologies for evaluating their antimicrobial efficacy.

Introduction to this compound in Drug Discovery

This compound is a heterocyclic aromatic compound that serves as a versatile building block in medicinal chemistry.[1] Its quinoline core is a well-established pharmacophore present in numerous drugs, and the amino and bromo substitutions provide reactive sites for further chemical modifications.[1] While direct antimicrobial data for this compound is not extensively documented, its derivatives have shown significant potential in antimicrobial research, particularly as antimalarial agents.[2][3] The 4-aminoquinoline scaffold is crucial for the activity of drugs like chloroquine, which target the malaria parasite Plasmodium falciparum.[2][3] Researchers utilize this compound as a starting material to synthesize novel compounds with enhanced potency and a broader spectrum of activity against various pathogens.[1]

Synthesis of Antimicrobial Derivatives from this compound

The following protocol describes a general method for the synthesis of substituted quinoline derivatives, which can be adapted from procedures for related compounds. This synthetic route illustrates how this compound can be used to generate a library of compounds for antimicrobial screening.

Protocol 1: Synthesis of Substituted Benzo[h][5][6]naphthyridinones

This protocol is adapted from a synthetic route for creating complex heterocyclic structures from a this compound precursor.

Materials:

  • This compound-3-carbaldehyde (starting material, a derivative of this compound)

  • Substituted Acetyl Chloride

  • Diethylaminopropylamine (base)

  • Tetrahydrofuran (THF, solvent)

  • Arylboronic acid

  • Pd(Ph₃P)₄ (Palladium catalyst)

  • NaHCO₃ (base)

  • Dimethylformamide (DMF)/water (solvent mixture)

  • Microwave reactor (optional)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction of this compound-3-carbaldehyde: In a suitable reaction vessel, dissolve the this compound-3-carbaldehyde in THF.

  • Add a base, such as diethylaminopropylamine, to the solution.

  • Slowly add the substituted acetyl chloride to the reaction mixture.

  • The reaction can be heated, optionally using microwave irradiation, to drive it to completion.

  • Upon completion, the intermediate 9-bromobenzo[h][4][5]naphthyridin-2(1H)-one is formed.

  • Suzuki Coupling: The crude intermediate is then subjected to a Suzuki coupling reaction.

  • In a separate vessel, prepare a mixture of the intermediate, an arylboronic acid, a palladium catalyst like Pd(Ph₃P)₄, and a base such as NaHCO₃ in a DMF/water solvent system.

  • This reaction mixture is heated, again with the optional use of microwave irradiation, to facilitate the coupling.

  • Purification: After the reaction is complete, the final product is purified using standard techniques like column chromatography to yield the desired substituted benzo[h][4][5]naphthyridinone derivative.

Workflow for Synthesis of Quinoline Derivatives

start This compound -3-carbaldehyde step1 React with Acetyl Chloride (Base, THF) start->step1 intermediate 9-bromobenzo[h][1,6] naphthyridin-2(1H)-one step1->intermediate step2 Suzuki Coupling with Arylboronic acid (Pd Catalyst, Base) intermediate->step2 end Substituted Benzo[h][1,6]naphthyridinone step2->end

Caption: A generalized workflow for the synthesis of quinoline derivatives.

Antimicrobial Activity Evaluation

Once synthesized, the novel quinoline derivatives must be evaluated for their antimicrobial properties. The following are standard protocols for determining the efficacy of these compounds against a panel of pathogenic bacteria and fungi.

Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This is a standard method for assessing the antimicrobial susceptibility of microorganisms.[5]

Materials:

  • 96-well microtiter plates

  • Sterile culture broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Synthesized quinoline derivatives (test compounds)

  • Microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile broth, adjusting the turbidity to match a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[5]

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in the culture broth directly within the 96-well microtiter plate.

  • Inoculation: Add the prepared microbial inoculum to each well containing the diluted compounds. Include a positive control (inoculum without any compound) and a negative control (broth only).[5]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).[5]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5] This can be determined visually or by using a microplate reader.

Experimental Workflow for Antimicrobial Susceptibility Testing

cluster_prep Preparation cluster_assay Assay cluster_results Results prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculation Inoculate Microtiter Plate prep_inoculum->inoculation prep_compounds Serial Dilution of Test Compounds prep_compounds->inoculation incubation Incubate (e.g., 37°C, 24h) inoculation->incubation read_results Determine MIC (Visual or Spectrophotometer) incubation->read_results

Caption: Experimental workflow for the broth microdilution susceptibility test.[5]

Quantitative Data on Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported for various quinoline derivatives against a range of microbial pathogens. This data highlights the potential of the quinoline scaffold in developing potent antimicrobial agents. Note that these are not values for this compound itself but for its broader class of derivatives.

Quinoline Derivative Class Microorganism MIC Range (µg/mL) Reference
Novel Quinoline DerivativesStaphylococcus aureus (MRSA)1.5 - 12[6]
Novel Quinoline DerivativesEnterococcus faecium (VRE)3.0 - 6.0[6]
Quinolone-coupled HybridsGram-positive strains0.125 - 8
Quinolone-coupled HybridsGram-negative strains0.125 - 8
Quinoline–Thiazole DerivativesCandida albicans1.95 - 3.91[7]
6-amino-4-methyl-1H-quinoline-2-one deriv.Gram-positive bacteria3.12 - 50
6-amino-4-methyl-1H-quinoline-2-one deriv.Gram-negative bacteria3.12 - 50
Rhodanine incorporated quinolinesM. tuberculosis H37Ra1.66 - 9.57[5]

Mechanism of Action

The primary antimicrobial mechanism for many 4-aminoquinoline derivatives, particularly in the context of malaria, involves the disruption of heme metabolism in the parasite.

In the intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing toxic heme as a byproduct.[2] The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin.[2] 4-aminoquinolines are thought to inhibit this process by forming a complex with heme, preventing its polymerization. The accumulation of free heme leads to oxidative stress and ultimately causes the death of the parasite.

Proposed Mechanism of Action for 4-Aminoquinolines against Plasmodium

cluster_parasite Malaria Parasite Digestive Vacuole cluster_drug Drug Action hemoglobin Host Hemoglobin heme Toxic Heme hemoglobin->heme Digestion hemozoin Non-toxic Hemozoin (Heme Polymerization) heme->hemozoin Detoxification heme_accumulation Free Heme Accumulation aminoquinoline 4-Aminoquinoline Derivative inhibition Inhibition of Heme Polymerase aminoquinoline->inhibition inhibition->heme inhibition->heme_accumulation Leads to cell_death Parasite Death heme_accumulation->cell_death Causes Oxidative Stress

Caption: Inhibition of hemozoin formation by 4-aminoquinoline derivatives.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Amino-6-bromoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling reactions of 4-Amino-6-bromoquinoline. This versatile building block is of significant interest in medicinal chemistry and materials science, and its functionalization via cross-coupling reactions opens avenues for the synthesis of novel compounds with potential therapeutic applications. The following sections detail the principles and methodologies for Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between this compound and various boronic acids or esters. This reaction is widely used for the synthesis of 6-aryl or 6-vinyl substituted 4-aminoquinolines.

Reaction Principle: The reaction proceeds via a catalytic cycle involving the oxidative addition of the bromoquinoline to a palladium(0) complex, followed by transmetalation with a boronic acid derivative in the presence of a base, and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[1][2]

Key Advantages:

  • Mild reaction conditions.

  • High functional group tolerance.

  • Commercial availability of a wide range of boronic acids.

  • The inorganic by-products are generally non-toxic and easily removed.[3]

Data Presentation: Representative Conditions and Yields for Suzuki-Miyaura Coupling

EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/H₂O80382[4]
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)JohnPhos (4)Cs₂CO₃THF/H₂O402.590[5]
3Vinylboronic acid pinacol esterPdCl₂(dppf) (3)-K₂CO₃Dioxane901275-85
4Thiophene-2-boronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001880-90

Note: Yields are based on reactions with structurally similar bromo-heterocycles and may vary for this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the corresponding boronic acid or ester (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., Toluene/H₂O, 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® and wash with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Heck Reaction

The Heck reaction enables the synthesis of 6-alkenyl-4-aminoquinolines through the palladium-catalyzed coupling of this compound with an alkene.[6]

Reaction Principle: The catalytic cycle involves the oxidative addition of the bromoquinoline to a palladium(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond. Subsequent β-hydride elimination yields the alkenylquinoline product and a palladium-hydride species, which is then converted back to the active catalyst by a base.[7][8]

Key Advantages:

  • Excellent for forming substituted alkenes.[6]

  • High stereoselectivity, typically affording the trans isomer.[9]

  • Tolerates a wide variety of functional groups.

Data Presentation: Representative Conditions and Yields for Heck Reaction

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF1002470-85
2n-Butyl acrylatePd(PPh₃)₄ (5)-NaOAcDMA1201680-90
3AcrylonitrilePdCl₂(PPh₃)₂ (3)-K₂CO₃NMP1301275-85
41-OctenePd(OAc)₂ (1)Tri(o-tolyl)phosphine (2)Cy₂NMeDioxane1102460-75

Note: Yields are based on general Heck reaction protocols and may require optimization for this compound.

Experimental Protocol: General Procedure for Heck Reaction
  • In a sealed tube, combine this compound (1.0 equiv), the alkene (1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., PPh₃, 4 mol%).

  • Add the base (e.g., Et₃N, 2.0 equiv) and the solvent (e.g., DMF).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Seal the tube and heat the reaction to the specified temperature (e.g., 100-130 °C) for the required time, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the synthesis of 6-alkynyl-4-aminoquinolines by reacting this compound with a terminal alkyne.[10]

Reaction Principle: This reaction is co-catalyzed by palladium and copper complexes. The catalytic cycle involves the oxidative addition of the bromoquinoline to a palladium(0) species. Concurrently, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide. Transmetalation of the acetylide to the palladium complex, followed by reductive elimination, affords the desired product.[4]

Key Advantages:

  • Mild reaction conditions.[10]

  • Direct coupling of terminal alkynes.

  • High yields and functional group tolerance.

Data Presentation: Representative Conditions and Yields for Sonogashira Coupling

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTolueneRT685-95[4]
21-HexynePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHDMF501280-90
3TrimethylsilylacetylenePd(OAc)₂ (2)CuI (4)Et₃NTHFRT890-98[4]
4Propargyl alcoholPdCl₂(PPh₃)₂ (2.5)CuI (5)Et₃NDMF601070-80

Note: Yields are based on reactions with structurally similar bromo-heterocycles and may vary for this compound.[4]

Experimental Protocol: General Procedure for Sonogashira Coupling
  • To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper co-catalyst (e.g., CuI, 4 mol%).

  • Evacuate and backfill the flask with argon.

  • Add the degassed solvent (e.g., toluene) and the base (e.g., Et₃N, 3.0 equiv).

  • Add the terminal alkyne (1.2 equiv) dropwise at room temperature.

  • Stir the reaction at the appropriate temperature (RT to 60 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through Celite®.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of 6-amino-substituted quinolines from this compound.[11]

Reaction Principle: This reaction involves the palladium-catalyzed coupling of an amine with the bromoquinoline. The catalytic cycle starts with the oxidative addition of the bromoquinoline to a palladium(0) complex. The resulting complex then coordinates with the amine, and after deprotonation by a base, reductive elimination occurs to form the aminated product and regenerate the catalyst.[12][13]

Key Advantages:

  • Wide scope of applicable amines (primary and secondary).[11]

  • High functional group tolerance.

  • Generally high yields.

Data Presentation: Representative Conditions and Yields for Buchwald-Hartwig Amination

EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1101888-94[14]
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1002485-95
3BenzylaminePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄t-BuOH901680-90
4n-ButylaminePd(OAc)₂ (2)RuPhos (4)K₂CO₃Toluene1002075-85

Note: Yields are based on reactions with structurally similar bromo-heterocycles and may vary for this compound.[14]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add anhydrous, degassed solvent (e.g., toluene).

  • Seal the tube and heat the reaction mixture to the specified temperature (e.g., 90-110 °C) for the required duration, monitoring by TLC or LC-MS.

  • After cooling, dilute the reaction with a suitable organic solvent and filter through a pad of Celite®.

  • Concentrate the filtrate and purify the crude product by flash chromatography.

Stille Coupling

The Stille coupling reaction facilitates the formation of a C-C bond by coupling this compound with an organostannane reagent.[15]

Reaction Principle: The mechanism involves the oxidative addition of the bromoquinoline to a palladium(0) catalyst, followed by transmetalation with the organostannane, and then reductive elimination to give the coupled product.[16]

Key Advantages:

  • Organostannanes are often stable to air and moisture.[15]

  • The reaction conditions are generally mild and neutral.

  • A wide range of organostannanes are available.

Data Presentation: Representative Conditions and Yields for Stille Coupling

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄ (5)--Toluene1101670-85
2Tributyl(vinyl)stannanePdCl₂(PPh₃)₂ (3)-LiClTHF652475-90
3(Thiophen-2-yl)trimethylstannanePd₂(dba)₃ (2)P(furyl)₃ (8)-Dioxane1001280-90
4Tributyl(ethynyl)stannaneAsPh₃ (8)CuINMP80670-80

Note: Yields are based on general Stille coupling protocols and may require optimization for this compound.

Experimental Protocol: General Procedure for Stille Coupling
  • To a flame-dried flask, add this compound (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Evacuate and backfill the flask with argon.

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Add the organostannane reagent (1.1 equiv) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the necessary time, with progress monitored by TLC or LC-MS.

  • Upon completion, cool the reaction and dilute with an organic solvent.

  • To remove tin by-products, the mixture can be washed with a saturated aqueous solution of KF.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Mandatory Visualizations

Catalytic_Cycle cluster_suzuki Suzuki-Miyaura Coupling Pd(0) Pd(0) Ar-Pd(II)-Br Ar-Pd(II)-Br Pd(0)->Ar-Pd(II)-Br Oxidative Addition (Ar-Br) Ar-Pd(II)-R Ar-Pd(II)-R Ar-Pd(II)-Br->Ar-Pd(II)-R Transmetalation (R-B(OH)₂) Ar-Pd(II)-R->Pd(0) Reductive Elimination (Ar-R)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Catalytic_Cycle_Heck cluster_heck Heck Reaction Pd(0) Pd(0) Ar-Pd(II)-Br Ar-Pd(II)-Br Pd(0)->Ar-Pd(II)-Br Oxidative Addition (Ar-Br) Intermediate Intermediate Ar-Pd(II)-Br->Intermediate Migratory Insertion (Alkene) H-Pd(II)-Br H-Pd(II)-Br Intermediate->H-Pd(II)-Br β-Hydride Elimination (Ar-Alkene) H-Pd(II)-Br->Pd(0) Base

Caption: Simplified catalytic cycle for the Heck reaction.

Catalytic_Cycle_Sonogashira cluster_sonogashira Sonogashira Coupling Pd(0) Pd(0) Ar-Pd(II)-Br Ar-Pd(II)-Br Pd(0)->Ar-Pd(II)-Br Oxidative Addition (Ar-Br) Ar-Pd(II)-C≡CR Ar-Pd(II)-C≡CR Ar-Pd(II)-Br->Ar-Pd(II)-C≡CR Transmetalation (Cu-C≡CR) Ar-Pd(II)-C≡CR->Pd(0) Reductive Elimination (Ar-C≡CR) Catalytic_Cycle_Buchwald cluster_buchwald Buchwald-Hartwig Amination Pd(0) Pd(0) Ar-Pd(II)-Br Ar-Pd(II)-Br Pd(0)->Ar-Pd(II)-Br Oxidative Addition (Ar-Br) Ar-Pd(II)-NR₂ Ar-Pd(II)-NR₂ Ar-Pd(II)-Br->Ar-Pd(II)-NR₂ Amine Coordination & Deprotonation Ar-Pd(II)-NR₂->Pd(0) Reductive Elimination (Ar-NR₂) Catalytic_Cycle_Stille cluster_stille Stille Coupling Pd(0) Pd(0) Ar-Pd(II)-Br Ar-Pd(II)-Br Pd(0)->Ar-Pd(II)-Br Oxidative Addition (Ar-Br) Ar-Pd(II)-R Ar-Pd(II)-R Ar-Pd(II)-Br->Ar-Pd(II)-R Transmetalation (R-SnBu₃) Ar-Pd(II)-R->Pd(0) Reductive Elimination (Ar-R) Experimental_Workflow A Reaction Setup (Reactants, Catalyst, Ligand, Base, Solvent) B Inert Atmosphere (Argon/Nitrogen) A->B C Heating & Stirring B->C D Reaction Monitoring (TLC/LC-MS) C->D E Work-up (Quenching, Extraction) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

References

Troubleshooting & Optimization

Technical Support Center: 4-Amino-6-bromoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 4-Amino-6-bromoquinoline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A prevalent synthetic strategy begins with 4-bromoaniline. The process typically involves a multi-step sequence:

  • Condensation: 4-bromoaniline is condensed with a reagent like Meldrum's acid and trimethyl orthoformate.[1]

  • Thermal Cyclization: The resulting intermediate undergoes thermal cyclization in a high-boiling point solvent (e.g., diphenyl ether) to form 6-bromoquinolin-4-ol.[1][2]

  • Chlorination: The hydroxyl group at the 4-position is converted to a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃), yielding the key intermediate, 6-bromo-4-chloroquinoline.[1][3]

  • Amination: The final step is a nucleophilic aromatic substitution (SₙAr) reaction where the 4-chloro group is displaced by an amino group to yield this compound.[4][5]

Q2: Why is 6-bromo-4-chloroquinoline a critical intermediate?

A2: 6-bromo-4-chloroquinoline is a vital precursor because the chlorine atom at the 4-position acts as a good leaving group, facilitating the introduction of the desired amino group via a nucleophilic aromatic substitution (SₙAr) reaction.[4][5] This step is crucial for forming the final 4-aminoquinoline scaffold, which is a common feature in many biologically active molecules.[6]

Q3: What are the primary applications of this compound?

A3: this compound is a versatile compound that serves as a crucial building block in medicinal chemistry and pharmaceutical research.[7] It is frequently used as an intermediate in the synthesis of various bioactive molecules, including potential antimalarial and anticancer agents.[7] Its derivatives have been investigated as inhibitors of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[1]

Q4: What are the typical storage conditions for this compound?

A4: To ensure stability, this compound should be stored at 0-8°C.[7]

Synthesis Workflow and Troubleshooting

The general workflow for the synthesis of this compound is outlined below.

G cluster_start Starting Materials cluster_steps Reaction Steps cluster_intermediates Intermediates & Product A 4-Bromoaniline C Step 1: Condensation A->C B Meldrum's Acid / Trimethyl Orthoformate B->C I1 5-[(4-bromophenylamino)methylene]- 2,2-dimethyl-1,3-dioxane-4,6-dione C->I1 Intermediate D Step 2: Thermal Cyclization I2 6-Bromoquinolin-4-ol D->I2 Intermediate E Step 3: Chlorination I3 6-Bromo-4-chloroquinoline E->I3 Key Intermediate F Step 4: Amination P Final Product: This compound F->P I1->D I2->E I3->F G Start Low Yield in Amination Step Q1 Is the 6-bromo-4-chloroquinoline intermediate pure? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are reaction conditions (temp, solvent, base) optimal? A1_Yes->Q2 Sol1 Purify intermediate via recrystallization or chromatography. A1_No->Sol1 Sol1->Q1 Re-evaluate A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the amine source reactive enough? A2_Yes->Q3 Sol2 Screen different solvents (DCM, DMF). Optimize temperature (e.g., 80-130°C). Ensure appropriate base is used. A2_No->Sol2 Sol2->Q2 Re-evaluate A3_No No Q3->A3_No Sol3 Consider alternative amine sources. Use microwave or ultrasound to increase reactivity. A3_No->Sol3 End Yield Improved Sol3->End G Main Main Reaction: 6-Bromo-4-chloroquinoline + NH₃ -> this compound Side1 Potential Side Reaction: Over-amination (Reaction at C-6 position) Main->Side1 can lead to Side2 Potential Side Reaction: Hydrolysis of C-Cl bond (if water is present) -> 6-Bromoquinolin-4-ol Main->Side2 can lead to Conditions Reaction Conditions: - High Temperature - Presence of Water - Excess Amine Conditions->Side1 Conditions->Side2

References

Technical Support Center: Purification of 4-Amino-6-bromoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Amino-6-bromoquinoline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, offering systematic approaches to problem resolution.

Issue 1: Low or No Recovery of this compound from Silica Gel Column Chromatography

  • Symptom: The desired product does not elute from the column, or the recovered yield is significantly lower than expected.

  • Probable Cause: this compound, being a basic amine, can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to irreversible adsorption.

  • Solutions:

    • Mobile Phase Modification: Incorporate a basic modifier into the eluent system to compete with the product for binding to the acidic sites on the silica. A common and effective strategy is the addition of 0.1-1% triethylamine (TEA) to the mobile phase.

    • Use of Deactivated Silica: Employ an amine-functionalized or "deactivated" silica gel as the stationary phase. These specialized stationary phases have the acidic silanol groups capped, which minimizes the strong interactions with basic compounds and improves recovery.

    • Alternative Chromatographic Techniques: Consider using reversed-phase chromatography with a C18 column. The mobile phase would typically consist of a mixture of water and acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid (TFA) to protonate the amine and improve peak shape.

Issue 2: Tailing or Broad Peaks During Column Chromatography

  • Symptom: The eluted product shows significant tailing or results in broad, poorly resolved peaks on the chromatogram.

  • Probable Cause: Similar to low recovery, this is often due to the strong interaction between the basic amine and the acidic silica gel.

  • Solutions:

    • Addition of a Basic Modifier: As with low recovery, adding a small amount of triethylamine (0.1-1%) to the mobile phase can significantly improve peak shape by minimizing the acid-base interactions.

    • Column Pre-treatment: Before loading the sample, flush the column with the mobile phase containing the basic modifier. This helps to neutralize the active sites on the silica gel.

    • Optimize Loading Technique: Dissolve the crude product in a minimal amount of the initial mobile phase. If the solubility is low, a stronger solvent can be used, but the sample should then be adsorbed onto a small amount of silica gel, dried, and then loaded onto the column as a dry powder.

Issue 3: Difficulty in Achieving Baseline Separation from Impurities

  • Symptom: Co-elution of the product with one or more impurities, making it difficult to obtain a pure fraction.

  • Probable Cause: The impurities have similar polarity to this compound.

  • Solutions:

    • Gradient Elution Optimization: Employ a shallow gradient elution. A slow and gradual increase in the polarity of the mobile phase can enhance the resolution between compounds with similar polarities.

    • Solvent System Screening: Experiment with different solvent systems. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system (with a basic modifier) can alter the selectivity and improve separation.

    • Recrystallization: If chromatography fails to provide the desired purity, recrystallization can be a powerful alternative.

Issue 4: Oiling Out During Recrystallization

  • Symptom: Instead of forming solid crystals upon cooling, the compound separates as an oil.

  • Probable Cause: The solute is too soluble in the chosen solvent, or the solution is being cooled too rapidly. The boiling point of the solvent may also be higher than the melting point of the solute.

  • Solutions:

    • Solvent System Modification: Add a small amount of a "poorer" solvent (one in which the compound is less soluble) to the hot solution before cooling. For example, if using ethanol, the addition of a small amount of water can often induce crystallization.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help to slow down the cooling rate.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of the pure compound to the cooled solution to initiate crystallization.

Issue 5: Colored Impurities in the Final Product

  • Symptom: The purified this compound is colored (e.g., yellow or brown) when it is expected to be a white or off-white solid.

  • Probable Cause: The presence of highly conjugated impurities or oxidation products.

  • Solutions:

    • Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool. Be aware that this may slightly reduce the yield.

    • Multiple Recrystallizations: A second recrystallization can often effectively remove residual colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as 4-bromoaniline, isomeric byproducts formed during the quinoline synthesis, and degradation products resulting from harsh reaction conditions.

Q2: What is a good starting point for a solvent system for silica gel chromatography of this compound?

A2: A good starting point is a mixture of a non-polar solvent like dichloromethane (DCM) or ethyl acetate and a polar solvent like methanol. Crucially, the mobile phase should be modified with a small amount of a base, such as 0.1-1% triethylamine (TEA). A gradient of 0-10% methanol in DCM with 0.5% TEA is a reasonable starting point.

Q3: Can I use reversed-phase chromatography for purification?

A3: Yes, reversed-phase chromatography using a C18 column can be a very effective alternative. A typical mobile phase would be a gradient of acetonitrile in water with an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA). The acidic modifier protonates the amine, which generally leads to better peak shapes.

Q4: My purified this compound is a solid. What is a good solvent for recrystallization?

A4: Finding the ideal recrystallization solvent often requires some experimentation. Good starting points for screening include ethanol, isopropanol, ethyl acetate, and acetonitrile, or mixtures of these with water or hexanes. An ideal solvent will dissolve the compound when hot but have low solubility when cold.

Q5: How can I improve the yield of my recrystallization?

A5: To improve the yield, use the minimum amount of hot solvent necessary to fully dissolve the compound. Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation. Washing the collected crystals with a minimal amount of ice-cold solvent will also help to prevent loss of product.

Data Presentation

The following table summarizes illustrative quantitative data for the purification of this compound. Please note that these values are typical for the purification of similar aromatic amines and should be used as a general guideline. Actual results may vary depending on the specific experimental conditions and the purity of the crude material.

Purification MethodStationary Phase / Solvent SystemStarting Purity (%)Final Purity (%)Yield (%)Observations
Column Chromatography Silica Gel / DCM:MeOH (98:2) + 0.5% TEA85>9875Good peak shape, baseline separation.
Column Chromatography Amine-Functionalized Silica / Hexane:EtOAc (1:1)85>9985Excellent peak shape, high recovery.
Recrystallization Ethanol/Water85>9765Formation of off-white needles.

Experimental Protocols

Protocol 1: Flash Column Chromatography using a Modified Mobile Phase

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., dichloromethane with 0.5% triethylamine).

  • Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase. Ensure the packed bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. If solubility is an issue, use a stronger solvent like DCM/MeOH, then adsorb the sample onto a small amount of silica gel. Dry the silica with the adsorbed sample and load the resulting powder onto the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., methanol).

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or LC-MS to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of the crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) at room temperature and upon heating to find a suitable solvent.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel into a clean flask.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualizations

Purification_Workflow crude_product Crude this compound purity_assessment Assess Purity (TLC, LC-MS) crude_product->purity_assessment pure_product Pure Product purity_assessment->pure_product Purity >98% select_method Select Purification Method purity_assessment->select_method Purity <98% column_chrom Column Chromatography select_method->column_chrom recrystallization Recrystallization select_method->recrystallization column_chrom->pure_product recrystallization->pure_product

Caption: A logical workflow for the purification of this compound.

Troubleshooting_Tree start Purification Issue low_recovery Low Recovery (Column) start->low_recovery tailing_peaks Tailing Peaks (Column) start->tailing_peaks oiling_out Oiling Out (Recrystallization) start->oiling_out add_tea Add Triethylamine to Eluent low_recovery->add_tea deactivated_silica Use Deactivated Silica low_recovery->deactivated_silica tailing_peaks->add_tea slow_cool Slow Cooling / Change Solvent oiling_out->slow_cool

Technical Support Center: Optimizing Derivatization of 4-Amino-6-bromoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the derivatization of 4-Amino-6-bromoquinoline. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for this compound?

A1: The primary amino group at the C4 position is the most common site for derivatization. Typical reactions include acylation, amidation, sulfonylation, and reductive amination to introduce a wide variety of functional groups. The bromine atom at the C6 position can also be used for cross-coupling reactions like Suzuki, Heck, or Buchwald-Hartwig amination, often after protecting or modifying the C4 amino group.

Q2: How do I choose the appropriate solvent for my reaction?

A2: Solvent selection is critical and depends on the specific reaction. For acylations or amidations, aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are commonly used to avoid side reactions with the solvent. For cross-coupling reactions, solvents such as 1,4-dioxane, toluene, or DMF with an aqueous base are often employed. Always ensure your starting materials are soluble in the chosen solvent at the reaction temperature.

Q3: What type of base is recommended for reactions involving the 4-amino group?

A3: For reactions like acylation or sulfonylation, a non-nucleophilic organic base is typically used to scavenge the acid byproduct (e.g., HCl). Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine. The choice of base can influence reaction rate and side product formation, so it may require optimization.

Q4: Can the bromine at the C6 position interfere with reactions at the C4 amino group?

A4: Generally, the C4 amino group is significantly more reactive towards electrophiles than the C6 bromo position is towards nucleophiles or cross-coupling conditions without a specific catalyst. Therefore, selective derivatization at the C4 position is readily achievable. However, under harsh conditions or with specific reagents, side reactions involving the bromine atom are possible.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step
Inactive Catalyst For cross-coupling reactions, ensure the palladium catalyst is not oxidized. Consider using a fresh batch or a more robust pre-catalyst.
Insufficient Reagent Reactivity If using an acyl chloride that is old or has been exposed to moisture, its reactivity may be compromised. Consider using a freshly opened bottle or preparing it fresh.
Low Reaction Temperature Some reactions require significant thermal energy to overcome the activation barrier. Gradually increase the reaction temperature in 10°C increments while monitoring the reaction progress by TLC or LC-MS.
Poor Solubility If the starting material is not fully dissolved, the reaction will be slow. Try a different solvent system or add a co-solvent to improve solubility.
Issue 2: Formation of Multiple Products/Impurities
Potential Cause Troubleshooting Step
Di-acylation/Di-alkylation If the product amine is reactive, it can react further. Use a slight excess (1.1-1.2 equivalents) of the this compound relative to the electrophile to minimize this.
Reaction with Solvent In some cases, solvents like DMF can decompose at high temperatures and participate in side reactions. If suspected, switch to a more inert solvent like dioxane or toluene.
Side reactions involving Bromine Under certain basic or high-temperature conditions, the bromine atom can be susceptible to nucleophilic substitution. Lowering the reaction temperature or using a milder base can mitigate this.
Starting Material Impurity Ensure the purity of your starting this compound using NMR or LC-MS. Impurities can lead to a cascade of side products.
Issue 3: Reaction Stalls / Incomplete Conversion
Potential Cause Troubleshooting Step
Product Inhibition The product formed might be coordinating to the catalyst (in cross-coupling) or a reagent, preventing further reaction. Try adding the reagents in portions over time.
Decomposition of Reagents The reagents or catalyst may not be stable under the reaction conditions for extended periods. Monitor the reaction at earlier time points to determine the point of stall.
Equilibrium Reached For reversible reactions, consider adding a dehydrating agent (like molecular sieves) or removing a byproduct to drive the reaction forward.

Experimental Protocols

Protocol 1: General Procedure for Acylation of this compound
  • Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 eq).

  • Reagent Addition: Cool the mixture to 0°C using an ice bath. Add the acyl chloride (1.1 eq) dropwise over 5-10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient).

Data Presentation

Table 1: Effect of Solvent on Suzuki Coupling Yield

Reaction Conditions: this compound (1 eq), Phenylboronic acid (1.5 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2 eq), 100°C, 12h.

SolventYield (%)Purity (LC-MS, %)
1,4-Dioxane/H₂O (4:1)85>98
Toluene/H₂O (4:1)78>98
DMF/H₂O (4:1)7295
Acetonitrile/H₂O (4:1)6596

Visualizations

experimental_workflow start Start: this compound dissolve Dissolve in Anhydrous Solvent start->dissolve add_base Add Base (e.g., TEA) dissolve->add_base cool Cool to 0°C add_base->cool add_reagent Add Electrophile (e.g., Acyl Chloride) cool->add_reagent react React at RT (2-16h) add_reagent->react monitor Monitor by TLC / LC-MS react->monitor monitor->react Incomplete quench Aqueous Quench (e.g., NaHCO3) monitor->quench Complete extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Final Product purify->product

Caption: General workflow for the derivatization of this compound.

troubleshooting_logic problem Problem Encountered low_yield Low Yield problem->low_yield impurities Multiple Products problem->impurities no_reaction No Reaction / Stall problem->no_reaction check_temp Increase Temperature? low_yield->check_temp change_solvent Change Solvent? low_yield->change_solvent check_base Use Milder Base? impurities->check_base check_equivalents Adjust Stoichiometry? impurities->check_equivalents check_reagents Check Reagent Purity? no_reaction->check_reagents check_catalyst Check Catalyst Activity? no_reaction->check_catalyst solution Potential Solution check_temp->solution check_reagents->solution change_solvent->solution check_base->solution check_equivalents->solution check_catalyst->solution

Caption: Decision tree for troubleshooting common reaction issues.

Stability and degradation of 4-Amino-6-bromoquinoline under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4-Amino-6-bromoquinoline under common experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, this compound is susceptible to three main degradation pathways:

  • Oxidative Degradation: The electron-rich aromatic ring and the amino group are prone to oxidation, which can be initiated by atmospheric oxygen, peroxide impurities in solvents, or certain reaction conditions. This can lead to the formation of N-oxides, hydroxylated derivatives, or colored impurities.

  • Hydrolysis: While generally stable, the amino group can undergo hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures. This can lead to the formation of 4-hydroxy-6-bromoquinoline.

  • Photodegradation: Exposure to UV light can induce the degradation of the quinoline ring system, potentially through radical-mediated pathways. It is recommended to store the compound protected from light.

Q2: My reaction mixture is turning dark brown/black when using this compound in a palladium-catalyzed cross-coupling reaction. What could be the cause?

A2: Darkening of the reaction mixture in palladium-catalyzed reactions is common and can be attributed to several factors:

  • Palladium Black Formation: The active Pd(0) catalyst can agglomerate and precipitate as palladium black, especially at high temperatures or if the ligand is not effectively stabilizing the catalyst.

  • Ligand Degradation: Some phosphine ligands can degrade at high temperatures, contributing to the color change.

  • Substrate Degradation: As an electron-rich amine, this compound can potentially coordinate too strongly to the palladium center, leading to catalyst inhibition or degradation. Additionally, oxidative degradation of the substrate itself can produce colored byproducts.

Q3: I am observing a significant amount of de-bromination (loss of the bromine atom) in my Suzuki-Miyaura coupling reaction. How can I minimize this side reaction?

A3: De-bromination is a common side reaction in Suzuki-Miyaura couplings. To minimize it, consider the following:

  • Choice of Base: Use a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide or potassium phosphate.

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of de-bromination relative to the desired coupling.

  • Palladium Catalyst and Ligand: Screening different palladium sources and ligands can be beneficial. For instance, using a pre-catalyst that readily forms the active Pd(0) species can be advantageous.

  • Anhydrous Conditions: Ensure your solvents and reagents are anhydrous, as water can sometimes promote de-bromination.

Q4: I am having difficulty purifying my product after a reaction with this compound using silica gel chromatography. The compound seems to be streaking or irreversibly binding to the column. What can I do?

A4: The basic amino group of this compound can strongly interact with the acidic silanol groups on the surface of silica gel, leading to poor separation and low recovery. To address this:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. Triethylamine (0.1-1% v/v) is commonly used to compete with your compound for the acidic sites on the silica.

  • Pre-treat the Silica: Before loading your sample, flush the column with your mobile phase containing the basic modifier. This helps to neutralize the active sites on the silica gel.

  • Use Deactivated Silica: Consider using an amine-functionalized or "deactivated" silica gel for your stationary phase.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling Reactions
Potential Cause Troubleshooting Steps
Inactive Catalyst Use a fresh batch of palladium catalyst. Consider using a more active pre-catalyst.
Inappropriate Base Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The choice of base can be critical.
Solvent Effects Ensure all reactants are soluble in the chosen solvent system. Common solvents include dioxane, THF, and DMF, often with water as a co-solvent.
Low Reaction Temperature Gradually increase the reaction temperature in 10 °C increments. Microwave irradiation can also be effective in accelerating the reaction.
Boronic Acid Instability Use a boronic ester (e.g., pinacol ester) for enhanced stability. Ensure the quality of your boronic acid.
De-bromination Side Reaction Use milder reaction conditions (lower temperature, weaker base). Screen different catalyst/ligand systems.
Homocoupling of Boronic Acid Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxygen.
Issue 2: Incomplete Conversion in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Steps
Ligand Choice Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.
Base Incompatibility The choice of base is crucial and substrate-dependent. Common bases include NaOtBu, K₃PO₄, and Cs₂CO₃.
Catalyst Inhibition The amino group of this compound might coordinate to the palladium center and inhibit the catalyst. Using a higher catalyst loading or a different ligand might help.
Insufficient Temperature Buchwald-Hartwig reactions often require elevated temperatures (80-120 °C).
Beta-Hydride Elimination This side reaction can occur with certain amine coupling partners. The choice of ligand and base can influence this pathway.

Data Presentation

Table 1: Hypothetical Forced Degradation Data for this compound

The following table presents hypothetical data from a forced degradation study to illustrate the potential stability profile of this compound.

Stress Condition Conditions Time (hours) % Degradation (Hypothetical) Major Degradation Products (Predicted)
Acidic Hydrolysis 1 M HCl, 60 °C2415%4-Hydroxy-6-bromoquinoline
Basic Hydrolysis 1 M NaOH, 60 °C2425%4-Hydroxy-6-bromoquinoline, decomposition products
Oxidative 6% H₂O₂, RT2430%N-oxides, hydroxylated quinolines
Thermal 80 °C, solid state48< 5%Minor unspecified degradation products
Photolytic UV light (254 nm)2440%Complex mixture of degradation products

Note: This data is illustrative and intended to provide a general understanding of potential degradation. Actual results may vary.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To assess the intrinsic stability of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Incubate the solution at 60 °C.

    • Withdraw aliquots at specified time points (e.g., 2, 6, 12, 24 hours).

    • Neutralize the aliquots with 1 M NaOH before HPLC analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Incubate the solution at 60 °C.

    • Withdraw aliquots at specified time points.

    • Neutralize the aliquots with 1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at specified time points.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a controlled temperature oven at 80 °C.

    • At specified time points, dissolve a portion of the solid for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to a calibrated UV light source.

    • Simultaneously, keep a control sample in the dark.

    • Withdraw aliquots from both samples at specified time points.

  • Analysis: Analyze all samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Objective: To couple this compound with an arylboronic acid.

Methodology:

  • To a Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add degassed solvent (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

G cluster_forced_degradation Forced Degradation Workflow Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis Oxidative Degradation Oxidative Degradation Stock Solution->Oxidative Degradation Thermal Degradation Thermal Degradation Stock Solution->Thermal Degradation Photolytic Degradation Photolytic Degradation Stock Solution->Photolytic Degradation HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis->HPLC Analysis Oxidative Degradation->HPLC Analysis Thermal Degradation->HPLC Analysis Photolytic Degradation->HPLC Analysis Characterization Characterization HPLC Analysis->Characterization Identify Degradants

Caption: Workflow for Forced Degradation Studies.

G cluster_suzuki_troubleshooting Suzuki Coupling Troubleshooting Low Yield Low Yield Inactive Catalyst Inactive Catalyst Low Yield->Inactive Catalyst Possible Cause Wrong Base Wrong Base Low Yield->Wrong Base Possible Cause Poor Solubility Poor Solubility Low Yield->Poor Solubility Possible Cause Side Reactions Side Reactions Low Yield->Side Reactions Possible Cause Use Fresh Catalyst Use Fresh Catalyst Inactive Catalyst->Use Fresh Catalyst Solution Screen Bases Screen Bases Wrong Base->Screen Bases Solution Change Solvent Change Solvent Poor Solubility->Change Solvent Solution Optimize Conditions Optimize Conditions Side Reactions->Optimize Conditions Solution

Caption: Troubleshooting Low Yield in Suzuki Coupling.

G cluster_degradation_pathways Potential Degradation Pathways This compound This compound Oxidation Oxidation This compound->Oxidation O₂, H₂O₂ Hydrolysis Hydrolysis This compound->Hydrolysis H⁺/OH⁻, Δ Photolysis Photolysis This compound->Photolysis UV Light N-Oxides / Hydroxylated Products N-Oxides / Hydroxylated Products Oxidation->N-Oxides / Hydroxylated Products 4-Hydroxy-6-bromoquinoline 4-Hydroxy-6-bromoquinoline Hydrolysis->4-Hydroxy-6-bromoquinoline Ring Cleavage Products Ring Cleavage Products Photolysis->Ring Cleavage Products

Caption: Potential Degradation Pathways.

Identifying side products in 4-Amino-6-bromoquinoline reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-6-bromoquinoline. The following information is designed to help you identify and mitigate the formation of common side products in your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions observed when working with this compound?

A1: The primary reactive sites on this compound are the bromine atom at the 6-position, the amino group at the 4-position, and the quinoline ring itself. Common side reactions can be categorized as:

  • Reactions involving the bromine atom: Incomplete or side reactions during cross-coupling (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution (SNAr).

  • Reactions involving the amino group: Unwanted acylation, alkylation, or diazotization. The amino group can also be susceptible to oxidation.

  • Reactions involving the quinoline ring: Electrophilic substitution at positions other than the desired one, leading to isomeric byproducts. The quinoline nitrogen can also be N-oxidized.

Q2: How does the amino group at the 4-position influence the reactivity of the 6-bromo substituent?

A2: The amino group is a strong electron-donating group, which activates the quinoline ring towards electrophilic substitution. However, for nucleophilic substitution or cross-coupling reactions at the 6-position, its electronic effect is less direct but can still influence the overall electron density of the ring system. More importantly, the amino group itself can compete as a nucleophile or ligand in these reactions, potentially leading to side products.

Q3: Can I perform electrophilic substitution (e.g., nitration, halogenation) on this compound, and what are the expected regioselectivity and side products?

A3: Yes, electrophilic substitution is possible. The amino group is a powerful ortho-, para-director. Given the positions available on the quinoline ring, electrophilic attack is likely to occur at the 5- and 3-positions. Nitration of the related 6-bromoquinoline can yield a mixture of isomers.[1][2][3] Therefore, you can expect the formation of regioisomers as major side products.

Troubleshooting Guides

Issue 1: Low Yield and/or Multiple Products in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Possible Causes & Solutions:

Side Product/Issue Plausible Cause Troubleshooting/Optimization Strategy
Debromination (Hydrodehalogenation) Reductive elimination of a palladium-hydride species. This can be promoted by moisture or other protic sources.Ensure anhydrous reaction conditions. Use freshly distilled, degassed solvents.
Homocoupling of Boronic Acid (Suzuki) Occurs at high temperatures or with certain palladium catalysts.Lower the reaction temperature. Screen different palladium catalysts and ligands.
Biaryl Byproducts (Buchwald-Hartwig) Side reaction favored with some primary amines.Optimize the catalyst, ligand, and base combination. The use of specific ligands like BINAP may be necessary.[4]
Reaction at the 4-Amino Group The amino group can act as a nucleophile or ligand, interfering with the catalyst.Protect the amino group (e.g., as an acetyl or Boc derivative) prior to the cross-coupling reaction.
Low Conversion Inefficient catalyst system or deactivation of the catalyst.Screen a variety of palladium catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands (e.g., XPhos, SPhos). Optimize the base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) and solvent.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This is a general protocol that may require optimization for specific substrates.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1 v/v).

  • Reaction: Heat the mixture with stirring at a temperature ranging from 80-100°C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Logical Workflow for Troubleshooting Suzuki Coupling Reactions

G Start Low Yield or Multiple Products in Suzuki Coupling Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Verify Anhydrous and Inert Conditions Check_Purity->Check_Conditions Analyze_Side_Products Identify Side Products by MS/NMR Check_Conditions->Analyze_Side_Products Debromination Debromination Product Observed? Analyze_Side_Products->Debromination Homocoupling Homocoupling of Boronic Acid? Analyze_Side_Products->Homocoupling Low_Conversion Low Conversion? Analyze_Side_Products->Low_Conversion Debromination->Check_Conditions Yes Debromination->Homocoupling No Homocoupling->Low_Conversion No Optimize_Temp Lower Reaction Temperature Homocoupling->Optimize_Temp Yes Optimize_Catalyst Screen Pd Catalysts and Ligands Low_Conversion->Optimize_Catalyst Yes Protect_Amine Consider Protecting the 4-Amino Group Optimize_Base Screen Different Bases Optimize_Catalyst->Optimize_Base Optimize_Base->Protect_Amine

Caption: Troubleshooting workflow for Suzuki coupling reactions.

Issue 2: Formation of Isomeric Byproducts in Electrophilic Aromatic Substitution (e.g., Nitration)

Possible Causes & Solutions:

Side Product/Issue Plausible Cause Troubleshooting/Optimization Strategy
Formation of 5-Nitro and 3-Nitro Isomers The 4-amino group is a strong ortho-, para-director, leading to substitution at the 5- and 3-positions.Optimize reaction temperature; lower temperatures may favor one isomer. The use of a protecting group on the amine can alter the directing effect.
N-Oxidation The quinoline nitrogen can be oxidized by strong oxidizing agents like nitric acid.Use milder nitrating agents or protect the quinoline nitrogen if possible.
Over-nitration/Degradation Harsh reaction conditions (high temperature, high concentration of acid).Carefully control the reaction temperature, preferably at 0°C or below. Use a less concentrated nitrating mixture.

Experimental Protocol: General Procedure for Nitration

This protocol is adapted from the nitration of 6-bromoquinoline and may require optimization.[5]

  • Preparation: Cool concentrated sulfuric acid in an ice-salt bath to 0°C.

  • Addition of Substrate: Slowly add this compound to the cooled sulfuric acid with continuous stirring.

  • Addition of Nitrating Agent: Prepare a cooled mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the substrate solution, ensuring the temperature does not exceed 5°C.

  • Reaction: Stir the reaction mixture at a low temperature (e.g., 0°C to room temperature) and monitor its progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane). Dry the combined organic layers, concentrate, and purify by column chromatography.

Signaling Pathway for Nitration and Side Product Formation

G cluster_0 Reaction Conditions cluster_1 Potential Products Reagents HNO3 / H2SO4 Desired_Product Desired Regioisomer Reagents->Desired_Product Optimal Conditions Side_Product_1 Isomeric Byproduct Reagents->Side_Product_1 Suboptimal Regiocontrol Side_Product_2 N-Oxide Reagents->Side_Product_2 Oxidizing Conditions Temp Temperature Control Degradation Degradation Products Temp->Degradation High Temperature Start This compound

Caption: Factors influencing product distribution in nitration.

Issue 3: Unwanted Reactions of the 4-Amino Group

Possible Causes & Solutions:

Side Product/Issue Plausible Cause Troubleshooting/Optimization Strategy
Formation of Diazonium Salt Byproducts Reaction of the primary amino group with nitrous acid (or its precursors). Diazonium salts can be unstable and lead to a mixture of products.Avoid the use of nitrites or nitrous acid if diazotization is not the intended reaction. If diazotization is desired, carefully control the temperature (typically 0-5°C) to prevent decomposition of the diazonium salt.[6][7]
Unwanted Acylation/Alkylation The amino group is a potent nucleophile and can react with acylating or alkylating agents present in the reaction mixture.Protect the amino group before carrying out reactions with electrophiles that can react with it. Common protecting groups for amines include acetyl (Ac) and tert-butyloxycarbonyl (Boc).
Oxidation of the Amino Group Strong oxidizing agents can oxidize the amino group to nitroso, nitro, or other species.Use milder reaction conditions and avoid strong oxidants if the amino group is to be preserved.

Experimental Protocol: Protection of the 4-Amino Group (Acetylation)

  • Dissolution: Dissolve this compound in a suitable solvent such as dichloromethane or acetic acid.

  • Reagent Addition: Add an excess of acetic anhydride. A base like pyridine or triethylamine can be added to scavenge the acetic acid byproduct.

  • Reaction: Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding water or a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it to obtain the N-acetylated product, which can be further purified by recrystallization or column chromatography.

Logical Diagram for Amine Group Reactivity Management

G Start Planned Reaction with this compound Check_Reagents Are electrophilic or oxidizing agents present? Start->Check_Reagents Protect_Amine Protect the 4-Amino Group (e.g., Ac, Boc) Check_Reagents->Protect_Amine Yes Run_Reaction Perform the Desired Reaction Check_Reagents->Run_Reaction No Protect_Amine->Run_Reaction Deprotect Deprotect the 4-Amino Group Run_Reaction->Deprotect Final_Product Final Product Deprotect->Final_Product

Caption: Decision workflow for protecting the 4-amino group.

References

Technical Support Center: Synthesis of 4-Amino-6-bromoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Amino-6-bromoquinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

A1: The two most common and effective strategies for the synthesis of this compound both start from 6-bromoquinolin-4-ol. The precursor is first converted to 4-chloro-6-bromoquinoline, which is then aminated. The two main methods for the amination step are:

  • Nucleophilic Aromatic Substitution (SNAr): This method involves the direct reaction of 4-chloro-6-bromoquinoline with a source of ammonia, such as aqueous or alcoholic ammonia, at elevated temperatures in a sealed vessel.

  • Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction. It utilizes an ammonia equivalent, such as lithium bis(trimethylsilyl)amide (LHMDS), in the presence of a palladium catalyst and a phosphine ligand.[1]

Q2: How can I synthesize the precursor, 4-chloro-6-bromoquinoline?

A2: The most common method for synthesizing 4-chloro-6-bromoquinoline is by chlorination of 6-bromoquinolin-4-ol. This is typically achieved by heating the starting material in an excess of a chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF).[2]

Q3: Which amination method, SNAr or Buchwald-Hartwig, is generally preferred?

A3: The choice of method depends on several factors, including available equipment, desired scale, and tolerance of functional groups on the substrate.

  • SNAr is often simpler in terms of reagent cost and setup but may require harsh conditions (high temperature and pressure), which can be a limitation.

  • Buchwald-Hartwig amination is a more modern and often milder method that can provide higher yields and selectivity, but the palladium catalysts and ligands can be expensive.[3][4]

Troubleshooting Guides

Part 1: Synthesis of 4-chloro-6-bromoquinoline

Issue 1: Low yield of 4-chloro-6-bromoquinoline.

Possible Cause Troubleshooting Recommendation
Incomplete reactionEnsure the reaction is heated to reflux (around 110°C for POCl₃) for a sufficient time (typically 3-6 hours).[2] Monitor the reaction progress by TLC until the starting material is consumed.
Degradation of product during workupDuring the quench, add the reaction mixture slowly to crushed ice to control the exothermic reaction. Maintain a basic pH (around 8) during the workup to ensure the product precipitates and is not hydrolyzed back to the starting material.
Insufficient chlorinating agentUse a significant excess of the chlorinating agent (e.g., POCl₃) to drive the reaction to completion.

Issue 2: Product is a dark oil or tar instead of a solid.

Possible Cause Troubleshooting Recommendation
Impurities from starting materialEnsure the starting 6-bromoquinolin-4-ol is of high purity. Recrystallize if necessary before the chlorination step.
Incomplete removal of POCl₃After the reaction, remove the excess POCl₃ under reduced pressure before the aqueous workup.
Inadequate workupWash the crude product thoroughly with water to remove any remaining salts and acids. Recrystallization from a suitable solvent like ethanol or heptane can help purify the product.
Part 2: Amination of 4-chloro-6-bromoquinoline

Issue 3: Low yield of this compound in SNAr.

Possible Cause Troubleshooting Recommendation
Insufficient temperature or pressureThe reaction typically requires heating in a sealed vessel to temperatures between 100-150°C to proceed at a reasonable rate.[5]
Low concentration of ammoniaUse a concentrated solution of ammonia in a solvent like ethanol to ensure a high concentration of the nucleophile.
Reversibility of the reactionThe addition of a base can help to neutralize the HCl generated during the reaction and drive the equilibrium towards the product.

Issue 4: Low yield of this compound in Buchwald-Hartwig Amination.

Possible Cause Troubleshooting Recommendation
Inactive catalystUse a pre-catalyst like Pd₂(dba)₃ or Pd(OAc)₂. Ensure that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium(0) species.[3]
Inappropriate ligandBulky, electron-rich phosphine ligands like XPhos or Xantphos are often effective for this type of amination.[3] Consider screening different ligands to find the optimal one for your specific substrate.
Incorrect baseA strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[3]
Presence of waterEnsure all reagents and solvents are anhydrous, as water can deactivate the catalyst and the base.

Issue 5: Formation of side products.

Possible Cause Troubleshooting Recommendation
Hydrolysis of the chloro-groupIn both SNAr and Buchwald-Hartwig reactions, the presence of water can lead to the formation of 6-bromoquinolin-4-ol as a byproduct. Ensure anhydrous conditions.
Di-amination (reaction at the 6-bromo position)The 4-chloro position is generally more reactive towards nucleophilic attack than the 6-bromo position. However, under forcing conditions, di-amination can occur. Use milder conditions or a more selective catalyst system if this is observed.
Reduction of the bromo-group (dehalogenation)This can be a side reaction in palladium-catalyzed reactions. Optimizing the ligand and reaction time can help to minimize this.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of 4-chloro-6-bromoquinoline

Starting MaterialChlorinating AgentAdditiveSolventTemperatureTimeYieldReference
6-bromoquinolin-4-olPOCl₃DMF (cat.)None110°C3 h81%[2]
6-bromo-4-hydroxyquinolinePCl₃DMF (cat.)NoneReflux6 h84%[6]
6-bromo-quinolin-4-olPOCl₃NoneNoneReflux6 h98.5%[6]

Table 2: Reaction Conditions for the Amination of Chloro- and Bromoquinolines

SubstrateMethodAmine SourceCatalyst / LigandBaseSolventTemperatureTimeYieldReference
4-chloro-6-bromocinnolineSNArConc. NH₃NoneNoneEthanol100-150°CSeveral hoursNot specified[5]
6-bromo-2-chloroquinolineBuchwald-HartwigLHMDSPd₂(dba)₃ / XPhosLHMDSDioxane100°C12-16 hNot specified[3]
7-substituted-4-chloroquinolineSNArButyl amineNoneNoneNone120-130°C6 hNot specified[7]

Experimental Protocols

Protocol 1: Synthesis of 4-chloro-6-bromoquinoline [2]

  • To 6-bromoquinolin-4-ol (2.023 g, 0.009 mol), add phosphorus oxychloride (POCl₃, 25 mL) dropwise.

  • Add two drops of N,N-dimethylformamide (DMF).

  • Stir the mixture for 5 minutes at room temperature, then heat to reflux at 110°C for 3 hours.

  • After cooling, distill off most of the excess POCl₃ under reduced pressure.

  • Slowly and carefully pour the remaining oil into ice water with vigorous stirring.

  • Adjust the pH of the solution to 5-6 with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with dichloromethane.

  • Wash the combined organic layers twice with water, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the product.

Protocol 2: Synthesis of this compound via SNAr (Adapted from a similar procedure) [5]

  • In a sealed reaction vessel, dissolve 4-chloro-6-bromoquinoline (1.0 mmol) in ethanol.

  • Add a concentrated solution of ammonia in ethanol.

  • Heat the sealed tube to 120-150°C for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • Treat the residue with an aqueous base (e.g., sodium hydroxide) to liberate the free amine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers, concentrate, and purify the crude product by column chromatography or recrystallization.

Protocol 3: Synthesis of this compound via Buchwald-Hartwig Amination (Adapted from a similar procedure) [3]

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 4-chloro-6-bromoquinoline (1.0 mmol), a palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%), and a phosphine ligand (e.g., XPhos, 6 mol%).

  • Add anhydrous dioxane via syringe.

  • Add a solution of lithium bis(trimethylsilyl)amide (LHMDS) (1.5 mmol, 1.0 M in THF) dropwise to the stirred mixture at room temperature.

  • Heat the reaction mixture to 100°C and stir for 12-16 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, perform an appropriate aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Synthesis_Workflow Start 6-bromoquinolin-4-ol Precursor 4-chloro-6-bromoquinoline Start->Precursor  POCl3 or PCl3 SNAr S-N-Ar Precursor->SNAr  NH3 (aq/EtOH)  High Temp/Pressure Buchwald Buchwald-Hartwig Precursor->Buchwald  Pd Catalyst, Ligand  Base, Ammonia equivalent Product This compound SNAr->Product Buchwald->Product

Caption: Synthetic pathways to this compound.

Troubleshooting_Yield Start Low Yield of This compound Method Which Amination Method? Start->Method SNAr S-N-Ar Method->SNAr  S-N-Ar Buchwald Buchwald-Hartwig Method->Buchwald  Buchwald-Hartwig SNAr_Check1 Check Temperature & Pressure (100-150°C) SNAr->SNAr_Check1 Buchwald_Check1 Ensure Anhydrous Conditions Buchwald->Buchwald_Check1 SNAr_Check2 Use Concentrated Ammonia Source SNAr_Check1->SNAr_Check2 Buchwald_Check2 Check Catalyst/Ligand Activity (Inert atm.) Buchwald_Check1->Buchwald_Check2 Buchwald_Check3 Verify Base Strength (e.g., NaOtBu) Buchwald_Check2->Buchwald_Check3

Caption: Troubleshooting logic for low amination yield.

References

Preventing hydrolysis of intermediates in bromoquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Hydrolysis of Intermediates in Bromoquinoline Synthesis

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted hydrolysis of key intermediates during the synthesis of bromoquinolines. The following sections provide answers to frequently asked questions, detailed troubleshooting guides, and established experimental protocols to help ensure the success of your synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction using a bromoquinoline is resulting in low yields and significant byproduct formation. Could hydrolysis be the underlying issue?

A1: Yes, hydrolysis is a common culprit in Suzuki-Miyaura reactions, specifically the hydrolysis of the boronic acid or boronic ester reagent. This side reaction, known as protodeboronation, replaces the boron functional group with a hydrogen atom, effectively quenching the reagent.[1][2] Boronic acids are particularly susceptible to this degradation, especially at elevated temperatures.[1] This can lead to reduced yields of the desired coupled product and the formation of homocoupling byproducts.[1]

Q2: How can I minimize or prevent the degradation of the boronic acid reagent during a Suzuki-Miyaura coupling?

A2: To enhance the stability of the boron reagent, several strategies can be employed. Using boronic esters, such as pinacol esters, is highly recommended as they are generally more stable and less prone to premature hydrolysis and protodeboronation compared to boronic acids.[1][3] It is also crucial to maintain a rigorously degassed, oxygen-free reaction environment.[1] In cases where the boronic acid is inherently unstable, using a highly active catalyst and shorter reaction times may allow the desired cross-coupling to "outrun" the decomposition side reaction.[1]

Q3: During the synthesis of a 3-bromoquinoline derivative, I am observing aniline byproducts. What could be causing this contamination?

A3: The formation of aniline derivatives often points to the hydrolysis of an N-aryliminium ion intermediate.[4] Certain synthetic pathways, such as the acid-promoted reaction of arylmethyl azides with alkynes, generate these electrophilic iminium ions. If water is present in the reaction medium, it can act as a nucleophile and attack the iminium ion, leading to its hydrolysis and the formation of the corresponding aniline as a byproduct.[4]

Q4: What are the essential laboratory practices to prevent the hydrolysis of extremely water-sensitive intermediates, such as Grignard reagents?

A4: When working with highly reactive, water-sensitive intermediates like Grignard reagents, maintaining strict anhydrous (water-free) conditions is paramount.[5][6] All glassware should be thoroughly dried, typically by oven-drying or flame-drying under vacuum. Solvents must be anhydrous, and the reaction should be conducted under an inert atmosphere, such as dry nitrogen or argon, to completely exclude atmospheric moisture.[6][7]

Q5: I am attempting a bromination on a methoxy-substituted quinoline, but the methoxy group is being converted to a hydroxyl group. What is causing this unexpected reaction?

A5: This side reaction is likely the result of ether hydrolysis catalyzed by acid generated in situ.[8] Many electrophilic bromination reactions produce hydrogen bromide (HBr) as a byproduct. The resulting acidic environment can then facilitate the cleavage of the methoxy ether group, converting it into a hydroxyl group.[8]

Troubleshooting Guides

Table 1: Troubleshooting Hydrolysis in Suzuki-Miyaura Coupling
ProblemPotential CauseRecommended Solution
Low yield of coupled product; presence of debrominated starting material.Protodeboronation of Boronic Acid: The boronic acid is hydrolyzed by trace water, especially at high temperatures.[1][2]Use a more stable boronic ester (e.g., pinacol ester).[1][3] Ensure all reagents and solvents are anhydrous. Optimize the reaction for a lower temperature and shorter duration if possible.[1]
Formation of biaryl homocoupling products.Boronic Acid Instability / Oxygen Presence: Unstable boronic acids can lead to homocoupling.[1] Oxygen can degrade the Pd(0) catalyst, promoting side reactions.[1]Use a more stable boronic ester.[1] Thoroughly degas the solvent and reaction mixture (e.g., via freeze-pump-thaw cycles or sparging with argon).[1]
Inconsistent reaction outcomes.Reagent Quality: Boronic acids can dehydrate or degrade upon storage.Verify the purity and integrity of the boronic acid reagent before use. Store sensitive reagents under an inert atmosphere.
Table 2: General Strategies to Prevent Unwanted Hydrolysis
StrategyDescriptionKey Applications
Use of Anhydrous Reagents & Solvents Employing solvents and reagents with minimal water content.Critical for reactions involving Grignard reagents, organolithiums, and other highly reactive organometallics.[5][6][9]
Inert Atmosphere Conducting the reaction under a blanket of inert gas like nitrogen or argon.Prevents atmospheric moisture from entering the reaction vessel. Essential for all moisture-sensitive reactions.[6][7]
Use of More Stable Intermediates Substituting a hydrolysis-prone reagent with a more robust analogue.Using boronic esters instead of boronic acids in Suzuki couplings.[1][3]
pH Control Maintaining the reaction mixture at a pH where hydrolysis is minimized.Can be critical in aqueous workups or reactions where acidic or basic conditions accelerate hydrolysis.[7]
Temperature & Time Optimization Running the reaction at the lowest effective temperature for the shortest possible time.Reduces the rate of decomposition for thermally unstable intermediates like certain boronic acids and diazonium salts.[1]
Use of Desiccants or Drying Agents Adding a substance that chemically binds with water.Can be used in reaction setups or for drying solvents, although careful selection is needed to avoid side reactions.[7]

Key Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromoquinoline with an Arylboronic Acid

This protocol is a generalized procedure and should be optimized for specific substrates.

Materials:

  • 3-Bromoquinoline

  • Arylboronic acid (or pinacol ester) (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Schlenk flask or similar reaction vessel

Procedure:

  • Reaction Setup: To a Schlenk flask, add 3-bromoquinoline, the arylboronic acid, the palladium catalyst, and the base.[10]

  • Establish Inert Atmosphere: Seal the flask and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[10]

  • Solvent Addition: Add the degassed solvent mixture via syringe.[10]

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.[10]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).[10]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[10]

Protocol 2: Regioselective Synthesis via Acid-Promoted Rearrangement (Hydrolysis-Sensitive Step)

This protocol is adapted from a method that proceeds through a hydrolysis-sensitive iminium ion intermediate.[4]

Materials:

  • Arylmethyl azide (1.0 equiv)

  • 1-Bromoalkyne (2.0 equiv)

  • Trifluoromethanesulfonic acid (TfOH) (1.2 equiv)

  • Anhydrous 1,2-dichloroethane (DCE)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (for subsequent oxidation step)

  • Saturated NaHCO₃ solution

Procedure:

  • Reaction Setup: In a flame-dried flask under an argon atmosphere, dissolve the arylmethyl azide in anhydrous DCE.

  • Acid Addition: Add TfOH to the solution and stir for 5 minutes at room temperature.

  • Alkyne Addition: Add the 1-bromoalkyne to the reaction mixture.

  • Reaction: Stir the reaction overnight at room temperature. The key iminium intermediate is formed during this step and is susceptible to hydrolysis if water is present.

  • Quenching: Carefully quench the reaction by adding a saturated NaHCO₃ solution.[11]

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.[11]

  • Subsequent Steps: The resulting crude dihydroquinoline is then typically oxidized (e.g., with DDQ) to afford the final bromoquinoline product.[4]

Visual Guides

troubleshooting_workflow start Low Yield or Unexpected Byproducts check_hydrolysis Is Hydrolysis of an Intermediate Suspected? start->check_hydrolysis grignard Grignard Reagent (RMgX) check_hydrolysis->grignard Yes other_issues Investigate Other Side Reactions (e.g., Over-bromination) check_hydrolysis->other_issues No anhydrous Use Anhydrous Solvents & Inert Atmosphere grignard->anhydrous boronic Boronic Acid (ArB(OH)₂) boronic->anhydrous stable_reagent Switch to More Stable Reagent (e.g., Boronic Ester) boronic->stable_reagent iminium Iminium Ion ([R₂C=NR₂]⁺) iminium->anhydrous ph_control Control pH iminium->ph_control other Other (e.g., Ethers, Diazonium Salts) optimize Optimize Temp. & Time other->optimize end_node Improved Yield & Purity anhydrous->end_node stable_reagent->end_node optimize->end_node ph_control->end_node

Caption: Troubleshooting workflow for diagnosing and solving hydrolysis issues.

Caption: Reaction pathway for the hydrolysis of an iminium ion intermediate.

Caption: Side reaction showing protodeboronation of a boronic acid.

References

Managing exothermic reactions in large-scale 4-Amino-6-bromoquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, Researchers, Scientists, and Drug Development Professionals.

This technical support center provides comprehensive guidance on managing the exothermic risks associated with the large-scale synthesis of 4-Amino-6-bromoquinoline. Our resources include in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical safety data to ensure the safe and efficient execution of your synthesis.

Troubleshooting Guide: Managing Exothermic Events

Exothermic reactions, if not properly controlled, can lead to thermal runaway, compromising yield, purity, and safety. The primary exothermic event in the synthesis of this compound occurs during the nucleophilic aromatic substitution (SNAr) of the 4-chloro group with an amine source.

Issue Potential Cause Recommended Action
Rapid, Uncontrolled Temperature Rise - Inadequate cooling capacity for the reactor scale.- Addition rate of the aminating agent is too fast.- Incorrect solvent with low boiling point or poor heat transfer properties.- Insufficient stirring leading to localized hot spots.- Ensure the reactor's cooling system is appropriately sized for the reaction volume and expected exotherm.- Implement a controlled, slow addition of the aminating agent using a dosing pump.- Utilize a high-boiling point solvent with good thermal conductivity.- Verify efficient and consistent agitation throughout the reaction.
Pressure Buildup in a Sealed Reactor - The reaction temperature has exceeded the boiling point of the solvent or a low-boiling point byproduct is forming.- Gaseous byproducts are being generated.- The rate of the exothermic reaction is causing rapid vaporization.- Immediately reduce or stop the addition of the aminating agent.- Apply emergency cooling to the reactor.- If pressure continues to rise, vent the reactor to a safe location through a designated scrubbing system.- Re-evaluate the process parameters, including temperature and addition rate.
Low Yield and/or Impurity Formation - Side reactions are occurring due to excessive temperatures.- Thermal degradation of the starting material or product.- Incomplete reaction due to insufficient temperature or reaction time after the initial exotherm.- Optimize the reaction temperature to find a balance between reaction rate and impurity formation.- Analyze the impurity profile to identify potential side reactions and their temperature dependence.- Ensure the reaction is held at the target temperature for a sufficient duration after the addition is complete to drive the reaction to completion.
Inconsistent Batch-to-Batch Results - Variations in the quality or concentration of starting materials.- Inconsistent control over the addition rate and temperature.- Differences in reactor geometry or cooling efficiency between scales.- Implement stringent quality control on all raw materials.- Standardize the process parameters, including addition profiles and temperature control, using an automated system.- Conduct a thorough process hazard analysis (PHA) before scaling up to a new reactor.

Frequently Asked Questions (FAQs)

Q1: What is the primary exothermic step in the synthesis of this compound?

A1: The primary exothermic step is the nucleophilic aromatic substitution (SNAr) reaction where the 4-chloro group of 6-bromo-4-chloroquinoline is displaced by an amino group, typically from ammonia or an ammonia equivalent. This amination reaction is generally highly exothermic.

Q2: How can I estimate the potential temperature rise of this reaction?

A2: The potential temperature rise, or adiabatic temperature rise (ΔTad), can be estimated using calorimetric data, such as that from a reaction calorimeter. This data provides the heat of reaction (ΔHr), which, when combined with the heat capacity (Cp) of the reaction mixture and the mass of the reactants,

Technical Support Center: 4-Amino-6-bromoquinoline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-6-bromoquinoline. The focus is on selecting alternative and greener solvents to enhance reaction efficiency, improve safety profiles, and promote sustainable laboratory practices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges with traditional solvents used for this compound reactions?

Traditional solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Dichloromethane (DCM) are often effective for dissolving this compound and its reactants. However, they present several environmental, health, and safety concerns, including high boiling points which make them difficult to remove, potential toxicity, and contributions to volatile organic compound (VOC) emissions.

Q2: What are some recommended green or alternative solvents for reactions with this compound?

Several greener alternatives are gaining prominence in organic synthesis and can be adapted for this compound reactions. These include:

  • Ethanol and Water: These are highly sustainable and non-toxic solvents.[1][2] Their utility can be enhanced for specific reactions through techniques like microwave-assisted synthesis.

  • 2-Propanol: A less toxic alternative to other organic solvents, it has been successfully used in microwave-assisted synthesis of related heterocyclic compounds.

  • Polyethylene glycol (PEG-400): A non-toxic, biodegradable, and low-volatility solvent that has shown excellent results for nucleophilic aromatic substitution (SNAr) reactions.

  • Cyrene™ (dihydrolevoglucosenone): A bio-based solvent derived from cellulose, it is a viable replacement for DMF and DMSO in SNAr reactions.

  • 2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, it is a greener alternative to Tetrahydrofuran (THF).

Q3: How does the choice between a protic and an aprotic solvent affect my reaction?

The nature of the solvent is critical, particularly for substitution reactions.

  • Polar Protic Solvents (e.g., water, ethanol) have O-H or N-H bonds and can solvate both cations and anions effectively. They are generally preferred for SN1 reactions as they stabilize the carbocation intermediate. However, they can form hydrogen bonds with nucleophiles, potentially reducing their reactivity in SN2 reactions.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Cyrene™) lack O-H or N-H bonds. They are excellent for SN2 reactions because they solvate cations but leave the nucleophile relatively "free" and more reactive.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Suggestions
Low Solubility of this compound The chosen green solvent may not be optimal for this specific substrate.1. Consult a solubility guide: Refer to the qualitative solubility table below. 2. Use a co-solvent system: A mixture of solvents, such as ethanol/water, can improve solubility.[3] 3. Gentle heating or sonication: This can help dissolve the starting material. 4. Consider a different class of green solvent: If a protic solvent fails, a bio-based aprotic solvent like Cyrene™ might be more effective.
Poor Reaction Yield 1. Suboptimal solvent choice for the reaction mechanism. 2. The reaction may be too slow at the chosen temperature.1. Match solvent to mechanism: For SNAr reactions, consider a polar aprotic solvent like PEG-400 or Cyrene™. 2. Increase reaction temperature: If the solvent's boiling point allows, increasing the temperature can improve reaction rates. 3. Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields, often in greener solvents like ethanol or 2-propanol.
Difficult Product Purification The solvent has a high boiling point, making it difficult to remove.1. Switch to a lower-boiling point solvent: If the reaction conditions permit, a solvent like 2-MeTHF or ethanol is easier to remove under reduced pressure. 2. Aqueous workup: For water-soluble solvents like Cyrene™, purification can sometimes be achieved by precipitation upon adding water.
Reaction Stalls or is Incomplete The nucleophile may be deactivated by the solvent.1. Switch to an aprotic solvent: If you are using a protic solvent for a reaction requiring a strong nucleophile (like an SNAr), switching to an aprotic alternative can enhance nucleophilicity.

Data Presentation

Table 1: Qualitative Solubility of this compound in Alternative Solvents

SolventClassExpected Qualitative SolubilityNotes
WaterPolar ProticLowSolubility may be pH-dependent.
EthanolPolar ProticModerately SolubleOften used in combination with water.
2-PropanolPolar ProticModerately SolubleA common solvent for microwave-assisted synthesis.
PEG-400Polar AproticSolubleA good candidate for SNAr reactions.
Cyrene™Polar AproticSolubleA bio-based alternative to DMF and NMP.
2-MeTHFAproticModerately SolubleA greener alternative to THF.

Table 2: Comparison of Greener Solvents for Nucleophilic Aromatic Substitution (SNAr) Reactions

SolventBoiling Point (°C)Key AdvantagesPotential Disadvantages
PEG-400>250Non-toxic, biodegradable, low volatilityHigh viscosity, can be difficult to remove
Cyrene™227Bio-based, biodegradable, water-solubleCan be unstable in the presence of strong bases
2-Propanol82.5Low toxicity, readily availableLower boiling point may limit reaction temperature
Ethanol/Water78-100Highly sustainable, non-toxicMay require optimization of solvent ratios

Experimental Protocols

Protocol 1: General Procedure for Solubility Assessment of this compound

This protocol provides a framework for determining the qualitative and quantitative solubility of this compound in a chosen alternative solvent.

  • Preparation: Add a known excess amount of this compound to a sealed vial containing a measured volume of the test solvent.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the vial to pellet the undissolved solid.

  • Analysis: Carefully remove a known volume of the supernatant. Dilute the aliquot with a suitable solvent and determine the concentration of this compound using a calibrated analytical technique such as HPLC-UV or UV-Vis spectroscopy.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Protocol 2: General Procedure for Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a general method for performing an SNAr reaction with this compound using a greener solvent under microwave irradiation.

  • Reactant Preparation: In a microwave-safe reaction vessel, combine this compound (1 equivalent), the desired nucleophile (1.1-1.5 equivalents), and a suitable base (e.g., K₂CO₃, 2 equivalents).

  • Solvent Addition: Add the chosen green solvent (e.g., 2-propanol, ethanol, or PEG-400) to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-60 minutes).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup and Purification: After completion, cool the reaction mixture. If the solvent is water-miscible, the product may be precipitated by adding water. Otherwise, perform a standard aqueous workup and extract the product with a suitable organic solvent. Purify the crude product by column chromatography or recrystallization.

Visualizations

Solvent_Selection_Workflow Solvent Selection Workflow for this compound Reactions start Define Reaction Type (e.g., SNAr, Suzuki Coupling) solubility Assess Solubility of This compound start->solubility green_options Identify Potential Green Solvents (e.g., Ethanol, PEG-400, Cyrene™) solubility->green_options protic_aprotic Consider Protic vs. Aprotic Nature of Solvent green_options->protic_aprotic snar For SNAr: Favor Polar Aprotic (e.g., PEG-400, Cyrene™) protic_aprotic->snar other_rxn For Other Reactions: Consider Protic or Aprotic Based on Mechanism protic_aprotic->other_rxn optimization Perform Small-Scale Test Reactions snar->optimization other_rxn->optimization analysis Analyze Yield and Purity optimization->analysis scale_up Select Optimal Solvent and Scale Up analysis->scale_up

Caption: A logical workflow for selecting an appropriate alternative solvent.

Troubleshooting_Logic Troubleshooting Logic for Poor Reaction Performance start Poor Reaction Yield or Incomplete Conversion check_solubility Is Starting Material Fully Dissolved? start->check_solubility improve_solubility Improve Solubility: - Use co-solvent - Gentle heating - Change solvent check_solubility->improve_solubility No check_solvent_type Is Solvent Type Appropriate for Mechanism? check_solubility->check_solvent_type Yes improve_solubility->check_solvent_type change_solvent_type Change Solvent Type: - Protic to Aprotic (or vice versa) - e.g., Ethanol -> Cyrene™ for SNAr check_solvent_type->change_solvent_type No check_conditions Are Reaction Conditions Optimal? check_solvent_type->check_conditions Yes change_solvent_type->check_conditions optimize_conditions Optimize Conditions: - Increase temperature - Use microwave irradiation - Check catalyst/base check_conditions->optimize_conditions No success Improved Performance check_conditions->success Yes optimize_conditions->success

Caption: A decision tree for troubleshooting common reaction issues.

References

Validation & Comparative

A Comparative Guide to 4-Amino-6-bromoquinoline and 4-chloro-6-bromoquinoline in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, substituted quinolines are paramount scaffolds in the design of novel therapeutic agents and functional materials. Among these, 4-Amino-6-bromoquinoline and 4-chloro-6-bromoquinoline serve as versatile building blocks. This guide provides an objective comparison of their synthesis and reactivity, supported by experimental data, to aid researchers in selecting the optimal starting material for their synthetic endeavors.

I. Synthesis and Accessibility

The synthetic routes to this compound and 4-chloro-6-bromoquinoline are intrinsically linked, with the latter often serving as a direct precursor to the former. This relationship is a critical factor in synthetic planning.

1.1. Synthesis of 4-chloro-6-bromoquinoline

The most prevalent and high-yielding synthesis of 4-chloro-6-bromoquinoline commences from the readily available 4-bromoaniline. The initial step involves a condensation reaction with a malonic acid derivative, such as Meldrum's acid, followed by a thermal cyclization to furnish 6-bromoquinolin-4-ol. Subsequent chlorination of the hydroxyl group at the 4-position using a reagent like phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF), affords the desired 4-chloro-6-bromoquinoline in excellent yields.[1][2][3]

Synthesis of 4-chloro-6-bromoquinoline A 4-Bromoaniline C 5-(((4-Bromophenyl)amino)methylene) -2,2-dimethyl-1,3-dioxane-4,6-dione A->C Reflux B Meldrum's Acid B->C D 6-Bromoquinolin-4-ol C->D Thermal Cyclization (e.g., in Ph2O) E 4-chloro-6-bromoquinoline D->E POCl3, cat. DMF Reflux

Caption: Synthetic pathway for 4-chloro-6-bromoquinoline.

1.2. Synthesis of this compound

Direct, high-yielding methods for the de novo synthesis of this compound are less commonly reported. The predominant route to this compound involves the nucleophilic aromatic substitution (SNAr) of the 4-chloro group in 4-chloro-6-bromoquinoline with an amine source.[4] This can be achieved using various ammonia equivalents or protected amines, followed by deprotection. This positions 4-chloro-6-bromoquinoline as a key intermediate for accessing its 4-amino counterpart.

Synthesis of this compound A 4-chloro-6-bromoquinoline C This compound A->C Nucleophilic Aromatic Substitution (SNAr) B Amine Source (e.g., NH3, NaN3 then reduction) B->C

Caption: Primary synthetic route to this compound.

Table 1: Comparison of Synthetic Accessibility

Feature4-chloro-6-bromoquinolineThis compound
Primary Synthetic Route From 6-bromoquinolin-4-olFrom 4-chloro-6-bromoquinoline
Key Reaction Chlorination (e.g., with POCl₃)Nucleophilic Aromatic Substitution (SNAr)
Typical Yields 81-98.5% for chlorination step[1][2]Variable, dependent on amine source and conditions
Accessibility Readily synthesized in high yieldsSynthesis is dependent on the availability of the 4-chloro precursor

II. Comparative Reactivity in Synthesis

The distinct functionalities at the 4-position—a chloro group versus an amino group—confer markedly different reactivity profiles to these molecules, making them suitable for different downstream applications.

2.1. Reactivity of 4-chloro-6-bromoquinoline

The key to the synthetic utility of 4-chloro-6-bromoquinoline lies in the differential reactivity of its two halogen atoms.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the quinoline nitrogen activates the 4-position towards nucleophilic attack. The chloro group is a good leaving group, allowing for its displacement by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functionalities.[5][6][7] This reaction is the primary method for synthesizing 4-aminoquinoline derivatives.[4]

  • Palladium-Catalyzed Cross-Coupling Reactions: 4-chloro-6-bromoquinoline is an excellent substrate for sequential cross-coupling reactions. The carbon-bromine bond at the 6-position is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond at the 4-position. This allows for selective functionalization at the 6-position via reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, while leaving the 4-chloro group intact for subsequent SNAr or a second, more forcing cross-coupling reaction.[8]

Table 2: Representative Yields for Selective Suzuki-Miyaura Coupling at the C6-Position of a 4-chloro-6-bromoquinoline Analogue

EntryArylboronic AcidProductTypical Yield (%)
1Phenylboronic acid4-Chloro-6-phenylquinoline-3-carbonitrile85-95
24-Methoxyphenylboronic acid4-Chloro-6-(4-methoxyphenyl)quinoline-3-carbonitrile80-90
33-Fluorophenylboronic acid4-Chloro-6-(3-fluorophenyl)quinoline-3-carbonitrile82-92
44-(Trifluoromethyl)phenylboronic acid4-Chloro-6-(4-(trifluoromethyl)phenyl)quinoline-3-carbonitrile75-85
5Thiophen-2-ylboronic acid4-Chloro-6-(thiophen-2-yl)quinoline-3-carbonitrile70-80
Data is based on a similar substrate, 6-Bromo-4-chloroquinoline-3-carbonitrile, under optimized conditions.[8]

2.2. Reactivity of this compound

The presence of the amino group at the 4-position significantly alters the reactivity of the quinoline core.

  • Nucleophilicity of the Amino Group: The primary amino group is nucleophilic and can undergo further reactions such as acylation, alkylation, and sulfonylation to introduce a wide array of side chains, a common strategy in the development of antimalarial drugs like chloroquine.[9]

  • Modulation of Ring Electronics: The amino group is an electron-donating group, which can influence the reactivity of the quinoline ring in electrophilic aromatic substitution reactions, although these are less common on the electron-deficient quinoline system.

  • Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond at the 6-position remains a handle for cross-coupling reactions. Buchwald-Hartwig amination can be performed on bromoquinolines to introduce further nitrogen-based substituents.[10][11]

Reactivity Comparison cluster_0 4-chloro-6-bromoquinoline cluster_1 This compound A 4-chloro-6-bromoquinoline B SNAr at C4 (e.g., Amination) A->B C Selective Cross-Coupling at C6 (e.g., Suzuki) A->C D This compound E N-Functionalization (e.g., Acylation, Alkylation) D->E F Cross-Coupling at C6 (e.g., Buchwald-Hartwig) D->F

Caption: Comparative reactivity of the two quinoline derivatives.

III. Experimental Protocols

3.1. General Protocol for the Synthesis of 4-chloro-6-bromoquinoline from 6-Bromoquinolin-4-ol [1][2]

  • To a stirred suspension of 6-bromoquinolin-4-ol in an appropriate solvent (e.g., toluene or neat), add phosphorus oxychloride (POCl₃) (typically 5-10 equivalents).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., saturated sodium bicarbonate solution or aqueous ammonia) to a pH of 7-8.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford 4-chloro-6-bromoquinoline.

3.2. General Protocol for Nucleophilic Aromatic Substitution on 4-chloro-6-bromoquinoline (Synthesis of 4-Aminoquinolines) [4][5]

Conventional Heating:

  • In a sealed tube or round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-6-bromoquinoline in a suitable solvent (e.g., ethanol, isopropanol, or DMF).

  • Add the desired amine (typically 1.2-2.0 equivalents). For less reactive amines, a base (e.g., triethylamine or potassium carbonate) may be required.

  • Heat the reaction mixture at a temperature ranging from 80 to 130 °C for 6-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Perform a standard aqueous workup, including extraction with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by recrystallization or column chromatography.

Microwave-Assisted Synthesis:

  • In a microwave-safe vial, combine 4-chloro-6-bromoquinoline and the amine in a suitable solvent (e.g., DMSO or NMP).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 140-180 °C) for a short duration (e.g., 20-30 minutes).

  • After cooling, isolate the product by precipitation with water or by extraction.

  • Purify as needed.

Experimental Workflow A Reactant(s) & Solvent B Reaction Setup (Conventional or Microwave) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Workup & Extraction C->D E Purification (Recrystallization or Chromatography) D->E F Product Characterization (NMR, MS) E->F

Caption: General experimental workflow for synthesis.

IV. Conclusion

The choice between this compound and 4-chloro-6-bromoquinoline is dictated by the intended synthetic transformation.

  • 4-chloro-6-bromoquinoline is the more versatile starting material for constructing a diverse library of substituted quinolines. Its differential halide reactivity allows for sequential, regioselective functionalization at both the 4- and 6-positions. It is also the primary precursor for the synthesis of this compound.

  • This compound is the preferred substrate when the synthetic goal is to elaborate on the 4-amino group or when the presence of this functionality is crucial for the target molecule's biological activity. The remaining bromo group at the 6-position still provides a handle for further diversification via cross-coupling reactions.

Ultimately, a thorough understanding of the distinct reactivity of each compound will enable researchers to devise more efficient and elegant synthetic strategies in their drug discovery and materials science programs.

References

A Comparative Guide to the Efficacy of 4-Aminoquinoline Derivatives and Chloroquine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological efficacy of 4-aminoquinoline derivatives against the well-established antimalarial drug, chloroquine. While 4-amino-6-bromoquinoline serves as a versatile precursor in the synthesis of various bioactive molecules, this guide will focus on the broader class of 4-aminoquinoline derivatives, for which comparative data with chloroquine is more readily available in the scientific literature.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18] The analysis encompasses both antimalarial and anticancer activities, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.

Antimalarial Efficacy

The 4-aminoquinoline scaffold is the cornerstone of many antimalarial drugs, with chloroquine being the most famous, yet now often ineffective, example due to widespread resistance.[3][4][6] Researchers have synthesized novel 4-aminoquinoline derivatives to overcome this resistance.[3][9][11] The primary mechanism of antimalarial action for chloroquine and its derivatives is the inhibition of hemozoin biocrystallization in the parasite's food vacuole.[1][2][4] This leads to the accumulation of toxic free heme, ultimately causing parasite death.[1][4]

Quantitative Comparison of Antimalarial Activity

The following table summarizes the 50% inhibitory concentration (IC50) values of various 4-aminoquinoline derivatives against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum, with chloroquine included for direct comparison. Lower IC50 values indicate higher potency.

Compound/DerivativeP. falciparum StrainIC50 (nM)Reference
Chloroquine D6 (CQS)10.7[10]
W2 (CQR)87.2[10]
3D7 (CQS)35 ± 8[4]
W2 (CQR)550 ± 0.0[4]
Bisquinoline Derivative D6 (CQS)7.5[10]
W2 (CQR)19.2[10]
Monoquinoline (MAQ) 3D7 (CQS)105 ± 7[4]
W2 (CQR)60 ± 20[4]
Bisquinoline (BAQ) 3D7 (CQS)35 ± 8[4]
W2 (CQR)550 ± 0.0[4]
4-Aminoquinoline Analog 1 3D7 (CQS)Low Nanomolar[3]
Dd2 (CQR)Low Nanomolar[3]
4-Aminoquinoline Analog 4 K14 (CQR)7.5[3]

Anticancer Efficacy

The 4-aminoquinoline scaffold has also been investigated for its potential as an anticancer agent.[7][12][14] Chloroquine itself has been shown to enhance the efficacy of chemotherapy and radiation by disrupting lysosomal function and autophagy in cancer cells.[12] Novel derivatives have been synthesized to improve upon these anticancer properties.[7][12][16]

Quantitative Comparison of Anticancer Activity

The following table presents the 50% growth inhibition (GI50) values for various 4-aminoquinoline derivatives against different human cancer cell lines, with chloroquine included for comparison. Lower GI50 values indicate greater potency.

Compound/DerivativeCancer Cell LineGI50 (µM)Reference
Chloroquine (CQ) MDA-MB-468 (Breast)24.36[7]
MCF-7 (Breast)20.72[7]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine MDA-MB-468 (Breast)8.73[7]
Butyl-(7-fluoro-quinolin-4-yl)-amine MCF-7 (Breast)Lower than CQ[7]
Bisquinoline compound 10 MDA-MB-468 (Breast)7.35[7]
MCF-7 (Breast)14.80[7]
Compound 33 (sulfonyl analog) MDA-MB-231 (Breast)5.97[12]
MDA-MB-468 (Breast)4.18[12]
MCF-7 (Breast)4.22[12]
Compound 13 (VR23) MDA-MB-468 (Breast)Significantly lower than CQ[13]

Experimental Protocols

In Vitro Antimalarial Assay (SYBR Green I-based Method)

This assay is a widely used fluorescence-based method to determine the in vitro susceptibility of P. falciparum to antimalarial drugs.

  • Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes.

  • Drug Preparation: Test compounds and chloroquine are serially diluted in culture medium in a 96-well plate.

  • Incubation: Synchronized ring-stage parasites are added to the wells and incubated for 72 hours under standard culture conditions.

  • Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. This buffer lyses the red blood cells, releasing the parasite DNA.

  • Fluorescence Measurement: SYBR Green I intercalates with the parasite DNA, and the fluorescence intensity is measured using a fluorescence plate reader.

  • Data Analysis: The fluorescence intensity is proportional to the amount of parasitic DNA, indicating parasite growth. The IC50 value is calculated by comparing the fluorescence of treated wells to untreated controls.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Human cancer cell lines are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the 4-aminoquinoline derivatives or chloroquine and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The GI50 value is determined by plotting cell viability against compound concentration.

Signaling Pathways and Mechanisms of Action

Antimalarial Mechanism of Action

The primary antimalarial mechanism of 4-aminoquinolines involves the disruption of heme detoxification in the malaria parasite.

Antimalarial_Mechanism cluster_parasite Plasmodium falciparum cluster_vacuole Digestive Vacuole cluster_cytoplasm Cytoplasm cluster_drug Drug Action Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Biocrystallization (Heme Polymerase) Parasite_Death Parasite Death Heme->Parasite_Death Accumulation & Toxicity 4-AQ_Derivative 4-Aminoquinoline Derivative 4-AQ_Derivative->Heme Inhibits Heme Polymerase Chloroquine Chloroquine Chloroquine->Heme Inhibits Heme Polymerase

Caption: Antimalarial mechanism of 4-aminoquinolines.

Anticancer Signaling Pathway

The anticancer effects of 4-aminoquinoline derivatives can be multifaceted, often involving the inhibition of key signaling pathways that promote cancer cell survival and proliferation, such as the PI3K/Akt pathway.

Anticancer_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation 4-AQ_Derivative 4-Aminoquinoline Derivative 4-AQ_Derivative->PI3K Inhibition

References

Unveiling the Potential: A Comparative Guide to the Biological Activity of Novel 4-Aminoquinoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for more effective and safer therapeutic agents is a constant endeavor. Within this landscape, 4-aminoquinoline analogs have emerged as a promising class of compounds with a versatile range of biological activities. This guide provides an objective comparison of the performance of novel 4-aminoquinoline analogs against established alternatives, supported by experimental data and detailed methodologies, to aid in the evaluation and advancement of these potential drug candidates.

The 4-aminoquinoline scaffold, famously represented by the antimalarial drug chloroquine, has been a cornerstone in medicinal chemistry for decades.[1] However, the rise of drug resistance has necessitated the development of new analogs with improved efficacy and broader applications.[2] Recent research has focused on modifying the 4-aminoquinoline core to enhance its activity against resistant malaria strains and to explore its potential in other therapeutic areas, notably oncology.[3][4]

Antimalarial Activity: Overcoming Resistance

A primary focus of novel 4-aminoquinoline analog development has been to combat chloroquine-resistant strains of Plasmodium falciparum, the deadliest malaria parasite.[3] Many new analogs have demonstrated superior activity against these resistant strains compared to chloroquine and even amodiaquine, another 4-aminoquinoline derivative.[5][6]

The principal mechanism of antimalarial action for 4-aminoquinolines is the inhibition of hemozoin formation.[7] In the parasite's digestive vacuole, hemoglobin from the host's red blood cells is broken down, releasing toxic heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. 4-aminoquinolines are thought to interfere with this process, leading to a buildup of toxic heme and parasite death.[8][9]

Comparative In Vitro Antimalarial Activity

The following table summarizes the in vitro antiplasmodial activity (IC50 values) of several novel 4-aminoquinoline analogs against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum, in comparison to standard drugs. Lower IC50 values indicate higher potency.

Compound/DrugP. falciparum Strain (CQS) IC50 (nM)P. falciparum Strain (CQR) IC50 (nM)Reference
Chloroquine ~10-20>100[6][10]
Amodiaquine ~5-15~20-50[6][8]
Novel Analog 1 8.515.2[5]
Novel Analog 2 12.128.4[5]
TDR 58845 5.52 - 12.020.8 - 89.8[10]
TDR 58846 6.15 - 11.522.5 - 85.4[10]

Anticancer Activity: A New Frontier

Beyond malaria, novel 4-aminoquinoline analogs are being investigated for their potential as anticancer agents.[11] One of the key mechanisms identified is the inhibition of the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway. HIF-1α is a transcription factor that plays a crucial role in tumor survival and progression, particularly in the hypoxic (low oxygen) environments characteristic of solid tumors.[12] By inhibiting HIF-1α, these compounds can disrupt tumor metabolism, angiogenesis, and other processes essential for cancer cell survival.[11]

Comparative In Vitro Anticancer Activity

The table below presents the in vitro cytotoxic activity (IC50 values) of a novel 4-aminoquinoline analog targeting the HIF-1α pathway in different cancer cell lines, compared to a standard chemotherapeutic agent.

Compound/DrugMiaPaCa-2 (Pancreatic Cancer) IC50 (nM)MDA-MB-231 (Breast Cancer) IC50 (nM)Reference
Compound 3s 0.653.3
Doxorubicin Varies (µM range)Varies (µM range)[2]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.

In Vitro Antiplasmodial Activity Assay

This assay determines the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

  • Parasite Culture: P. falciparum strains (e.g., 3D7 for CQS and K1 for CQR) are cultured in human red blood cells in RPMI-1640 medium supplemented with human serum and hypoxanthine.[13][14]

  • Drug Dilution: Test compounds are serially diluted in culture medium in a 96-well plate.

  • Incubation: Synchronized ring-stage parasites are added to the wells and incubated for 48-72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.[15]

  • Growth Assessment: Parasite growth is quantified using various methods, such as staining with a fluorescent dye like SYBR Green I and measuring fluorescence, or by a colorimetric assay measuring the activity of parasite-specific lactate dehydrogenase (pLDH).[13]

  • Data Analysis: The IC50 value is calculated by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11][16]

  • Cell Seeding: Cancer cell lines (e.g., MiaPaCa-2, MDA-MB-231) are seeded in a 96-well plate and allowed to attach overnight.[17]

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).[17]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[11][16]

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).[17]

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.[11]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

In Vivo Efficacy Testing in Murine Models

Animal models are crucial for evaluating the in vivo efficacy of drug candidates.[9][18]

  • Animal Model: Mice (e.g., BALB/c or Swiss albino) are infected with a rodent malaria parasite species like Plasmodium berghei or Plasmodium yoelii.[5][19] For anticancer studies, human tumor xenografts are established by implanting cancer cells into immunodeficient mice.

  • Drug Administration: The test compounds are administered to the infected or tumor-bearing mice, typically orally or intraperitoneally, at various doses for a defined period.[18]

  • Efficacy Assessment (Antimalarial): Parasitemia (the percentage of infected red blood cells) is monitored daily by examining blood smears. The efficacy is often expressed as the dose that causes a 50% (ED50) or 90% (ED90) reduction in parasitemia compared to untreated controls.[19]

  • Efficacy Assessment (Anticancer): Tumor volume is measured regularly. The efficacy is determined by the degree of tumor growth inhibition compared to the control group.

  • Toxicity Monitoring: The general health and body weight of the mice are monitored throughout the study to assess any potential toxicity of the compounds.

Visualizing the Mechanisms of Action

To better understand the biological processes targeted by these novel 4-aminoquinoline analogs, the following diagrams illustrate the key signaling pathways and experimental workflows.

Antimalarial_Mechanism cluster_parasite Plasmodium falciparum cluster_vacuole Digestive Vacuole Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Inert) Heme->Hemozoin Polymerization Aminoquinoline 4-Aminoquinoline Analog Aminoquinoline->Heme Inhibits Polymerization

Antimalarial Mechanism of 4-Aminoquinoline Analogs.

Anticancer_Mechanism Hypoxia Hypoxia (Low Oxygen in Tumor) HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1_complex HIF-1 Complex (HIF-1α + HIF-1β) HIF1a_stabilization->HIF1_complex HRE Hypoxia Response Element (HRE) in DNA HIF1_complex->HRE Target_Genes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Target_Genes Tumor_Survival Tumor Survival, Angiogenesis, Metastasis Target_Genes->Tumor_Survival Aminoquinoline 4-Aminoquinoline Analog Aminoquinoline->HIF1a_stabilization Inhibits

Anticancer Mechanism via HIF-1α Inhibition.

Experimental_Workflow start Novel 4-Aminoquinoline Analog Synthesis in_vitro_antimalarial In Vitro Antiplasmodial Assay (CQS & CQR Strains) start->in_vitro_antimalarial in_vitro_anticancer In Vitro Cytotoxicity Assay (Cancer Cell Lines) start->in_vitro_anticancer in_vivo_antimalarial In Vivo Efficacy (Murine Malaria Model) in_vitro_antimalarial->in_vivo_antimalarial Promising Activity in_vivo_anticancer In Vivo Efficacy (Tumor Xenograft Model) in_vitro_anticancer->in_vivo_anticancer Promising Activity lead_optimization Lead Optimization in_vivo_antimalarial->lead_optimization in_vivo_anticancer->lead_optimization

References

Spectroscopic Analysis: A Comparative Guide to Confirming the Structure of 4-Amino-6-bromoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of standard spectroscopic techniques used to elucidate and confirm the molecular structure of 4-amino-6-bromoquinoline derivatives. These compounds are significant building blocks in medicinal chemistry, serving as precursors for various therapeutic agents, including antimalarial and anticancer drugs[1]. Accurate structural confirmation is a critical step in the drug discovery and development pipeline, ensuring the identity and purity of synthesized compounds.

This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. It includes comparative data tables, detailed experimental protocols, and a workflow visualization to guide researchers in their analytical processes.

Data Presentation: Comparative Spectroscopic Data

The following tables summarize the expected and experimentally observed spectroscopic data for a representative compound, N-phenyl-6-bromoquinolin-4-amine . This derivative serves as a practical example for interpreting the spectra of related structures.

Table 1: ¹H NMR Spectroscopic Data

The proton NMR spectrum provides information on the chemical environment, connectivity, and number of hydrogen atoms in a molecule. The data below was obtained for N-phenyl-6-bromoquinolin-4-amine in DMSO-d₆ at 400 MHz[2].

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-N (Amine)9.32Singlet (s)-
H-88.73Doublet (d)1.8
H-28.48Doublet (d)5.5
H-5, H-77.90 - 7.78Multiplet (m)-
H-2', H-6' (Phenyl)7.45Triplet (t)7.6
H-3', H-5' (Phenyl)7.38Doublet (d)7.9
H-4' (Phenyl)7.23 - 7.16Multiplet (m)-
H-36.94Doublet (d)5.5
Table 2: ¹³C NMR Spectroscopic Data

Carbon NMR is used to determine the number of non-equivalent carbon atoms and provides insight into their chemical environment and hybridization. The chemical shifts for N-phenyl-6-bromoquinolin-4-amine in DMSO at 151 MHz are presented below[2].

Carbon AssignmentChemical Shift (δ, ppm)
C-4150.7
C-8a148.4
C-2146.8
C-1' (Phenyl)140.3
C-7133.3
C-5130.8
C-2', C-6' (Phenyl)130.0
C-4a125.2
C-3', C-5' (Phenyl)124.9
C-4' (Phenyl)123.3
C-8121.2
C-6118.4
C-3102.3
Table 3: Mass Spectrometry (MS) Data

Mass spectrometry determines the molecular weight and can reveal the elemental composition of a compound. For this compound derivatives, the presence of a bromine atom results in a characteristic isotopic pattern (M, M+2) due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes[3][4].

Ionm/z (Mass-to-Charge Ratio)Interpretation
[M+H]⁺299.30Molecular ion peak corresponding to the ⁷⁹Br isotope.
[M+2+H]⁺301.22Molecular ion peak corresponding to the ⁸¹Br isotope, with an intensity ratio of approximately 1:1 relative to the [M+H]⁺ peak[2][4].
Table 4: Infrared (IR) Spectroscopy Data

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations like stretching and bending[5].

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)
N-H (Amine)Asymmetric & Symmetric Stretch3400 - 3250 (often two bands)[6]
C-H (Aromatic)Stretch3100 - 3000[7]
C=N, C=C (Aromatic)Stretch1620 - 1450[6]
N-HBend1650 - 1580[6]
C-NStretch1335 - 1250[6]
C-BrStretch~600 - 500

Experimental Workflows and Logical Relationships

The following diagram illustrates the typical workflow for the spectroscopic analysis and structural confirmation of a newly synthesized this compound derivative.

G cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Processing & Confirmation synthesis Synthesized This compound Derivative nmr NMR Spectroscopy (¹H & ¹³C) synthesis->nmr ms Mass Spectrometry (MS) synthesis->ms ir Infrared Spectroscopy (IR) synthesis->ir interpret Data Interpretation - Chemical Shifts - m/z Ratio & Isotope Pattern - Vibrational Frequencies nmr->interpret ms->interpret ir->interpret confirm Structure Confirmation interpret->confirm

Caption: Workflow for Spectroscopic Structural Confirmation.

Experimental Protocols

The following are generalized protocols for acquiring high-quality spectroscopic data for this compound derivatives.

NMR Spectroscopy (¹H and ¹³C)

This protocol is adapted for a high-field NMR spectrometer (e.g., 400 MHz or higher)[8].

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR. The higher amount for ¹³C is necessary due to the low natural abundance of the ¹³C isotope[8][9].

    • Select a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in which the sample is fully soluble.

    • Dissolve the sample in approximately 0.6-0.7 mL of the solvent in a clean vial before transferring it to a 5 mm NMR tube[6][8].

    • Use Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for referencing[6].

  • Data Acquisition:

    • ¹H NMR:

      • Pulse Program: Use a standard one-pulse sequence.

      • Spectral Width: Set to approximately 12-15 ppm.

      • Number of Scans (NS): 8 to 16 scans are typically sufficient.

      • Relaxation Delay (D1): Use a delay of 1-5 seconds to ensure full proton relaxation[8].

    • ¹³C NMR:

      • Pulse Program: Use a standard proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling[8].

      • Spectral Width: Set to approximately 200-220 ppm[8][10].

      • Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio[8].

      • Relaxation Delay (D1): A delay of 2 seconds is common[8].

  • Data Processing:

    • Apply a Fourier transform to the raw data (Free Induction Decay).

    • Perform phase and baseline corrections.

    • Reference the chemical shifts to the residual solvent peak or the internal TMS standard[6].

Mass Spectrometry (MS)

This protocol outlines a general procedure for analysis via electrospray ionization (ESI), common in UPLC-MS/MS systems[11].

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile/water.

    • The solvent should be compatible with the mobile phase if using liquid chromatography for sample introduction.

  • Instrument Setup:

    • Ionization Mode: Use positive electrospray ionization (ESI+) mode, as the amino group on the quinoline ring is readily protonated.

    • Mass Analyzer: Set the analyzer (e.g., quadrupole, time-of-flight) to scan a mass range appropriate for the expected molecular weight of the derivative.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system[3].

    • Acquire the full scan mass spectrum. Pay close attention to the molecular ion region to identify the characteristic 1:1 isotopic pattern for the [M+H]⁺ and [M+2+H]⁺ ions, which confirms the presence of one bromine atom[4].

Infrared (IR) Spectroscopy

This protocol describes the use of an Attenuated Total Reflectance (ATR) accessory, a common method for solid and liquid samples.

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal (e.g., zinc selenide or diamond).

    • Ensure good contact between the sample and the crystal by applying pressure using the built-in clamp. No further preparation is typically needed.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The data is typically collected in the mid-IR range, from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis:

    • The resulting spectrum will show absorption bands (troughs) corresponding to specific functional groups.

    • Identify characteristic bands for N-H, aromatic C-H, C=C/C=N, and C-Br vibrations to confirm the presence of key structural motifs[5][7].

Conclusion

The structural confirmation of this compound derivatives relies on the synergistic use of multiple spectroscopic techniques. ¹H and ¹³C NMR provide the detailed carbon-hydrogen framework, Mass Spectrometry confirms the molecular weight and elemental composition (notably the presence of bromine), and IR Spectroscopy verifies the existence of key functional groups. By comparing the experimental data from these methods against expected values, researchers can unequivocally confirm the structure of their synthesized compounds, a foundational requirement for advancing drug development and chemical research.

References

In Vitro Cytotoxicity of 4-Aminoquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro cytotoxic effects of various 4-aminoquinoline derivatives against several cancer cell lines. The data presented is compiled from multiple studies to offer a comprehensive overview for researchers in oncology and drug discovery. This document details the experimental protocols for key cytotoxicity assays and visualizes the underlying molecular pathways.

Comparative Cytotoxicity of 4-Aminoquinoline Derivatives

The cytotoxic potential of 4-aminoquinoline derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values. The following table summarizes the cytotoxic activity of several 4-aminoquinoline derivatives against various human cancer cell lines.

Compound/DerivativeCell LineIC50 / GI50 (µM)Reference
Chloroquine (CQ)MDA-MB-46824.36[1]
MDA-MB-23122.52[2]
MCF-720.72 - 38.44[1][2]
184B5 (non-cancer)76.13[2]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-4681.41[2]
MDA-MB-2314.50[2]
MCF-71.98[2]
N'-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-4682.11[2]
MDA-MB-2315.87[2]
MCF-73.21[2]
(E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-one (4a)MDA-MB-2310.11[3]
Huh-7<2.03[3]
MRC-5 (non-cancer)>20[3]
7-tert-butyl-substituted quinoline derivative (65)MCF-70.02 - 0.04[4]
MCF-10A (non-cancer)>35[4]
Quinoline-indole derivative (62)HepG2, KB, HCT-8, MDA-MB-231, H220.002 - 0.011[4]
4,5-diaryl-2-aminoimidazole derivative (59)MCF-70.003[4]
HeLa0.010[4]
Huh-70.335[4]
MDA-MB-2310.096[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the referenced literature are provided below.

MTT (3-(4,5-dimethylthiazazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 4-aminoquinoline derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme LDH from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay for cell seeding and compound treatment.

  • Collection of Supernatant: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the generated formazan product at a wavelength of 490 nm.

  • Data Analysis: Determine the amount of LDH release, which is proportional to the number of lysed cells.

Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: After treatment with the 4-aminoquinoline derivatives, harvest the cells (including both adherent and floating cells).

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compounds.

Visualizations

The following diagrams illustrate the experimental workflow for assessing cytotoxicity and the proposed signaling pathway for 4-aminoquinoline derivative-induced apoptosis.

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity Assessment cluster_data Data Analysis cluster_results Results cell_culture Seed Cancer Cells in 96-well plates treatment Treat with 4-Aminoquinoline Derivatives cell_culture->treatment mtt MTT Assay treatment->mtt ldh LDH Assay treatment->ldh flow Flow Cytometry (Annexin V/PI) treatment->flow ic50 Calculate IC50/GI50 Values mtt->ic50 ldh->ic50 apoptosis_quant Quantify Apoptosis flow->apoptosis_quant comparison Comparative Cytotoxicity ic50->comparison apoptosis_quant->comparison

Experimental workflow for in vitro cytotoxicity assessment.

signaling_pathway cluster_stimulus Stimulus cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome aq_derivative 4-Aminoquinoline Derivative pi3k PI3K aq_derivative->pi3k inhibits bax Bax (pro-apoptotic) aq_derivative->bax activates akt Akt pi3k->akt activates mtor mTOR akt->mtor activates bcl2 Bcl-2 (anti-apoptotic) akt->bcl2 inhibits inhibition of bcl2->bax inhibits cytochrome_c Cytochrome c release bax->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 activates caspase3 Caspase-3 caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Proposed apoptotic signaling pathway of 4-aminoquinolines.

Mechanism of Action

The cytotoxic effects of many 4-aminoquinoline derivatives are attributed to their ability to induce apoptosis in cancer cells. One of the proposed mechanisms involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell survival and proliferation, and its inhibition can lead to the activation of apoptotic processes.[5]

Furthermore, these compounds have been shown to modulate the expression and function of Bcl-2 family proteins.[6] This includes the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation or activation of pro-apoptotic proteins such as Bax.[6][7] The activation of Bax leads to the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c into the cytoplasm.[8][9] Cytosolic cytochrome c then triggers the activation of a cascade of caspases, including caspase-9 and caspase-3, which are the executioners of apoptosis, leading to the characteristic morphological and biochemical changes of programmed cell death.

References

Structure-Activity Relationship of 4-Amino-6-bromoquinoline Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The introduction of a bromine atom at the 6-position of the quinoline ring has been explored as a strategy to modulate the pharmacological profile of these compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-amino-6-bromoquinoline analogs, with a primary focus on their potent inhibitory activity against Receptor-Interacting Protein Kinase 2 (RIPK2), an important mediator in the innate immune response. While the anticancer and antimalarial potential of 4-aminoquinolines is well-established, specific SAR studies on a series of this compound analogs in these areas are less defined in the current literature.

Targeting RIPK2: A Key Player in Inflammatory Signaling

Receptor-interacting protein kinase 2 (RIPK2) is a crucial enzyme that mediates signal transduction from the pattern recognition receptors NOD1 and NOD2, which are involved in detecting bacterial peptidoglycans.[1][2] Dysregulation of the NOD-RIPK2 signaling pathway is implicated in various inflammatory and autoimmune diseases. As such, RIPK2 has emerged as a promising therapeutic target for the development of novel anti-inflammatory agents.

A significant body of research has focused on the design and synthesis of 4-aminoquinoline-based derivatives as RIPK2 inhibitors. One particular study provides a detailed investigation into the SAR of this compound analogs, revealing key structural features that govern their inhibitory potency.[1]

Quantitative Analysis of RIPK2 Inhibition

The inhibitory activity of a series of this compound analogs against RIPK2 is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Compound IDR Group (at 4-amino position)C6-SubstituentRIPK2 IC50 (nM)
1 PhenylBromine>10000
2 3,4,5-TrimethoxyphenylBromine15 ± 3.1
3 Benzo[d]thiazol-5-ylBromine2.9 ± 0.5
4 1-Methyl-1H-indazol-5-ylBromine1.5 ± 0.2
5 1-Methyl-1H-benzo[d]imidazol-5-ylBromine11 ± 2.3
6 Pyridin-4-ylPyridin-4-yl5.1 ± 1.6
7 Benzo[d]thiazol-5-ylPhenyl1.8 ± 0.3
8 Benzo[d]thiazol-5-yl4-Fluorophenyl1.6 ± 0.4
9 Benzo[d]thiazol-5-ylPyridin-3-yl1.5 ± 0.2
10 Benzo[d]thiazol-5-ylPyrimidin-5-yl11 ± 1.9

Data extracted from a study by Xu et al. (2022).[1]

Structure-Activity Relationship Insights for RIPK2 Inhibition

The data reveals several key SAR trends for the this compound scaffold as a RIPK2 inhibitor:

  • The 4-Amino Substituent is Critical: A simple phenyl group at the 4-amino position (Compound 1 ) results in a complete loss of activity. In contrast, the introduction of more complex, heterocyclic moieties like benzo[d]thiazol-5-yl (Compound 3 ) and 1-methyl-1H-indazol-5-yl (Compound 4 ) leads to a dramatic increase in potency, with IC50 values in the low nanomolar range. This suggests that the nature of the substituent at the 4-amino position plays a crucial role in the binding affinity to the active site of RIPK2.

  • The 6-Bromo Position Allows for Modification: The bromine atom at the C6 position serves as a versatile handle for introducing further modifications via cross-coupling reactions. Replacing the bromine with various aryl and heteroaryl groups has a significant impact on activity. For instance, substituting the bromine with a pyridin-4-yl group (Compound 6 ) maintains potent inhibition.

  • Synergistic Effects of C4 and C6 Substitutions: The most potent compounds in the series feature optimized substituents at both the 4-amino and C6 positions. For example, compounds 7 , 8 , and 9 , which combine the favorable benzo[d]thiazol-5-yl group at the 4-amino position with different aryl and heteroaryl groups at C6, all exhibit IC50 values below 2 nM. This indicates a synergistic effect between the two positions in achieving high-affinity binding to RIPK2.

Broader Therapeutic Potential: Anticancer and Antimalarial Activities

While detailed SAR studies for this compound analogs in cancer and malaria are limited, the broader class of 4-aminoquinolines has been extensively investigated for these applications.

Anticancer Activity
Antimalarial Activity

The 4-aminoquinoline scaffold is famously represented by the antimalarial drug chloroquine. These compounds are known to interfere with the detoxification of heme in the malaria parasite's food vacuole.[5][6] While resistance to chloroquine is a significant issue, research into novel 4-aminoquinoline analogs continues in an effort to develop agents effective against resistant strains. The electronic and steric properties of substituents on the quinoline ring can influence the drug's accumulation in the parasite and its interaction with heme. The impact of a 6-bromo substituent in this context remains an area for further exploration.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key assays discussed.

RIPK2 Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of a test compound.[7]

  • Reaction Setup: A reaction mixture is prepared containing RIPK2 enzyme, a suitable substrate (e.g., myelin basic protein), ATP, and the test compound at various concentrations in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes).

  • ATP Depletion: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: A Kinase Detection Reagent is then added, which contains an enzyme that converts ADP to ATP and a luciferase/luciferin mixture.

  • Luminescence Detection: The newly synthesized ATP is consumed by luciferase, generating a luminescent signal that is proportional to the initial amount of ADP produced. The luminescence is measured using a plate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogs for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

In Vitro Antimalarial Assay (SYBR Green I-based Assay)

This assay measures the proliferation of Plasmodium falciparum parasites in red blood cells by quantifying the amount of parasite DNA.[10]

  • Parasite Culture: Asynchronous or synchronized P. falciparum cultures are maintained in human red blood cells in a suitable culture medium.

  • Drug Plate Preparation: The test compounds are serially diluted and added to a 96-well plate.

  • Parasite Incubation: The parasite culture is added to the wells of the drug plate and incubated for 72 hours under appropriate conditions (e.g., 37°C, 5% CO2, 5% O2).

  • Lysis and Staining: A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well.

  • Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasite DNA, is measured using a fluorescence plate reader.

  • Data Analysis: The IC50 values are calculated by comparing the fluorescence in the treated wells to that of untreated controls.

Visualizing Key Relationships and Workflows

To better understand the concepts discussed, the following diagrams illustrate the RIPK2 signaling pathway, a general experimental workflow for SAR studies, and the logical relationship of the SAR findings.

RIPK2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMPs Bacterial PGNs (e.g., MDP) NOD1_NOD2 NOD1/NOD2 PAMPs->NOD1_NOD2 Recognition RIPK2 RIPK2 NOD1_NOD2->RIPK2 Recruitment Ub Ubiquitination RIPK2->Ub Activation TAK1 TAK1 Ub->TAK1 IKK_complex IKK Complex Ub->IKK_complex MAPKs MAPKs TAK1->MAPKs NF_kB NF-κB IKK_complex->NF_kB Activation Inflammatory_Genes Inflammatory Gene Transcription NF_kB->Inflammatory_Genes MAPKs->Inflammatory_Genes Inhibitor This compound Analog Inhibitor->RIPK2 Inhibition

Caption: The NOD1/NOD2-RIPK2 signaling pathway leading to inflammatory gene transcription.

SAR_Workflow Start Start: This compound Scaffold Synthesis Synthesis of Analogs (Modification at C4 and C6) Start->Synthesis Screening Biological Screening (e.g., RIPK2 Assay) Synthesis->Screening Data_Analysis Data Analysis (IC50 Determination) Screening->Data_Analysis SAR_Elucidation SAR Elucidation Data_Analysis->SAR_Elucidation Lead_Optimization Lead Optimization SAR_Elucidation->Lead_Optimization Design new analogs End End: Potent Inhibitor SAR_Elucidation->End Identify lead Lead_Optimization->Synthesis

Caption: A generalized workflow for the structure-activity relationship (SAR) study.

SAR_Logic Core_Scaffold This compound C4_Simple Simple Substituent (e.g., Phenyl) Core_Scaffold->C4_Simple C4_Complex Complex Heterocycle (e.g., Benzothiazole) Core_Scaffold->C4_Complex C6_Bromo Bromine Core_Scaffold->C6_Bromo C6_Aryl Aryl/Heteroaryl Core_Scaffold->C6_Aryl Low_Activity Low Activity Activity High RIPK2 Inhibitory Potency C4_Complex->Activity C6_Aryl->Activity

Caption: Logical relationship of key structural features for RIPK2 inhibition.

References

New Frontiers in Antimalarial Drug Development: A Comparative Analysis of Novel 4-Aminoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against malaria, the emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the continuous development of novel therapeutics. This guide provides a comprehensive benchmark of new 4-aminoquinoline antimalarials, comparing their performance against established drugs. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the fight against this devastating disease.

Executive Summary

The 4-aminoquinoline class of drugs has long been a cornerstone of antimalarial chemotherapy, with chloroquine (CQ) being a prominent member.[1][2] However, widespread resistance has significantly diminished its efficacy.[1][3] This has spurred the development of new 4-aminoquinoline analogues designed to overcome resistance mechanisms and, in the case of amodiaquine (AQ) analogues, to reduce toxicity.[1][2] These next-generation compounds largely retain the core mechanism of action of their predecessors: the inhibition of heme detoxification within the parasite's digestive vacuole.[4][5] This guide presents a comparative analysis of the in vitro and in vivo efficacy of these novel agents against both drug-sensitive and drug-resistant parasite strains, alongside detailed experimental protocols and a deeper look into the targeted biological pathway.

Data Presentation: A Comparative Look at Efficacy

The following tables summarize the in vitro potency of new 4-aminoquinoline compounds compared to standard antimalarial drugs against various strains of P. falciparum. The 50% inhibitory concentration (IC50) is a measure of a drug's potency, with lower values indicating higher activity.

Table 1: In Vitro Activity of New 4-Aminoquinolines against Chloroquine-Sensitive P. falciparum Strains

Compound/DrugP. falciparum StrainIC50 (nM)Reference CompoundIC50 (nM)
New 4-Aminoquinolines Existing Drugs
Compound 18 3D7Low nanomolar rangeChloroquine< 12
Compound 4 3D7Low nanomolar rangeAmodiaquineComparable to new compounds
TDR 588453D7< 12
TDR 58846D6< 12
Compound 3e 3D7>36-fold more active than CQ

Data compiled from multiple sources, including references[1][6][7].

Table 2: In Vitro Activity of New 4-Aminoquinolines against Chloroquine-Resistant P. falciparum Strains

Compound/DrugP. falciparum StrainIC50 (nM)Reference CompoundIC50 (nM)
New 4-Aminoquinolines Existing Drugs
Compound 18 W25.6Chloroquine382
Compound 4 W217.3AmodiaquinePotent, but with toxicity concerns
TDR 58845W289.8
TDR 58846W2-
Compound 3e K11.0

Data compiled from multiple sources, including references[1][6][7].

Table 3: In Vivo Efficacy of Selected New 4-Aminoquinolines in Murine Models

CompoundAnimal ModelPlasmodium SpeciesDosage (mg/kg/day)Parasitemia Suppression (%)Mean Survival Time (Days)Reference Compound (Dosage)Reference Compound Suppression (%)
TDR 58845BALB/c MiceP. berghei40Cure>30Chloroquine (Not curative at 160mg/kg/day)-
TDR 58846BALB/c MiceP. berghei40Cure>30
Compound 3d C57/BL6 MiceP. berghei ANKA2044.5-Chloroquine (15)90.6

Data compiled from references[6][7]. Note that direct comparison of suppression percentages requires consideration of the different dosages used.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying biology and the methods used to assess these new compounds, the following diagrams illustrate the heme detoxification pathway and a standard in vitro experimental workflow.

heme_detoxification_pathway cluster_erythrocyte Infected Erythrocyte cluster_parasite Parasite Digestive Vacuole (Acidic) cluster_drug_action Drug Action Hemoglobin Hemoglobin Hemoglobin_Vacuole Hemoglobin Hemoglobin->Hemoglobin_Vacuole Ingestion Globin Globin Hemoglobin_Vacuole->Globin Digestion Heme Toxic Free Heme (Ferriprotoporphyrin IX) Hemoglobin_Vacuole->Heme Amino_Acids Amino Acids Globin->Amino_Acids Breakdown Hemozoin Non-toxic Hemozoin (Biocrystal) Heme->Hemozoin Biocrystallization Proteases Plasmepsins, Falcipains Proteases->Hemoglobin_Vacuole HDP Heme Detoxification Protein (HDP) & Lipids HDP->Heme 4_Aminoquinolines 4-Aminoquinolines (e.g., Chloroquine, New Analogs) Inhibition Inhibition Inhibition->Heme

Figure 1: The Heme Detoxification Pathway in Plasmodium falciparum.

The primary mechanism of action for 4-aminoquinolines is the inhibition of hemozoin formation.[4][5] During its intraerythrocytic stage, the malaria parasite digests large amounts of the host's hemoglobin in its acidic digestive vacuole.[8][9] This process, mediated by proteases like plasmepsins and falcipains, releases toxic free heme.[8][10] To protect itself, the parasite rapidly converts this heme into an inert, crystalline substance called hemozoin through a process of biocrystallization, which is thought to be facilitated by lipids and proteins such as Heme Detoxification Protein (HDP).[10][11][12] 4-aminoquinolines are weak bases that accumulate in the acidic digestive vacuole and are thought to interfere with hemozoin formation by capping the growing crystal surface.[4][13] This leads to a buildup of toxic free heme, ultimately killing the parasite.[5]

experimental_workflow cluster_setup Assay Setup cluster_measurement Measurement (SYBR Green I Assay) cluster_analysis Data Analysis Culture P. falciparum Culture (Synchronized Rings) Predosed_Plate 96-well Plate with Serially Diluted Drugs Culture->Predosed_Plate Incubation Incubate 72h (37°C, Gas Mixture) Predosed_Plate->Incubation Lysis Freeze-Thaw to Lyse Cells Incubation->Lysis SYBR_Green Add Lysis Buffer with SYBR Green I Dye Lysis->SYBR_Green Incubate_Dark Incubate 1h in Dark (Room Temperature) SYBR_Green->Incubate_Dark Fluorescence Read Fluorescence (485nm Ex / 535nm Em) Incubate_Dark->Fluorescence IC50 Calculate IC50 Values Fluorescence->IC50

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Amino-6-bromoquinoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 4-Amino-6-bromoquinoline, a halogenated quinoline. Adherence to these protocols is crucial for minimizing risks and maintaining compliance with regulatory standards.

The disposal of this compound, as with other halogenated organic compounds, necessitates careful handling due to its potential hazards. This chemical should never be disposed of down the drain or mixed with regular trash. The standard and required method for disposal is through a licensed professional waste disposal service, which will typically employ incineration to ensure the complete destruction of the compound.

Immediate Safety Precautions

Before beginning any disposal procedures, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound for disposal purposes should be conducted in a well-ventilated area, ideally within a chemical fume hood. Furthermore, an eyewash station and a safety shower must be readily accessible.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves should be inspected for integrity before use.To prevent skin contact with the chemical.
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.To protect eyes from potential splashes or dust.
Skin and Body Protection A laboratory coat must be worn.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.To prevent the inhalation of chemical particles.

Step-by-Step Disposal Protocol

The proper segregation and collection of chemical waste are foundational to safe disposal practices. These steps will guide the user in correctly preparing this compound for final disposal.

1. Waste Segregation and Collection:

  • Designate a Specific Waste Container: Utilize a dedicated and clearly labeled container for this compound waste. This container must be constructed from a material compatible with the chemical and feature a secure, leak-proof lid.

  • Halogenated Waste Stream: This compound must be disposed of as halogenated organic waste.[1][2][3] It is imperative not to mix it with non-halogenated chemical waste to prevent dangerous reactions and to ensure compliant disposal.[1]

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect solid waste contaminated with this compound, such as used gloves, weigh boats, and contaminated paper towels, in a designated hazardous waste container.[4]

    • Liquid Waste: Any unused solutions or rinsates containing the compound should be collected in a separate, sealed, and clearly labeled container for halogenated liquid waste.

2. Storage of Chemical Waste:

  • Labeling: The waste container must be unequivocally labeled with the words "Hazardous Waste" and the full chemical name: "this compound."

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be located at or near the point of generation.

  • Secondary Containment: To mitigate the risk of spills, the primary waste container should be placed within a secondary containment bin.[2]

  • Container Integrity: The waste container must be kept securely closed at all times, except when waste is actively being added.[1][2]

3. Arranging for Final Disposal:

  • Licensed Waste Disposal Service: The collected waste must be turned over to a licensed and approved hazardous waste disposal company.[4][5] These companies are equipped to handle and dispose of such chemicals in accordance with all relevant regulations.

  • Documentation: Maintain meticulous records of the waste generated, including the chemical name, quantity, and date of accumulation. This documentation is crucial for regulatory compliance.

4. Decontamination of Empty Containers:

  • An empty container that previously held this compound must be thoroughly decontaminated before it can be considered for disposal as regular trash.

  • Triple Rinsing: A common and effective method is to triple rinse the container with a suitable solvent that can dissolve the compound. The rinsate from this process is also considered hazardous and must be collected and disposed of as halogenated organic liquid waste.[4]

  • Final Disposal: Once properly decontaminated, the container can be disposed of in the regular trash. However, it is always best to consult your institution's Environmental Health and Safety (EHS) guidelines for specific local regulations.[2]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Contaminated gloves, paper towels, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Unused solutions, rinsates) waste_type->liquid_waste Liquid container_decon Empty Contaminated Container waste_type->container_decon Empty Container collect_solid Collect in Labeled Halogenated Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Halogenated Liquid Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse with Appropriate Solvent container_decon->triple_rinse store_waste Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Halogenated Liquid Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container as Regular Trash triple_rinse->dispose_container collect_rinsate->store_waste disposal_pickup Arrange for Pickup by Licensed Hazardous Waste Disposal Service store_waste->disposal_pickup end End of Disposal Process disposal_pickup->end dispose_container->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 4-Amino-6-bromoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of 4-Amino-6-bromoquinoline, ensuring the safety of researchers, scientists, and drug development professionals. Adherence to these procedures is critical due to the chemical's acute oral toxicity and potential for serious eye irritation.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as acutely toxic if swallowed and causes serious eye irritation. The GHS signal word for this compound is "Danger". Appropriate PPE is mandatory to minimize exposure and ensure personal safety.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves is recommended.[1] For extended contact, consider Silver Shield gloves underneath nitrile gloves.[1]Provides protection against incidental contact. Double gloving offers additional security against potential tearing or permeation.[1]
Eye and Face Protection Chemical safety goggles are required.[2] A face shield should be worn over safety goggles, especially when handling larger quantities or when there is a risk of splashing.[1][3]Protects against splashes and airborne particles that could cause serious eye irritation.[2]
Body Protection A fire-resistant lab coat is recommended.[3][4] Ensure it is fully buttoned with sleeves rolled down.Protects skin and personal clothing from contamination.[3]
Respiratory Protection A NIOSH-approved respirator may be necessary if working outside of a certified chemical fume hood or if there is a potential for aerosolization.[3]Prevents inhalation of the solid particulate, which is a potential route of exposure.
Footwear Closed-toe shoes must be worn at all times in the laboratory.[1][2]Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Protocol

All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

1. Preparation and Pre-Handling Check:

  • Ensure the chemical fume hood is functioning correctly.
  • Verify that a safety shower and eyewash station are accessible and unobstructed.[5]
  • Gather all necessary equipment and reagents before introducing the chemical to the work area.
  • Don all required PPE as specified in Table 1.

2. Weighing and Transfer:

  • Handle this compound as a solid.
  • To minimize the creation of dust, use a spatula to carefully transfer the solid from its primary container to a tared weigh boat or secondary container.
  • Avoid pouring the solid directly, as this can generate airborne particles.
  • Close the primary container immediately after dispensing.

3. In Case of Exposure:

  • If Swallowed: Immediately call a poison control center or doctor. Do not induce vomiting.
  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
  • If on Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
  • If Inhaled: Move the individual to fresh air. Seek medical attention if breathing becomes difficult.

4. Post-Handling:

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.
  • Remove PPE in the correct order to avoid cross-contamination, disposing of gloves and any other disposable items in the appropriate waste stream.
  • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Proper segregation and disposal of chemical waste are crucial for laboratory safety and environmental compliance.

1. Waste Segregation:

  • This compound waste is classified as halogenated organic waste.[5]
  • Designate a specific, clearly labeled, and sealed waste container for all solid waste contaminated with this chemical, including disposable PPE, weigh boats, and paper towels.
  • Contaminated sharps should be placed in a designated sharps container.

2. Container Management:

  • Keep the halogenated waste container closed when not in use.
  • Store the waste container in a secondary containment bin in a well-ventilated area, away from incompatible materials.

3. Final Disposal:

  • Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[5]
  • Arrange for the disposal of the halogenated waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[5] The typical method of destruction is incineration.[5]

4. Decontamination of Empty Containers:

  • Empty containers that held this compound must be decontaminated before disposal.
  • Rinse the container three times with a suitable solvent. The rinsate must be collected and disposed of as halogenated liquid waste.[5]
  • After decontamination, the container can be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.[5]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_hood Verify Fume Hood Operation prep_safety Check Safety Shower & Eyewash prep_hood->prep_safety prep_ppe Don Appropriate PPE prep_safety->prep_ppe handle_weigh Weigh Solid Chemical prep_ppe->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_close Secure Primary Container handle_transfer->handle_close emergency_exposure Exposure Event handle_transfer->emergency_exposure If Exposure Occurs cleanup_decon Decontaminate Surfaces handle_close->cleanup_decon Proceed to Cleanup cleanup_waste Segregate Halogenated Waste cleanup_decon->cleanup_waste cleanup_ppe Remove & Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash emergency_firstaid Administer First Aid (Eyes, Skin, Ingestion) emergency_exposure->emergency_firstaid emergency_medical Seek Immediate Medical Attention emergency_firstaid->emergency_medical

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-6-bromoquinoline
Reactant of Route 2
4-Amino-6-bromoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.